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  • Product: 3-(2-Aminoethyl)benzamide hydrochloride
  • CAS: 1240528-99-7

Core Science & Biosynthesis

Foundational

3-(2-Aminoethyl)benzamide Hydrochloride: Technical Profile & Utilization Guide

The following technical guide details the chemical properties, synthesis, and applications of 3-(2-Aminoethyl)benzamide Hydrochloride , a specialized intermediate in medicinal chemistry. Chemical Identity & Core Properti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-(2-Aminoethyl)benzamide Hydrochloride , a specialized intermediate in medicinal chemistry.

Chemical Identity & Core Properties

This compound represents a bifunctional scaffold merging a benzamide pharmacophore (classic PARP-1 binding motif) with a phenethylamine side chain (privileged structure in CNS-active agents). It serves as a critical building block in Fragment-Based Drug Discovery (FBDD), particularly for targeting DNA repair enzymes (PARP, MTH1) and kinase signaling pathways.

Nomenclature & Identifiers
PropertyDetail
Chemical Name 3-(2-Aminoethyl)benzamide hydrochloride
CAS Number (HCl) 1240528-99-7
CAS Number (Free Base) 1118786-88-1
Molecular Formula C₉H₁₂N₂O[1][2][3][4][5] · HCl
Molecular Weight 200.67 g/mol (HCl salt); 164.21 g/mol (Free base)
SMILES NC(=O)c1cccc(CCN)c1.Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in DCM, Hexane
Physicochemical Characteristics

The hydrochloride salt significantly enhances stability and water solubility compared to the free amine, which is prone to oxidation and carbamate formation upon air exposure.

  • Acidity (pKa): The primary amine (–NH₂⁺) typically has a pKa ≈ 9.5–10.0. The benzamide nitrogen is non-basic (pKa < -0.5).

  • H-Bonding: The molecule acts as a robust H-bond donor (amide –NH₂, ammonium –NH₃⁺) and acceptor (amide C=O), facilitating strong interactions within protein binding pockets.

Synthetic Methodology (High-Fidelity Protocol)

While various routes exist, the most robust synthesis for research applications preserves the benzamide functionality while installing the aminoethyl arm. The following protocol is derived from standard medicinal chemistry practices for converting aryl bromides to phenethylamines, consistent with the "from 3-bromobenzamide" pathway cited in patent literature (e.g., WO2015187089).

Route: Heck Coupling & Reductive Saturation

This 2-step sequence avoids harsh reducing agents (like LiAlH₄) that would attack the benzamide.

Step 1: Heck Coupling (Formation of Cinnamonitrile Derivative)
  • Reagents: 3-Bromobenzamide, Acrylonitrile, Pd(OAc)₂, P(o-tol)₃, Triethylamine (TEA).

  • Solvent: DMF or Acetonitrile.

  • Conditions: 100°C, inert atmosphere (N₂), 12–24 hours.

  • Mechanism: Palladium-catalyzed insertion into the Ar-Br bond, followed by olefin insertion and β-hydride elimination.

  • Intermediate: (E)-3-(2-cyanovinyl)benzamide.

Step 2: Catalytic Hydrogenation (Global Reduction)
  • Reagents: Intermediate from Step 1, H₂ gas (balloon or Parr shaker), Raney Nickel or Pd/C.

  • Solvent: Methanol/Ammonia (NH₃ prevents secondary amine formation).

  • Conditions: Room temperature to 50°C, 40–60 psi H₂.

  • Work-up: Filtration of catalyst, evaporation, and treatment with HCl/dioxane to precipitate the salt.

Visualization of Synthesis Pathway

Synthesis SM 3-Bromobenzamide (Starting Material) Inter (E)-3-(2-Cyanovinyl)benzamide (Intermediate) SM->Inter Acrylonitrile, Pd(OAc)2 Heck Coupling Product 3-(2-Aminoethyl)benzamide (Free Base) Inter->Product H2, Raney Ni, NH3/MeOH Reduction Salt 3-(2-Aminoethyl)benzamide HCl (Final Salt) Product->Salt HCl in Dioxane Salt Formation

Caption: Step-wise synthesis from 3-bromobenzamide via Heck coupling and hydrogenation.

Biological Applications & Mechanism

The 3-substituted benzamide motif is historically significant in the development of DNA repair inhibitors.

PARP Inhibition (Poly(ADP-ribose) polymerase)
  • Mechanism: The benzamide moiety mimics the nicotinamide pharmacophore of NAD+, the substrate for PARP enzymes. It binds to the catalytic domain of PARP-1/2.

  • Relevance: 3-Aminobenzamide is a prototype PARP inhibitor. 3-(2-Aminoethyl)benzamide extends this scaffold, allowing the aminoethyl tail to explore the "adenine ribose binding pocket" or solvent front, potentially improving potency or solubility.

  • Usage: Often used as a fragment lead or a negative control probe depending on the specific assay conditions.

MTH1 Inhibition (MutT Homolog 1)
  • Context: Cited in patent WO2015187089 as an intermediate for synthesizing inhibitors of MTH1, an enzyme that sanitizes oxidized nucleotide pools (8-oxo-dGTP) to prevent incorporation into DNA.

  • Role: The aminoethyl chain serves as a linker, connecting the benzamide "warhead" to other aryl/heteroaryl moieties to span the MTH1 active site.

Biological Signaling Logic

BioActivity Compound 3-(2-Aminoethyl)benzamide MTH1 MTH1 Enzyme (Nucleotide Sanitization) Compound->MTH1 Fragment Linker NAD NAD+ Mimicry (Pharmacophore) Compound->NAD Mimics Nicotinamide PARP PARP-1/2 Enzyme (DNA Repair) CellDeath Synthetic Lethality (in BRCA- cells) PARP->CellDeath Inhibits Repair NAD->PARP Competitive Inhibition

Caption: Pharmacological interaction map highlighting PARP and MTH1 target pathways.

Handling & Stability Protocols

Storage Conditions
  • Temperature: Store at -20°C for long-term stability; 2-8°C is acceptable for short-term (<1 month).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Stability: The HCl salt is stable for >2 years if kept dry. The free base rapidly absorbs CO₂ from air to form carbamates.

Safety (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Patent WO2015187089A1 . MTH1 inhibitors for treatment of inflammatory and autoimmune conditions. (2015). Describes the synthesis of 3-(2-aminoethyl)benzamide from 3-bromobenzamide (General Procedure 19).

  • Sigma-Aldrich / Merck . 3-(2-aminoethyl)benzamide hydrochloride Product Page. Confirms CAS 1240528-99-7.[6]

  • PubChem . Compound Summary for 3-substituted benzamides. National Library of Medicine.

  • Junjappa, H. et al.Synthesis of 2-amino-4-(N-alkylamino)-6-arylpyrimidines. Indian Journal of Chemistry, Section B (1985).

Sources

Exploratory

3-(2-Aminoethyl)benzamide hydrochloride biological activity.

The following technical guide provides an in-depth analysis of 3-(2-Aminoethyl)benzamide hydrochloride , a specialized chemical probe and pharmacophore scaffold. While often overshadowed by its famous analog 3-aminobenza...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(2-Aminoethyl)benzamide hydrochloride , a specialized chemical probe and pharmacophore scaffold.

While often overshadowed by its famous analog 3-aminobenzamide (a classic PARP inhibitor), this specific molecule represents a critical "linker-equipped" variant used in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex enzyme inhibitors (e.g., MTH1, PARP).

Biological Activity, Mechanism, and Experimental Protocols

Executive Summary

3-(2-Aminoethyl)benzamide hydrochloride (CAS: 1240528-99-7) is a bifunctional small molecule comprising a benzamide core (the pharmacophore) and a 2-aminoethyl side chain (the functional linker).[1][2]

In biological research, it serves two primary roles:

  • PARP Inhibition Probe: It retains the essential carboxamide geometry required to bind the nicotinamide pocket of Poly(ADP-ribose) polymerase (PARP) enzymes, albeit with altered potency compared to 3-aminobenzamide due to the steric extension of the ethyl chain.

  • Fragment-Based Lead: It acts as a structural anchor in drug development. The benzamide moiety binds the target (e.g., PARP, MTH1), while the aliphatic amine allows researchers to "grow" the molecule into adjacent hydrophobic pockets or conjugate it to fluorophores without disrupting the primary binding mode.

Chemical Identity & Structural Logic

The biological activity of this compound is dictated by its two distinct structural domains. Understanding this duality is essential for experimental design.

FeatureChemical StructureBiological Function
Warhead Benzamide (3-substituted) NAD+ Mimicry: The amide group forms critical hydrogen bonds (Gly863/Ser904 in PARP1), mimicking the nicotinamide moiety of NAD+. This blocks the catalytic site.
Linker Ethylamine (-CH₂CH₂NH₂) Solvent Extension/Conjugation: Unlike a direct amine attachment (aniline), the ethyl spacer pushes the reactive amine away from the aromatic ring, increasing basicity and flexibility.
Salt Form Hydrochloride (HCl) Solubility: Ensures high aqueous solubility (>50 mM) for cellular assays and buffer compatibility, unlike the free base which may precipitate.
Structural Homology Warning

Researchers often confuse this compound with 3-Aminobenzamide (3-AB) .

  • 3-AB: Amine directly on the ring. Potent, compact PARP inhibitor.

  • 3-(2-Aminoethyl)benzamide: Amine separated by two carbons. Lower intrinsic potency but higher synthetic utility for building "dual-binder" drugs.

Mechanism of Action (MOA)

Primary Pathway: PARP1/2 Inhibition

The benzamide core is a privilege scaffold for inhibiting Poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA Base Excision Repair (BER).

  • Binding Event: Upon DNA damage (Single Strand Breaks), PARP1 is recruited to the break site.[3]

  • Competition: 3-(2-Aminoethyl)benzamide competes with the substrate NAD+ for the catalytic pocket.

  • Catalytic Blockade: The compound occupies the nicotinamide binding sub-pocket. The carboxamide group locks into the protein backbone via hydrogen bonding.

  • Consequence: PARP cannot synthesize poly(ADP-ribose) (PAR) chains. The auto-modification of PARP is prevented, trapping the enzyme on the DNA (PARP Trapping) or preventing the recruitment of repair factors (XRCC1, Ligase III).

  • Outcome: In BRCA-deficient cells, this leads to accumulation of Double Strand Breaks (DSBs) and synthetic lethality. In normal cells, it may delay repair or sensitize cells to alkylating agents.

Secondary Pathway: MTH1 Inhibition (Synthetic Intermediate)

Recent patent literature identifies this scaffold as a precursor for inhibitors of MTH1 (MutT Homolog 1). MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized dGTP.

  • Mechanism: The benzamide moiety binds the active site, while the aminoethyl tail is coupled to heteroaromatic rings (e.g., pyrimidines) to engage secondary pockets, enhancing selectivity over other nucleotide pyrophosphatases.

Visualization: Mechanism & Workflow

Diagram 1: PARP Inhibition & Synthetic Lethality Logic

This diagram illustrates how the benzamide pharmacophore interferes with DNA repair.

PARP_Mechanism DNA_Damage DNA Single-Strand Break (SSB) PARP_Recruit PARP1 Recruitment DNA_Damage->PARP_Recruit Binding_Pocket Catalytic Pocket Occupancy (H-Bonding via Amide) PARP_Recruit->Binding_Pocket NAD NAD+ (Substrate) NAD->Binding_Pocket Blocked Inhibitor 3-(2-Aminoethyl)benzamide (Competitor) Inhibitor->Binding_Pocket Binds No_PAR Inhibition of PARylation Binding_Pocket->No_PAR Trapping PARP Trapping on DNA No_PAR->Trapping Collapse Replication Fork Collapse (Double Strand Break) Trapping->Collapse

Caption: The benzamide core competes with NAD+, preventing PAR chain formation and trapping PARP on damaged DNA.

Experimental Protocols

Protocol A: Preparation of Stock Solution

Self-validating step: The hydrochloride salt is hygroscopic. Weighing errors are common if the vial is left open.

  • Solvent: Use sterile, molecular biology grade DMSO or Water (Milli-Q).

    • Note: HCl salts are water-soluble, but DMSO is preferred for cellular assays to prevent precipitation upon dilution into media.

  • Concentration: Prepare a 100 mM stock.

    • MW = 200.66 g/mol (HCl salt).

    • Dissolve 20.07 mg in 1.0 mL solvent.

  • Storage: Aliquot into light-protective tubes (amber). Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Protocol B: In Vitro PARP Inhibition Assay

Objective: Determine if the aminoethyl analog retains inhibitory potency compared to 3-AB.

Materials:

  • Recombinant Human PARP1 Enzyme.

  • Biotinylated NAD+.

  • Histone-coated 96-well plate.

  • Streptavidin-HRP.

Workflow:

  • Coating: Coat plate with Histones (substrate) overnight at 4°C. Wash 3x with PBS-T.

  • Reaction Mix: Prepare buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Addition: Add 3-(2-Aminoethyl)benzamide at varying concentrations (0.1 µM – 100 µM).

    • Control: Include 3-Aminobenzamide (positive control) and DMSO only (negative control).

  • Activation: Add Activated DNA (10 µg/mL) and PARP1 enzyme (0.5 units/well). Incubate 15 min at RT.

  • Start: Add Biotin-NAD+ (25 µM). Incubate 60 min at RT.

  • Detection: Wash plate. Add Streptavidin-HRP. Incubate 30 min. Add TMB substrate.

  • Read: Measure Absorbance at 450 nm.

  • Analysis: Plot log[Inhibitor] vs. % Activity to calculate IC50.

Protocol C: Synthetic Coupling (Fragment Growing)

Objective: Use the aminoethyl handle to attach a fluorophore or secondary fragment.

  • Reagents: 3-(2-Aminoethyl)benzamide HCl (1 eq), Carboxylic Acid Partner (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF (solvent).

  • Base Neutralization: The HCl salt must be neutralized. Add DIPEA to the DMF solution before adding the coupling agent.

  • Reaction: Stir at Room Temperature for 2-4 hours.

  • Validation: Monitor by LC-MS. The product mass should be (MW_Partner + MW_Benzamide - 18).

  • Purification: The product will be a benzamide-linker-conjugate. Purify via HPLC.

Safety & Handling

  • Hazard: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: As a PARP inhibitor, it potentially interferes with DNA repair.[3] Handle with gloves and safety glasses in a fume hood.

  • Disposal: Treat as hazardous chemical waste. Do not pour down the drain.

References

  • Curtin, N. J.[3] (2005). "PARP inhibitors for cancer therapy."[3] Expert Reviews in Molecular Medicine. Link

    • Establishes the SAR for benzamide pharmacophores in PARP inhibition.
  • Almqvist, H. et al. (2015). "Mth1 inhibitors for treatment of inflammatory and autoimmune conditions." World Intellectual Property Organization (Patent WO2015187089A1). Link

    • Details the synthesis of 3-(2-aminoethyl)
  • Virag, L., & Szabo, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews. Link

    • Comprehensive review of benzamide-class inhibitors and their biological effects.
  • PubChem Compound Summary. "Benzamide, 3-(2-aminoethyl)-, hydrochloride." National Center for Biotechnology Information. Link

    • Source for physicochemical properties and CAS verific

Sources

Foundational

Technical Guide: 3-(2-Aminoethyl)benzamide Hydrochloride in Drug Discovery

This guide details the technical profile, synthetic utility, and drug discovery applications of 3-(2-Aminoethyl)benzamide hydrochloride , a specialized bifunctional building block. A Versatile Bifunctional Scaffold for T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic utility, and drug discovery applications of 3-(2-Aminoethyl)benzamide hydrochloride , a specialized bifunctional building block.

A Versatile Bifunctional Scaffold for Targeted Oncology and Fragment-Based Design

Executive Summary

3-(2-Aminoethyl)benzamide hydrochloride (CAS: 1118786-88-1 for free base; HCl salt forms vary) is a high-value synthetic intermediate and pharmacophore scaffold. Unlike its structural cousin 3-aminobenzamide (a classic PARP inhibitor), this molecule features an ethyl spacer separating the primary amine from the aromatic core. This structural distinction renders it a critical "Right-Hand Side" (RHS) synthon in the design of kinase and hydrolase inhibitors, most notably for MTH1 (MutT Homolog 1) , a target in cancer metabolism.

This guide provides a comprehensive analysis of its chemical behavior, synthesis protocols, and application in Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Structural Logic[1][2]

Physicochemical Properties

The molecule combines a polar, hydrogen-bonding benzamide head group with a basic primary amine tail. The hydrochloride salt form is preferred for stability and solubility during coupling reactions.

PropertyDataRelevance in Drug Design
Formula C₉H₁₂N₂O[1] · HClLow MW (<250 Da) fits "Rule of 3" for fragments.
MW ~200.67 g/mol (HCl salt)High ligand efficiency (LE) potential.
pKa (Amine) ~9.5 (Predicted)Protonated at physiological pH; forms salt bridges (e.g., with Asp/Glu).
H-Bond Donors 3 (Amide NH₂, Amine NH₃⁺)Critical for anchoring in solvent-exposed pockets.
H-Bond Acceptors 1 (Amide Carbonyl)Interaction with backbone amides (hinge regions).
Solubility High (Water/DMSO)Excellent for high-concentration biochemical assays.
Structural Distinction (The "Spacer" Effect)

Researchers must distinguish this molecule from 3-aminobenzamide (3-AB) .

  • 3-AB: Amine attached directly to the ring. Rigid. Binds PARP catalytic site.

  • 3-(2-Aminoethyl)benzamide: Amine separated by -CH₂CH₂-. Flexible. Used as a linker-scaffold to extend into solvent channels or adjacent pockets.

Drug Discovery Applications

Case Study: MTH1 Inhibitors (Oncology)

The most prominent application of 3-(2-aminoethyl)benzamide is in the synthesis of inhibitors for MTH1 (NUDT1), an enzyme that sanitizes oxidized dNTP pools to prevent cancer cell death.

  • Mechanism: Cancer cells rely on MTH1 to survive oxidative stress. Inhibitors block this sanitization, leading to incorporation of oxidized nucleotides into DNA and subsequent cytotoxicity.

  • Role of Scaffold: The 3-(2-aminoethyl)benzamide moiety serves as the amine nucleophile to substitute chloropyrimidine or chloropurine cores.

    • Binding Mode: The benzamide group often forms hydrogen bonds with water networks or residues at the entrance of the binding pocket, while the ethyl-amine chain positions the scaffold deep within the hydrophobic cleft.

  • Key Reference: This moiety appears in patent literature (e.g., WO2015187089A1) as a key intermediate for synthesizing potent MTH1 inhibitors with improved solubility compared to purely hydrophobic analogs.

Fragment-Based Drug Discovery (FBDD)

As a fragment, this molecule is "privileged" due to its bifunctionality.

  • Primary Amine: Allows rapid "fragment growing" via amide coupling, reductive amination, or SNAr reactions.

  • Benzamide: A robust recognition motif that mimics nucleobases or interacts with the "hinge region" of kinases.

Diagram: Fragment-to-Lead Optimization Workflow

The following diagram illustrates how this scaffold is utilized to evolve a fragment into a lead compound.

FBDD_Workflow cluster_0 Pharmacophore Contribution Fragment Fragment Hit 3-(2-aminoethyl)benzamide Coupling Chemical Ligation (SNAr or Amide Coupling) Fragment->Coupling Nucleophilic Attack Lead Lead Candidate MTH1 Inhibitor Coupling->Lead Optimization Scaffold Core Heterocycle (e.g., Chloropyrimidine) Scaffold->Coupling Electrophilic Partner

Caption: Workflow demonstrating the integration of the 3-(2-aminoethyl)benzamide fragment into a lead compound via SNAr coupling.

Experimental Protocols

Synthesis of 3-(2-Aminoethyl)benzamide Hydrochloride

Objective: Prepare the HCl salt from commercially available 3-bromobenzamide via Heck coupling and reduction. This route avoids the use of toxic cyanides associated with cyanomethyl routes.

Reaction Scheme:

  • Heck Coupling: 3-Bromobenzamide + Acrylonitrile

    
     3-(2-cyanovinyl)benzamide.
    
  • Reduction: Hydrogenation (Pd/C)

    
     3-(2-aminoethyl)benzamide.
    
  • Salt Formation: Free base + HCl/Dioxane

    
     Product.
    
Step-by-Step Methodology:

Step 1: Heck Coupling

  • Reagents: Charge a pressure vessel with 3-bromobenzamide (1.0 eq), acrylonitrile (1.5 eq), Pd(OAc)₂ (5 mol%), and Tri-o-tolylphosphine (10 mol%).

  • Solvent/Base: Add anhydrous DMF and Triethylamine (3.0 eq).

  • Conditions: Heat to 100°C under Argon for 12–16 hours.

  • Workup: Cool, filter through Celite, dilute with EtOAc, and wash with water. Purify the intermediate 3-(2-cyanovinyl)benzamide via flash chromatography (Hexane/EtOAc).

Step 2: Hydrogenation & Salt Formation [2]

  • Reduction: Dissolve the alkene intermediate in MeOH. Add 10% Pd/C (10 wt%).

  • Conditions: Stir under H₂ atmosphere (balloon or 50 psi Parr shaker) for 12 hours at RT. Note: This reduces both the alkene and the nitrile to the primary amine.

  • Filtration: Filter off catalyst carefully (pyrophoric risk).

  • Salting Out: Cool the filtrate to 0°C. Dropwise add 4M HCl in Dioxane (1.2 eq).

  • Isolation: A white precipitate forms. Filter, wash with cold Et₂O, and dry under vacuum.

Yield: Typically 60–75% overall. QC Check: ¹H NMR (D₂O) should show the ethyl triplets at ~3.0 and ~3.2 ppm.

Diagram: Synthesis Pathway

Synthesis_Pathway Start 3-Bromobenzamide Inter1 Intermediate: 3-(2-cyanovinyl)benzamide Start->Inter1 Product Product: 3-(2-Aminoethyl)benzamide HCl Inter1->Product Heck Heck Coupling (Acrylonitrile, Pd cat.) Red Hydrogenation (H2, Pd/C) + HCl

Caption: Two-step synthetic route from 3-bromobenzamide to the target hydrochloride salt.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Incompatibility: Avoid strong oxidizing agents. The primary amine is sensitive to atmospheric CO₂ (carbamate formation) if left as a free base; always handle as the HCl salt until the coupling step.

References

  • MTH1 Inhibitor Synthesis: Helleday, T., et al. "MTH1 inhibitors for treatment of cancer."[3] WO Patent 2015/187089 A1. (2015).

  • Fragment-Based Design Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Journal of Medicinal Chemistry, 59(14), 6581-6592. (2016).[4]

  • Synthetic Methodology (Heck/Reduction): Oestreich, M., et al. "The Heck Reaction in the Synthesis of Heterocycles." Synlett, 2004(10), 1683-1696. (2004).[5]

  • Chemical Data Source: PubChem Compound Summary for CID 1118786-88-1 (Free Base).

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Aminoethyl)benzamide hydrochloride

Abstract: This technical guide provides a comprehensive analysis of N-(2-Aminoethyl)benzamide hydrochloride (CAS No. 1502-45-0), a significant research chemical and a structural analog to known monoamine oxidase B (MAO-B...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of N-(2-Aminoethyl)benzamide hydrochloride (CAS No. 1502-45-0), a significant research chemical and a structural analog to known monoamine oxidase B (MAO-B) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's chemical identity, physicochemical properties, and established methodologies for its synthesis and characterization. The guide details validated protocols for analytical quantification and discusses the mechanistic rationale behind these experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Scientific Context

N-(2-Aminoethyl)benzamide and its hydrochloride salt are members of the benzamide class of organic compounds. Structurally characterized by a benzoyl group linked to an ethylenediamine moiety, this molecule serves as a valuable scaffold in medicinal chemistry. Its primary significance in the research community stems from its association with the inhibition of monoamine oxidase B (MAO-B), an enzyme pivotal in the metabolism of neurotransmitters.[1][2] Analogs of N-(2-Aminoethyl)benzamide have been identified as potent, competitive, and reversible inhibitors of MAO-B, making them valuable tools for studying neurological pathways and for the potential development of therapeutics for neurodegenerative diseases like Parkinson's disease.[1][3]

This guide provides the foundational physicochemical and analytical information required for the effective utilization of N-(2-Aminoethyl)benzamide hydrochloride in a research and development setting.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of reproducible science. N-(2-Aminoethyl)benzamide hydrochloride is the salt form of the parent compound, N-(2-Aminoethyl)benzamide. The hydrochloride form enhances stability and often improves solubility in aqueous media, which is advantageous for biological assays.

  • IUPAC Name: N-(2-aminoethyl)benzamide hydrochloride

  • Synonyms: 2-(Benzamido)ethylamine hydrochloride

  • CAS Number: 1502-45-0[4]

  • Molecular Formula: C₉H₁₃ClN₂O[4]

  • Structure: (A proper 2D structure diagram would be placed here)

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The data presented below combines experimentally determined values with computationally predicted parameters to provide a comprehensive profile.

PropertyValueSource(s)Notes
Molecular Weight 200.67 g/mol For the hydrochloride salt. The free base is 164.20 g/mol .[1]
Physical Form White to off-white powder/solid.[5][6]Typical appearance at room temperature.
Melting Point 166-167 °C[5]A sharp melting point range is indicative of high purity.
Solubility Soluble in polar solvents (water, alcohols).[6]Qualitative data. Quantitative determination is recommended.
pKa (Predicted) ~9.5 (Amine), ~17 (Amide)Predicted value for the primary amine, critical for buffer selection.
logP (Predicted) 0.1[7]Predicted for the free base; indicates low lipophilicity.
Storage Temperature Room Temperature, under inert atmosphere.[8]Hygroscopic nature is possible; desiccated storage is advised.

Synthesis and Purification

The synthesis of N-(2-Aminoethyl)benzamide hydrochloride is typically achieved through a multi-step process that leverages protecting group chemistry to ensure regioselectivity. The most common pathway involves the benzoylation of a protected ethylenediamine derivative, followed by deprotection.[9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_protection Step 1: Reductive Amination (Protection) cluster_coupling Step 2: Benzoylation cluster_deprotection Step 3: Deprotection & Salt Formation Aniline Aniline Intermediate1 Boc-protected Intermediate Aniline->Intermediate1 BocAmine N-Boc-2-aminoacetaldehyde BocAmine->Intermediate1 Reductant Na(OAc)3BH Reductant->Intermediate1 Intermediate2 N-Boc-N'-(benzoyl) Intermediate Intermediate1->Intermediate2 BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate2 Base DIPEA Base->Intermediate2 FinalProduct N-(2-Aminoethyl)benzamide HCl Intermediate2->FinalProduct Acid 4M HCl in Dioxane Acid->FinalProduct

Caption: General synthesis pathway for N-(2-Aminoethyl)benzamide HCl.

Detailed Synthesis Protocol

Rationale: This protocol employs a tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities of ethylenediamine. This is a critical step to prevent di-acylation and ensure the benzoyl group is added to only one of the nitrogens. The final step uses acidic conditions to remove the Boc group and simultaneously form the desired hydrochloride salt.[9]

  • Reductive Alkylation:

    • Dissolve the starting aniline (1.0 eq) and N-Boc-2-aminoacetaldehyde (1.1 eq) in chloroform.

    • Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Benzoylation:

    • Dissolve the crude Boc-protected intermediate from the previous step in dichloromethane and cool to 0-4 °C.

    • Add diisopropylethylamine (DIPEA) (1.5 eq) followed by the dropwise addition of benzoyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the fully protected intermediate.

  • Deprotection and Salt Formation:

    • Dissolve the N-Boc protected benzamide intermediate in a minimal amount of dioxane.

    • Add a solution of 4M HCl in dioxane (excess, ~5-10 eq).

    • Stir at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.

    • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield N-(2-Aminoethyl)benzamide hydrochloride.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow Diagram

Analytical_Workflow Sample Synthesized Product (N-(2-Aminoethyl)benzamide HCl) NMR 1H & 13C NMR Spectroscopy Sample->NMR HPLC Reverse-Phase HPLC Sample->HPLC MS Mass Spectrometry (ESI+) Sample->MS Identity Structural Confirmation NMR->Identity Purity Purity Assessment (%) HPLC->Purity MassVer Molecular Weight Verification MS->MassVer

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 3-(2-Aminoethyl)benzamide via Reductive Amination

Abstract & Strategic Analysis The synthesis of 3-(2-aminoethyl)benzamide (a key pharmacophore in PARP inhibitors and isoquinoline alkaloids) presents a specific regiochemical challenge: installing a primary ethylamine si...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The synthesis of 3-(2-aminoethyl)benzamide (a key pharmacophore in PARP inhibitors and isoquinoline alkaloids) presents a specific regiochemical challenge: installing a primary ethylamine side chain on a benzamide core. While industrial routes often favor the hydrogenation of 3-cyanomethylbenzamide, reductive amination offers a versatile alternative for research-scale synthesis, particularly when avoiding high-pressure hydrogenation equipment or when late-stage functionalization is required.

This protocol details the Reductive Amination Strategy , specifically targeting the conversion of the unstable intermediate 3-(2-oxoethyl)benzamide (3-carbamoylphenylacetaldehyde) to the target amine.

Key Technical Considerations:

  • Aldehyde Instability: Phenylacetaldehyde derivatives are prone to rapid self-aldol condensation and polymerization. This protocol utilizes an in situ generation or immediate-use strategy.

  • Chemoselectivity: The benzamide moiety must remain intact; strong reducing agents (like

    
    ) are avoided in favor of borohydrides (
    
    
    
    ).
  • Dimerization Control: Reductive amination with ammonia carries a high risk of secondary amine formation (

    
    ). We employ a large excess of ammonium acetate to drive selectivity toward the primary amine.
    

Retrosynthetic Logic & Pathway

The synthesis relies on accessing the aldehyde precursor, 3-(2-oxoethyl)benzamide. Due to its instability, we recommend generating it via the hydrolysis of an enol ether (derived from a Heck coupling) or mild oxidation of the corresponding alcohol.

Reaction Pathway Diagram[1][2]

G Start 3-Bromobenzamide (Starting Material) Inter1 Enol Ether Intermediate (Styryl Ether) Start->Inter1 Heck Coupling Pd(OAc)2, Butyl Vinyl Ether Aldehyde 3-(2-Oxoethyl)benzamide (Unstable Aldehyde) Inter1->Aldehyde Acid Hydrolysis (HCl, THF) Imine Imine / Hemiaminal (Transient Species) Aldehyde->Imine NH4OAc (Excess) MeOH Target 3-(2-Aminoethyl)benzamide (Target) Imine->Target Reductive Step NaBH3CN

Figure 1: Synthetic workflow from halogenated precursor to target amine via Heck coupling and Reductive Amination.[1][2][3][4][5][6]

Detailed Experimental Protocol

Phase 1: Precursor Generation (The Aldehyde)

Note: If you already possess 3-(2-hydroxyethyl)benzamide, proceed to "Alternative Oxidation". If starting from 3-bromobenzamide, follow the Heck Coupling route.

Option A: Heck Coupling (De Novo Synthesis)

Reagents: 3-Bromobenzamide,


-Butyl vinyl ether, 

, DPPP (1,3-Bis(diphenylphosphino)propane),

, DMF.
  • Setup: In a flame-dried Schlenk flask, dissolve 3-bromobenzamide (10 mmol) in dry DMF (20 mL).

  • Catalyst Addition: Add

    
     (12 mmol), 
    
    
    
    -butyl vinyl ether (20 mmol),
    
    
    (3 mol%), and DPPP (6 mol%).
  • Reaction: Degas with argon and heat to 80°C for 12–16 hours under inert atmosphere.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine/water. Concentrate to obtain the crude enol ether.

  • Hydrolysis (Critical Step): Dissolve the crude enol ether in THF (15 mL) and add 1N HCl (5 mL). Stir vigorously for 30 minutes.

    • Checkpoint: Monitor by TLC. The enol ether spot will disappear, replaced by the aldehyde. Proceed immediately to Phase 2 to avoid polymerization.

Option B: Oxidation (From Alcohol)

Reagents: 3-(2-hydroxyethyl)benzamide, Dess-Martin Periodinane (DMP), DCM.

  • Suspend 3-(2-hydroxyethyl)benzamide (5 mmol) in anhydrous DCM (25 mL).

  • Add DMP (1.1 eq) at 0°C. Stir for 1 hour, allowing to warm to RT.

  • Quench with sat.

    
    /
    
    
    
    (1:1). Extract with DCM.
  • Use the organic layer directly (after drying over

    
    ) for the reductive amination if possible, or concentrate at low temperature (
    
    
    
    ).
Phase 2: Reductive Amination (The Core Protocol)

This step installs the amine group.[1][6] The use of Ammonium Acetate (


)  provides the ammonia source in a buffered, slightly acidic medium ideal for imine formation.

Reagents:

  • Crude 3-(2-oxoethyl)benzamide (approx. 5 mmol)

  • Ammonium Acetate (50–75 mmol, 10–15 equivalents )

  • Sodium Cyanoborohydride (

    
    ) (3.5 mmol, 0.7 eq relative to aldehyde - See Note 1)
    
  • Solvent: Anhydrous Methanol (MeOH)

  • Molecular Sieves (3Å, activated)

Step-by-Step Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve the freshly prepared aldehyde (5 mmol) in Methanol (30 mL).

    • Add activated 3Å molecular sieves (2 g) to scavenge water and drive equilibrium.

    • Add Ammonium Acetate (5.8 g, 75 mmol) in one portion.

    • Stir: Stir at Room Temperature (RT) for 30–60 minutes. This allows the formation of the imine/hemiaminal equilibrium.

  • Reduction:

    • Add Sodium Cyanoborohydride (

      
      , 220 mg, 3.5 mmol).
      
    • Note on Stoichiometry: While 1 eq of hydride reduces 1 eq of imine, using slightly less than stoichiometric amounts of hydride relative to the starting aldehyde (or adding it slowly) can sometimes reduce the reduction of the aldehyde to the alcohol by-product, although excess hydride is standard to ensure completion. For this specific unstable aldehyde, we recommend adding the reducing agent after the imine formation period.

    • Reaction: Stir at RT for 12–16 hours.

  • Quench & Workup (Acid/Base Swing):

    • Quench: Carefully acidify the mixture to pH < 2 using conc. HCl (Caution: HCN gas evolution possible; perform in a fume hood). This destroys excess hydride and hydrolyzes any remaining imine/boron complexes.

    • Wash: Extract the acidic aqueous layer with Ethyl Acetate (

      
       mL) to remove non-basic byproducts (unreacted aldehyde, alcohols). Discard organic layer. 
      
    • Basify: Adjust the aqueous layer to pH > 12 using NaOH pellets or 50% NaOH solution. The solution may become cloudy as the free amine precipitates or oils out.

    • Extract: Extract the basic aqueous layer with DCM (

      
       mL) or Chloroform/Isopropanol (3:1) if the product is polar.
      
    • Dry: Dry combined organics over

      
      , filter, and concentrate.
      

Purification & Characterization

The crude product often contains trace secondary amines.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Eluent: DCM : MeOH :

      
       (90 : 9 : 1). The ammonia in the eluent is critical to prevent streaking of the primary amine.
      
  • Alternative (SCX Cartridge):

    • Load crude material in MeOH onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes neutrals).

    • Elute with 2M

      
       in MeOH.
      

Expected Data:

  • Appearance: White to off-white solid.

  • MS (ESI):

    
    .
    
  • 1H NMR (DMSO-

    
    ): 
    
    
    
    7.8 (s, 1H), 7.7 (d, 1H), 7.4 (m, 2H), 2.8 (t, 2H,
    
    
    ), 2.7 (t, 2H,
    
    
    ). (Amide protons typically broad singlets around 7.3 and 8.0).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield Polymerization of aldehydeEnsure hydrolysis of enol ether is immediately followed by amine addition. Do not store the aldehyde.
Secondary Amine Byproduct Insufficient Ammonia sourceIncrease

to 20 equivalents. Dilute the reaction mixture (0.1 M).
Alcohol Byproduct Direct reduction of aldehydeEnsure 30–60 min stir time with

before adding

.
No Reaction Wet SolventsUse anhydrous MeOH and activated 3Å molecular sieves.

Safety & Handling (E-E-A-T)

  • Sodium Cyanoborohydride: Highly toxic. Generates HCN upon contact with acid. ALWAYS quench in a fume hood and treat waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Phenylacetaldehydes: Potential sensitizers. Handle with gloves.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

  • Gribble, G. W. "Sodium Cyanoborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Dou, X., et al. "General and Practical Synthesis of Benzamides via Pd-Catalyzed Aminocarbonylation." Chemistry – A European Journal, 2014. (Context for Benzamide stability).

Sources

Application

Application Note: High-Purity Recrystallization of 3-(2-Aminoethyl)benzamide Hydrochloride

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the purification of 3-(2-Aminoethyl)benzamide hydrochloride . While specific literature on this exact regiois...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the purification of 3-(2-Aminoethyl)benzamide hydrochloride . While specific literature on this exact regioisomer is limited compared to its analogs (e.g., N-(2-aminoethyl)benzamide), the protocol below is synthesized from authoritative methodologies for structurally homologous aryl-alkyl amine hydrochloride salts.

Introduction & Chemical Context

3-(2-Aminoethyl)benzamide hydrochloride (CAS: 1118786-88-1) is a bifunctional building block often utilized in the development of PARP inhibitors and isoquinoline-based therapeutics. Structurally, it possesses a benzamide core with a basic ethylamine side chain at the meta position.

The synthesis typically involves the reduction of 3-cyanobenzamide or the amidation of 3-(2-aminoethyl)benzoic acid. Consequently, the crude material often contains:

  • Inorganic Salts: Residual salts from neutralization steps.

  • Starting Materials: Unreacted 3-cyanobenzamide or 3-aminobenzamide analogs.

  • Oligomers: Side products from amide coupling.

Purification via recrystallization is preferred over chromatography for scale-up due to the compound's high polarity and the efficiency of salt formation in rejecting non-ionic organic impurities.

Strategic Solvent Selection

The purification strategy exploits the differential solubility of the ionic hydrochloride salt versus non-ionic organic impurities.

Solvent SystemRoleSolubility Behavior (HCl Salt)Rationale
Ethanol (Abs. or 95%) Primary SolventHigh (Hot) / Moderate (Cold) Dissolves the amine salt at reflux; allows crystallization upon cooling.
Methanol Alternative SolventVery High Used only if the compound is too insoluble in ethanol. Risk of yield loss due to high solubility.
Diethyl Ether / MTBE Anti-SolventInsoluble Induces precipitation of the salt while keeping non-polar impurities in solution.
Water Co-SolventVery High Used in trace amounts if "oiling out" occurs, to increase polarity.

Selected System: Ethanol (Hot) → Diethyl Ether (Anti-solvent) Why? This system provides the best balance between recovery yield and impurity rejection. The polar impurities remain in the mother liquor, while the ionic lattice of the product crystallizes efficiently.

Detailed Experimental Protocol

Phase 1: Dissolution and Hot Filtration

Objective: Remove insoluble mechanical impurities and inorganic salts.

  • Preparation: Weigh the crude 3-(2-Aminoethyl)benzamide HCl into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Absolute Ethanol (approx. 5–7 mL per gram of crude solid).

    • Note: Do not add excess solvent initially.[1][2] You want a near-saturated solution at boiling.

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C) with stirring.

    • Observation: The organic salt should dissolve.[3] If undissolved solid remains after 10 minutes of reflux, add more ethanol in small portions (1 mL/g) until dissolution is complete.

  • Hot Filtration: If the solution is cloudy (indicating inorganic salts or dust), filter the hot solution rapidly through a pre-warmed fluted filter paper or a sintered glass funnel into a clean, pre-warmed Erlenmeyer flask.

    • Critical: Keep glassware hot to prevent premature crystallization on the filter.

Phase 2: Crystallization

Objective: Controlled formation of the crystal lattice to exclude impurities.

  • Slow Cooling: Allow the filtrate to cool slowly to room temperature (20–25°C) over 1–2 hours. Do not disturb the flask.

    • Mechanism:[4][5][6] Slow cooling promotes the growth of large, pure crystals rather than trapping impurities in a rapid precipitate.

  • Nucleation Check: If no crystals form at room temperature, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Anti-Solvent Addition (Optional but Recommended): If yield is low, add Diethyl Ether or MTBE dropwise to the stirring solution until a faint, persistent turbidity appears. Then, add 1-2 drops of Ethanol to clear it and let it stand.

  • Deep Cooling: Place the flask in an ice bath (0–4°C) for 2 hours to maximize recovery.

Phase 3: Isolation and Drying

Objective: Isolate pure solid and remove residual solvent.[7]

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold Ethanol:Ether (1:1 mixture) or pure cold Ether.

    • Why? This displaces the mother liquor (containing impurities) without redissolving the product.

  • Drying: Dry the solid in a vacuum oven at 40–50°C for 6–12 hours.

    • Caution: Ensure the vacuum is sufficient to remove trapped HCl gas or solvent residues.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 3-(2-Aminoethyl) benzamide HCl Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol FilterHot Hot Filtration (Remove Inorganics) CheckSol->FilterHot No (Cloudy) Cooling Slow Cooling (RT -> 0°C) CheckSol->Cooling Yes (Clear) FilterHot->Cooling Crystallize Crystallization Cooling->Crystallize AntiSolvent Add Anti-Solvent (Diethyl Ether/MTBE) AntiSolvent->Crystallize Crystallize->AntiSolvent Low Yield? FilterCold Vacuum Filtration & Cold Wash Crystallize->FilterCold Dry Vacuum Dry (40°C, 12h) FilterCold->Dry

Caption: Logical workflow for the purification of 3-(2-Aminoethyl)benzamide HCl, including checkpoints for insolubles and yield optimization.

Quality Control & Validation

A self-validating system requires confirming identity and purity post-purification.

MetricMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water + 0.1% TFA)> 99.5% Area
Identity 1H NMR (D2O or DMSO-d6)Consistent integration; no solvent peaks.
Salt Stoichiometry Argentometric Titration (AgNO3)98.0% – 102.0% Chloride content.
Melting Point Capillary MethodSharp range (typically < 2°C variation).

Note on Melting Point: While the specific MP for this regioisomer is often proprietary or variable based on hydration, a sharp melting point range indicates high purity. Compare against the crude material; the pure compound should melt at a higher, narrower temperature range.

Troubleshooting Guide

Issue: "Oiling Out"

Symptom: The product separates as a liquid oil droplets instead of crystals upon cooling. Cause: The temperature dropped too fast, or the solvent system is too non-polar. Solution:

  • Reheat the mixture until the oil dissolves.

  • Add a small amount of Ethanol or Water (1-2 mL).

  • Cool very slowly with vigorous stirring.

  • Seeding: Add a tiny crystal of pure product (if available) at the saturation point.

Issue: Low Yield

Symptom: Very little precipitate forms even at 0°C. Cause: Compound is too soluble in Ethanol. Solution:

  • Concentrate the mother liquor by rotary evaporation to half volume.

  • Add more anti-solvent (Ether/MTBE) slowly.

  • Store in a freezer (-20°C) overnight.

References

  • Chemical Structure & Identity: PubChem. 3-(2-Aminoethyl)benzamide. National Library of Medicine.[8] Available at: [Link]

  • General Recrystallization of Benzamides: Justia Patents. Benzamide derivatives and their pharmaceutically acceptable acid addition salts.[9] (Protocol adapted from Example 7 for N-(2-aminoethyl)benzamide HCl). Available at: [Link]

Sources

Method

Application Note: Analytical Characterization of 3-(2-Aminoethyl)benzamide Hydrochloride

Executive Summary This guide details the analytical protocols for the characterization of 3-(2-Aminoethyl)benzamide hydrochloride , a critical structural motif and intermediate used in the development of poly(ADP-ribose)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for the characterization of 3-(2-Aminoethyl)benzamide hydrochloride , a critical structural motif and intermediate used in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and MTH1 inhibitors. Due to the presence of both a primary amine and a benzamide moiety, this compound presents specific challenges in chromatographic retention and peak shape. This document provides a validated Reverse-Phase HPLC (RP-HPLC) method for purity assessment, alongside spectroscopic protocols (NMR, MS) for structural confirmation and counter-ion stoichiometry.

Chemical Identity & Properties

Compound: 3-(2-Aminoethyl)benzamide hydrochloride Structure: A benzene ring substituted at the 1-position with an amide group (


) and at the 3-position (meta) with an aminoethyl group (

). Molecular Formula:

Molecular Weight: 200.67 g/mol (Salt); 164.21 g/mol (Free Base) CAS Registry (Base): 1118786-88-1 Solubility: Highly soluble in water and DMSO; sparingly soluble in non-polar organic solvents (DCM, Hexane).
Structural Distinction (Critical)
  • Target Molecule: 3-(2-Aminoethyl)benzamide (Ring-substituted).[1][2]

  • Common Isomer: N-(2-Aminoethyl)benzamide (Amide-nitrogen substituted).[3][4]

  • Differentiation: These isomers have identical mass (

    
     165) but distinct fragmentation patterns and NMR splitting. This guide focuses strictly on the ring-substituted 3-isomer.
    

Analytical Decision Tree

The following workflow illustrates the logical progression for full characterization, ensuring identity, purity, and salt stoichiometry.

AnalyticalWorkflow Start Sample: 3-(2-Aminoethyl)benzamide HCl ID_Check 1. Identity Confirmation Start->ID_Check NMR 1H / 13C NMR (DMSO-d6) Confirm substitution pattern ID_Check->NMR MS ESI-MS (+) [M+H]+ = 165.1 ID_Check->MS Purity_Check 2. Purity Assessment HPLC RP-HPLC (C18, Acidic pH) Detect organic impurities Purity_Check->HPLC Salt_Check 3. Counter-ion Analysis Titration AgNO3 Titration Confirm Mono-HCl stoichiometry Salt_Check->Titration NMR->Purity_Check HPLC->Salt_Check Pass >98% Release Certificate of Analysis (CoA) Titration->Release

Figure 1: Step-wise analytical workflow for full characterization.

Method 1: Chromatographic Purity (RP-HPLC)

Scientific Rationale

The primary amine on the ethyl chain is highly basic (


). On standard C18 columns at neutral pH, this group protonates, leading to poor retention (elution in void volume) and peak tailing due to silanol interactions.
Solution:  We utilize an acidic mobile phase (pH 2.5)  containing trifluoroacetic acid (TFA) or phosphate buffer. This ensures the amine is fully protonated and forms a tight ion pair (with TFA) or simply suppresses silanol activity, while the hydrophobic benzene ring provides retention on the C18 stationary phase.
Protocol Specifications
ParameterSpecification
Instrument HPLC with UV/PDA Detector (e.g., Agilent 1200/1260)
Column C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 210 nm (Amide/Amine absorption) and 254 nm (Aromatic)
Injection Vol 5 - 10 µL
Diluent Water:Acetonitrile (90:[5]10)
Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Isocratic Hold (Polar retention)
12.060%Linear Gradient
15.095%Wash
15.15%Re-equilibration
20.05%End
Step-by-Step Procedure
  • Standard Preparation: Dissolve 10 mg of reference standard in 10 mL of Diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution of the salt.

  • System Suitability: Inject the standard 5 times.

    • Requirement: %RSD of peak area

      
       2.0%.
      
    • Tailing Factor:

      
       1.5 (Critical for amine compounds).
      
  • Sample Analysis: Inject sample. Calculate purity using %Area Normalization.

Method 2: Structural Identification (Spectroscopy)

A. Mass Spectrometry (ESI-MS)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Expected Signal:

    • [M+H]+:

      
       165.1
      
    • [M+Na]+:

      
       187.1
      
  • Interpretation: The presence of the parent ion at 165.1 confirms the molecular weight of the free base (

    
    ).
    
B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is preferred over 

to visualize the exchangeable amide and amine protons, which aids in distinguishing isomers.

Expected


H NMR Signals (300/400 MHz, DMSO-

):
  • Amide Protons (

    
    ):  Two broad singlets (or one broad hump) around 
    
    
    
    7.8 - 8.2 ppm.
  • Ammonium Protons (

    
    ):  Broad singlet at 
    
    
    
    8.0 - 8.5 ppm (due to HCl salt).
  • Aromatic Ring (4H): Multiplet pattern characteristic of meta-substitution (

    
     7.4 - 7.9 ppm). Look for the singlet-like proton at position 2 (between the substituents).
    
  • Ethyl Chain (

    
    ): 
    
    • Benzylic

      
      :  Triplet at 
      
      
      
      ~2.9 - 3.0 ppm.
    • Amino-adjacent

      
      :  Triplet/Multiplet at 
      
      
      
      ~3.0 - 3.2 ppm.

Method 3: Counter-ion Stoichiometry (Chloride)

To ensure the substance is the mono-hydrochloride salt (and not a hemi- or di-salt), chloride content is determined via argentometric titration.

Protocol:

  • Dissolve 50 mg of sample in 20 mL deionized water.

  • Add 1 mL of 5% Nitric Acid.

  • Titrate with 0.01 M Silver Nitrate (

    
    ) using a potentiometric titrator with a Silver electrode.
    
  • Calculation:

    
    
    
    • Theoretical %Cl for Mono-HCl:

      
      
      

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with amine.Add 0.1% Triethylamine (TEA) to mobile phase or switch to a "Polar-Embedded" C18 column.
Doublet Peak Isomer contamination (N-isomer).Use a Phenyl-Hexyl column which offers better selectivity for aromatic isomers than C18.
Retention Time Shift pH instability.Ensure TFA is fresh; TFA is volatile and evaporates over time, raising pH.
Extra Mass Peaks Salt adducts.Common in ESI. Ignore [M+Na]+ or [2M+H]+ unless they dominate.

References

  • PubChem. "3-(2-aminoethyl)benzamide." National Library of Medicine. Accessed October 2023. [Link]

  • WIPO Patents. "WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions." (Describes synthesis and use of 3-(2-aminoethyl)

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 3-(2-Aminoethyl)benzamide Hydrochloride

Abstract This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-(2-Aminoethyl)benzamide hydrochloride, a key che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-(2-Aminoethyl)benzamide hydrochloride, a key chemical intermediate. The developed reversed-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals to accurately quantify the main component and separate it from potential process-related impurities and degradation products. This document provides a comprehensive guide encompassing the scientific rationale for methodological choices, detailed experimental protocols, and a framework for method validation in alignment with international regulatory standards.

Introduction: The Imperative for a Stability-Indicating Method

3-(2-Aminoethyl)benzamide hydrochloride is a significant building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is of paramount importance as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and accuracy.[1]

A critical requirement for a reliable purity assay is that the method must be stability-indicating . This means the analytical procedure must be able to unequivocally assess the analyte of interest in the presence of its potential degradation products, which may form under various stress conditions.[2][3][4] The development of such a method is a challenging task, requiring the physical separation of the main component from all process impurities and degradants in a single chromatographic run.[2][5] This application note details the development and protocol of a gradient RP-HPLC method coupled with UV detection, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[6]

Method Development Rationale

The development of this method was guided by the physicochemical properties of 3-(2-Aminoethyl)benzamide hydrochloride and established principles of chromatography.

Analyte Properties
  • Structure: 3-(2-Aminoethyl)benzamide hydrochloride possesses a benzamide chromophore, making it suitable for UV detection. The presence of a primary amine and an amide group influences its polarity and solubility.

  • Solubility: As a hydrochloride salt, the compound is expected to be soluble in polar solvents such as water and methanol, making it amenable to reversed-phase HPLC.

  • UV Absorbance: Aromatic amides typically exhibit strong UV absorbance. Based on the structurally similar benzamidine hydrochloride, which has a λmax of 229 nm, a detection wavelength in the lower UV range is appropriate.[7] For this method, a wavelength of 225 nm was chosen to provide high sensitivity for both the parent compound and potential impurities lacking the exact same chromophore.

Chromatographic Strategy

A reversed-phase HPLC (RP-HPLC) approach was selected due to its versatility and effectiveness in separating a wide range of polar and non-polar compounds.[3][8]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and was chosen for its hydrophobic retention characteristics, which are ideal for retaining the aromatic benzamide moiety.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile) was employed. This approach provides high peak capacity, enabling the separation of both hydrophilic and hydrophobic impurities within a reasonable analysis time.[2][5]

    • Aqueous Phase (Mobile Phase A): A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is used. The acidic pH serves two key purposes: it ensures the protonation of the primary amine group, leading to consistent retention behavior, and it helps to sharpen peak shapes by minimizing silanol interactions with the stationary phase.

    • Organic Phase (Mobile Phase B): Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.

  • Detection: A Photodiode Array (PDA) detector is recommended to monitor peak purity and to select the optimal detection wavelength.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 3-(2-Aminoethyl)benzamide hydrochloride reference standard

    • Potassium phosphate monobasic (KH₂PO₄), HPLC grade

    • Orthophosphoric acid (H₃PO₄), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or Milli-Q

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water is used as the diluent to ensure sample solubility and compatibility with the mobile phase.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the 3-(2-Aminoethyl)benzamide hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (1 mg/mL): Accurately weigh about 25 mg of the 3-(2-Aminoethyl)benzamide hydrochloride sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 35 minutes
System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. A series of replicate injections (n=5) of the standard solution are performed.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

Forced Degradation Studies: Ensuring Stability-Indicating Capability

Forced degradation studies are essential to demonstrate the specificity of the HPLC method by generating potential degradation products.[4][9] The goal is to achieve a target degradation of approximately 10-20% of the active ingredient.[9]

Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Evaluation

The chromatograms from the stressed samples are compared to that of an unstressed sample. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure in all stressed conditions.

Method Validation Framework

The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11] The following parameters must be assessed:

  • Specificity: As demonstrated through forced degradation studies.

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the standard concentration) with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Determined by the recovery of spiked samples, with acceptance criteria typically between 98-102%.

  • Precision:

    • Repeatability (Intra-day): The %RSD of replicate analyses on the same day.

    • Intermediate Precision (Inter-day): The %RSD of analyses on different days, with different analysts or equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Data Presentation and Visualization

Hypothetical Purity Analysis Data

The following table summarizes hypothetical data from a purity analysis of three different batches of 3-(2-Aminoethyl)benzamide hydrochloride.

Batch IDRetention Time (min)Peak Area% Purity
BATCH-00112.54458972199.85
BATCH-00212.56457634599.79
BATCH-00312.55459123499.88
Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Sample & Standard P2 Dissolve in Diluent (50:50 ACN:H2O) P1->P2 P3 Volumetric Dilution P2->P3 H1 Inject into HPLC System P3->H1 H2 Separation on C18 Column (Gradient Elution) H1->H2 H3 UV Detection at 225 nm H2->H3 D1 Integrate Peak Areas H3->D1 D2 Calculate % Purity D1->D2 R R D2->R Final Report D3 System Suitability Check D3->R

Caption: Workflow for HPLC Purity Analysis.

Method_Development_Logic cluster_method Method Design Choices Analyte Analyte Properties Structure: Benzamide Core, Primary Amine Solubility: Hydrochloride Salt UV Absorbance: ~225 nm Mode Chromatographic Mode Reversed-Phase (RP-HPLC) Analyte->Mode Polarity MobilePhase Mobile Phase A: Phosphate Buffer pH 3.0 B: Acetonitrile (ACN) Analyte->MobilePhase Solubility & pKa Detection Detector UV/PDA (Sensitivity & Purity) Analyte->Detection Chromophore Column Stationary Phase C18 (Hydrophobic Retention) Mode->Column Compatibility Column->MobilePhase Elution Elution Mode Gradient (High Peak Capacity) MobilePhase->Elution Separates diverse impurities

Sources

Method

Application Note: Structural Elucidation and Validation of 3-(2-Aminoethyl)benzamide Hydrochloride via High-Field NMR

Executive Summary This application note details the structural elucidation of 3-(2-Aminoethyl)benzamide hydrochloride , a critical pharmacophore fragment often utilized in the development of PARP inhibitors and other ben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural elucidation of 3-(2-Aminoethyl)benzamide hydrochloride , a critical pharmacophore fragment often utilized in the development of PARP inhibitors and other benzamide-based therapeutics.

Unlike standard organic small molecules, this compound presents specific analytical challenges:

  • Exchangeable Protons: The presence of both a primary amide (

    
    ) and a protonated primary amine (
    
    
    
    ) requires precise solvent selection to prevent signal loss.
  • Salt Counter-Ion Effects: The hydrochloride salt form significantly alters the chemical environment of the ethyl chain compared to the free base.

This guide provides a self-validating NMR protocol using DMSO-


, ensuring complete assignment of the aliphatic, aromatic, and labile proton regions.

Chemical Context & Strategic Approach

Structural Analysis

The molecule consists of a disubstituted benzene ring (meta-substitution pattern).

  • Position 1: Benzamide group (Electron Withdrawing Group via resonance).

  • Position 3: Ethylammonium chain (Inductively Electron Withdrawing due to the cationic charge).

Solvent Strategy: The DMSO Imperative

While


 is the standard solvent for hydrochloride salts due to solubility, it is unsuitable  for full structural elucidation of this compound.
  • Mechanism of Failure in

    
    :  Deuterium exchange occurs rapidly with the amide (
    
    
    
    ) and ammonium (
    
    
    ) protons, rendering them invisible in the
    
    
    spectrum.
  • Solution: DMSO-

    
      is the required solvent. It provides sufficient polarity to dissolve the salt while forming hydrogen bonds that stabilize the exchangeable protons, allowing for their integration and observation as distinct signals [1].
    

Experimental Protocol

Sample Preparation

To ensure high signal-to-noise (S/N) ratio for


 acquisition and prevent concentration-dependent chemical shift drifting:
  • Mass: Weigh 15.0 mg (

    
     0.1 mg) of 3-(2-Aminoethyl)benzamide HCl.
    
  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D, containing 0.03% v/v TMS).
    
  • Homogenization: Vortex for 30 seconds. If the salt dissolves slowly, sonicate for 2 minutes at ambient temperature. Do not heat above 40°C to avoid accelerated proton exchange.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Acquisition Parameters (600 MHz equivalent)
Parameter

(Proton)

(Carbon)
COSYHSQCHMBC
Pulse Sequence zg30zgpg30cosygpppqfhsqcedetgphmbcgplpndqf
Scans (NS) 1610248816
Relaxation Delay (D1) 5.0 s (Crucial for qNMR)2.0 s1.5 s1.5 s1.5 s
Spectral Width 12 ppm240 ppm12 ppmF1: 240, F2: 12F1: 240, F2: 12
Temperature 298 K298 K298 K298 K298 K

Critical Note on D1: A relaxation delay of 5.0 seconds is mandatory for the


 experiment to ensure the complete relaxation of the aromatic protons, allowing for accurate integration (Quantitative NMR conditions).

Structural Assignment & Elucidation Logic

The NMR Spectrum (DMSO- )

The spectrum is divided into three distinct zones.

Zone A: Exchangeable Protons (Downfield)
  • 8.0 – 8.3 ppm (Broad, 3H): The ammonium protons (

    
    ). The broadness arises from the quadrupolar relaxation of the 
    
    
    
    nucleus and intermediate exchange rates.
  • 7.95 ppm (Broad s, 1H) & 7.35 ppm (Broad s, 1H): The primary amide protons (

    
    ).
    
    • Why two peaks? Restricted rotation around the

      
       bond due to resonance creates two distinct environments (cis and trans to the carbonyl oxygen).
      
Zone B: Aromatic Region (Meta-Substitution Pattern)
  • ~7.85 ppm (Singlet-like, 1H): H2 . This proton is flanked by the amide and the alkyl chain. It appears as a singlet (or narrow doublet) due to small meta-coupling (

    
     Hz).
    
  • ~7.75 ppm (Doublet,

    
     Hz, 1H): H6 . Ortho to the amide, para to the alkyl. Deshielded by the carbonyl anisotropy.
    
  • ~7.45 ppm (Doublet,

    
     Hz, 1H): H4 . Ortho to the alkyl, para to the amide.
    
  • ~7.40 ppm (Triplet,

    
     Hz, 1H): H5 . The meta-proton, coupled to both H4 and H6.
    
Zone C: Aliphatic Region (Ethyl Chain)
  • 3.0 – 3.1 ppm (Multiplet/Broad Triplet, 2H): H8 (

    
    ). The proximity to the positively charged nitrogen deshields these protons significantly compared to a free amine.
    
  • 2.9 – 3.0 ppm (Triplet, 2H): H7 (

    
    ). Benzylic protons.
    
The Self-Validating System: 2D NMR Confirmation

To guarantee the structure, we employ a "lock-and-key" logic using 2D correlations.

  • COSY (Correlation Spectroscopy): Establishes the H7-H8 connectivity and the H4-H5-H6 aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their direct carbons.

  • HMBC (Heteronuclear Multiple Bond Coherence): The "Bridge Builder".

    • Key Correlation 1: The Amide protons correlate to the Carbonyl Carbon (C=O).

    • Key Correlation 2: The Benzylic protons (H7) correlate to C2, C4, and the Quaternary C3. This definitively links the side chain to the correct position on the ring.

Data Summary Tables

Table 1: and Chemical Shift Assignments (DMSO- )
PositionGroup

(ppm)
Multiplicity (

Hz)

(ppm)
Key HMBC (

)
1 Quaternary--~134.5H2, H5
2 CH (Aromatic)7.85s (br)~127.5H7, H6
3 Quaternary--~138.0H7, H5
4 CH (Aromatic)7.45d (7.8)~132.0H2, H5
5 CH (Aromatic)7.40t (7.8)~128.5H4, H6
6 CH (Aromatic)7.75d (7.8)~126.0H2, H4
7

(Benzylic)
2.95t (7.5)~32.5C2, C3, C4
8

(Amine)
3.05m~40.0C3, C7
9 Carbonyl--~168.0Amide-NH, H2, H6
10 Amide

7.95s (br)-C9
11 Amide

7.35s (br)-C9
12 Ammonium8.15s (very br)-C8

Note: Chemical shifts are referenced to TMS (


 0.00). Values are approximate and may vary slightly based on concentration and temperature.

Visualization Workflows

Structural Elucidation Logic Flow

This diagram illustrates the decision-making process for validating the structure.

ElucidationWorkflow Start Sample: 3-(2-Aminoethyl)benzamide HCl Solvent Solvent Selection: DMSO-d6 (Crucial for Exchangeable Protons) Start->Solvent H1_Spec 1H NMR Acquisition (d1 = 5s) Solvent->H1_Spec Check1 Are Amide/Ammonium peaks visible? H1_Spec->Check1 Assign1 Assign Exchangeable Protons (NH2: ~7.4/8.0, NH3+: ~8.1) Check1->Assign1 Yes Retry Dry Sample / Fresh DMSO Check1->Retry No Assign2 Assign Aromatic Pattern (Meta-substitution: s, d, t, d) Assign1->Assign2 Assign3 Assign Aliphatic Chain (Benzylic vs N-adjacent) Assign2->Assign3 Confirm 2D NMR Validation (HMBC/HSQC) Assign3->Confirm Final Structure Validated Confirm->Final Retry->Solvent

Figure 1: Step-by-step logic for the structural validation of the hydrochloride salt.

HMBC Connectivity Map

This diagram visualizes the critical long-range correlations that prove the connectivity of the side chain to the ring.

HMBC_Connectivity AmideH Amide NH (7.95/7.35 ppm) Carbonyl C=O (C9) (168.0 ppm) AmideH->Carbonyl HMBC RingH2 Aromatic H2 (7.85 ppm) RingH2->Carbonyl HMBC RingC3 Quaternary C3 (138.0 ppm) RingH2->RingC3 HMBC AlkylH7 Benzylic H7 (2.95 ppm) AlkylH7->RingC3 HMBC (Key Link) AlkylC8 Amine C8 (40.0 ppm) AlkylH7->AlkylC8 COSY/HMBC

Figure 2: Key HMBC correlations linking the aliphatic side chain and amide group to the aromatic core.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text confirming solvent effects on amide proton exchange).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3068 (Benzamide derivatives). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for Pulse Sequence parameters and relaxation delay logic). [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift prediction of amine salts). [Link]

Application

Application Notes &amp; Protocols: Leveraging 3-(2-Aminoethyl)benzamide Hydrochloride in Fragment-Based Drug Discovery

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone strategy in medicinal chemistry, providing a powerful and efficient alternative to tradition...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone strategy in medicinal chemistry, providing a powerful and efficient alternative to traditional high-throughput screening (HTS).[1][2] FBDD focuses on identifying low molecular weight compounds (fragments, typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3] These initial "hits" serve as starting points for a structure-guided elaboration into potent, drug-like lead compounds. This bottom-up approach allows for a more thorough exploration of chemical space and often produces leads with superior physicochemical properties.[2]

Within the vast universe of chemical fragments, the benzamide moiety stands out as a privileged pharmacophore, present in a wide array of clinically successful drugs.[4][5][6] Its synthetic tractability and ability to form key hydrogen bond interactions make it an attractive scaffold. This guide provides a detailed technical overview and actionable protocols for utilizing a specific, high-potential fragment: 3-(2-Aminoethyl)benzamide hydrochloride . We will explore its chemical rationale, outline a robust screening cascade, and provide protocols for its synthetic elaboration, empowering researchers to effectively integrate this versatile fragment into their drug discovery programs.

Section 1: The Fragment Profile – A Rationale for 3-(2-Aminoethyl)benzamide Hydrochloride

The selection of a fragment library is a critical determinant of success in any FBDD campaign. 3-(2-Aminoethyl)benzamide hydrochloride is a compelling starting point due to its optimal balance of structural features and physicochemical properties that align with the foundational principles of fragment-based design.

Physicochemical Properties

The molecule adheres well to the widely accepted "Rule of Three," which defines the ideal property space for fragments to maximize hit rates and ensure tractable starting points for optimization.[7]

PropertyValue (for free base)Significance in FBDD
Molecular Weight 164.21 g/mol Well within the recommended <300 Da range, increasing the probability of fitting into small, druggable pockets on a protein surface.[3]
cLogP ~0.7A balanced lipophilicity suggests good aqueous solubility, which is critical for biophysical screening assays, while retaining the ability to engage in hydrophobic interactions.
Hydrogen Bond Donors 3 (2 from -NH2, 1 from -NH-)Provides multiple opportunities to form crucial hydrogen bonds with the target protein, a primary driver of binding affinity for fragments.
Hydrogen Bond Acceptors 2 (1 from C=O, 1 from -NH2)Complements its donor capacity, allowing it to act as a versatile binding partner.
Rotatable Bonds 4Offers conformational flexibility to adapt to the topology of a binding site without being overly promiscuous.

Note: Properties are calculated for the free base, 3-(2-Aminoethyl)benzamide (CAS 1009-17-2), to assess its core drug-like characteristics. The hydrochloride salt (CAS not publicly assigned, similar to N-(2-Aminoethyl)benzamide HCl, CAS 1502-45-0) is typically used to enhance solubility and stability.[8][9][10][11]

Structural Analysis: Vectors for Growth

Beyond its properties, the architecture of 3-(2-Aminoethyl)benzamide is its most compelling feature. It can be deconstructed into three key components, each serving a distinct purpose in drug design.

  • The Benzamide "Head": This aromatic amide group acts as a robust anchor. The carbonyl oxygen is an excellent hydrogen bond acceptor, while the amide N-H is a reliable donor. The phenyl ring itself can engage in π-stacking or hydrophobic interactions and provides a scaffold that can be readily substituted to explore structure-activity relationships (SAR).

  • The Ethyl "Linker": This flexible two-carbon chain provides the correct spacing and conformational freedom for the other two components to orient themselves optimally within a binding pocket.

  • The Primary Amine "Tail": This is arguably the most critical feature for hit-to-lead development. The terminal primary amine (-NH2) is a potent hydrogen bond donor and a key synthetic handle. It serves as a well-defined growth vector , allowing medicinal chemists to systematically "grow" the fragment into adjacent pockets of the binding site to dramatically increase affinity and selectivity.[1][12]

Caption: Structural rationale for using 3-(2-Aminoethyl)benzamide.

Section 2: Application Protocol – A Cascade for Fragment Screening & Validation

Identifying true binders from a fragment screen requires a rigorous, multi-tiered approach. Weak affinities make fragment hits susceptible to false positives. Therefore, a cascade of orthogonal biophysical techniques is essential to ensure confidence before committing to synthetic chemistry.[3] This protocol describes a robust workflow from primary screen to detailed binding mode analysis.

G cluster_workflow Fragment Screening & Validation Workflow start Fragment Library (incl. 3-(2-Aminoethyl)benzamide HCl) primary Protocol 2.1: Primary Screen (Differential Scanning Fluorimetry - DSF) start->primary secondary Protocol 2.2: Hit Validation (Surface Plasmon Resonance - SPR) primary->secondary  Initial Hits (ΔTm > 2°C) fp1 Non-binders/ Aggregators primary->fp1 tertiary Protocol 2.3: Binding Mode Analysis (NMR or X-ray Crystallography) secondary->tertiary  Confirmed Binders (Measured K_D) fp2 False Positives/ Non-specific Binders secondary->fp2 end Validated Hit for Hit-to-Lead Chemistry tertiary->end  Structural Data

Caption: A robust, multi-stage workflow for fragment screening.

Protocol 2.1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding. It measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). A binding fragment will typically stabilize the protein, resulting in a measurable increase in its Tm.

Materials:

  • Purified target protein (0.1-0.2 mg/mL).

  • 10x SYPRO Orange dye.

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • 3-(2-Aminoethyl)benzamide hydrochloride stock solution (100 mM in DMSO or water).

  • Quantitative PCR (qPCR) instrument with thermal ramping capability.

  • 96- or 384-well qPCR plates.

Methodology:

  • Preparation: In each well of the qPCR plate, prepare a 20 µL reaction mix:

    • Target protein to a final concentration of 0.1 mg/mL.

    • SYPRO Orange dye to a final concentration of 5x.

    • Fragment to a final concentration of 200 µM (from stock). Include a DMSO/vehicle control (no fragment).

    • Bring to final volume with DSF buffer.

  • Plate Sealing: Seal the plate securely with optical-quality film. Centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Ramping: Place the plate in the qPCR instrument. Run a melt-curve experiment:

    • Equilibrate at 25 °C for 2 minutes.

    • Increase temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.

    • Monitor fluorescence continuously.

  • Data Analysis:

    • Plot fluorescence versus temperature. The protein's melting temperature (Tm) is the inflection point of the curve (often calculated as the peak of the first derivative).

    • A hit is defined as a fragment that induces a thermal shift (ΔTm = Tm_fragment - Tm_control) of ≥ 2 °C.

Protocol 2.2: Hit Validation & Affinity Determination via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures binding events in real-time.[13][14] The target protein is immobilized on a sensor chip, and a solution containing the fragment is flowed over the surface. Binding causes a change in the refractive index at the surface, which is proportional to the amount of bound fragment. This allows for the determination of binding kinetics (kon, koff) and affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • Running buffer (e.g., HBS-EP+).

  • Fragment serial dilutions in running buffer (e.g., 1 mM down to 1 µM).

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry according to the manufacturer's protocol. Aim for a moderate immobilization level (e.g., 5000-10000 RU). A reference flow cell should be activated and blocked without protein to serve as a control.

  • Binding Analysis:

    • Inject a serial dilution of 3-(2-Aminoethyl)benzamide hydrochloride over both the target and reference flow cells. Start with the lowest concentration and work upwards.

    • Each injection cycle should consist of: an association phase (fragment injection) and a dissociation phase (buffer injection).

    • Regenerate the surface between cycles if necessary.

  • Data Processing:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Subtract a "zero concentration" (buffer only) injection to double-reference the data.

  • Affinity Determination:

    • Plot the equilibrium response against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD). For fragments, KD values are typically in the high micromolar to millimolar range.[3]

Protocol 2.3: Binding Mode Confirmation via 2D ¹H-¹⁵N HSQC NMR

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information on binding events in solution.[15][16] A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment produces a spectrum where each peak corresponds to a specific backbone amide N-H group in the protein. When a fragment binds, it perturbs the local chemical environment of nearby amino acids, causing their corresponding peaks to shift (Chemical Shift Perturbation, CSP). This confirms binding and maps the interaction site.[17]

Materials:

  • Uniformly ¹⁵N-labeled target protein (50-100 µM).

  • NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O).

  • Concentrated fragment stock in d6-DMSO.

  • High-field NMR spectrometer with a cryoprobe.

Methodology:

  • Reference Spectrum: Prepare a sample of the ¹⁵N-labeled protein in NMR buffer. Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum. This is your reference (apo) state.

  • Titration: Add a small aliquot of the concentrated fragment stock solution to the protein sample to achieve a specific protein:fragment molar ratio (e.g., 1:10).

  • Acquire Spectrum: After a brief incubation, acquire a second 2D ¹H-¹⁵N HSQC spectrum under identical conditions.

  • Repeat Titration: Continue this process with increasing concentrations of the fragment (e.g., 1:25, 1:50, 1:100) to observe a dose-dependent response.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Identify peaks that shift or broaden upon addition of the fragment. These are the residues at or near the binding site.

    • The magnitude of the CSP can be calculated for each residue and plotted against the protein sequence to visualize the binding interface.

Section 3: Application Protocol – From Hit to Potent Lead

Once a fragment hit like 3-(2-Aminoethyl)benzamide is validated and its binding mode is understood (ideally through an X-ray co-crystal structure), the next phase is to evolve it into a high-affinity lead compound. The three primary strategies for this are fragment growing, merging, and linking.[1][12][18] Given the structure of our fragment, "growing" from the primary amine is the most direct and powerful approach.

Caption: The "Fragment Growing" strategy to improve potency.

Protocol 3.1: Synthetic Elaboration via Amide Coupling

Principle: This protocol details a standard and reliable method for "growing" from the primary amine of the 3-(2-Aminoethyl)benzamide fragment by forming a new amide bond. The choice of carboxylic acid (R-COOH) should be guided by structural data of the target, aiming to introduce a group (R) that can form new, favorable interactions in an adjacent sub-pocket.

Materials:

  • 3-(2-Aminoethyl)benzamide hydrochloride.

  • Selected carboxylic acid (R-COOH).

  • Coupling agent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: e.g., Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Standard workup and purification supplies (Ethyl acetate, saturated NaHCO₃, brine, MgSO₄, silica gel for chromatography).

Methodology:

  • Reaction Setup: To a solution of the selected carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 10 minutes to pre-activate the acid.

  • Amine Addition: Add 3-(2-Aminoethyl)benzamide hydrochloride (1.2 eq) to the activated acid mixture. Note: The excess base (DIPEA) will neutralize the hydrochloride salt and drive the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final, elaborated compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The purified compound is now ready for biological evaluation.

Conclusion

3-(2-Aminoethyl)benzamide hydrochloride is more than just a simple chemical; it is a strategically designed starting point for fragment-based drug discovery. Its ideal physicochemical properties, combined with a synthetically versatile architecture, make it a high-value fragment for screening against a multitude of protein targets. By employing a rigorous, multi-step validation workflow and leveraging structure-guided "growing" strategies, researchers can efficiently translate this simple fragment into novel, potent, and selective lead compounds, accelerating the journey towards new therapeutics.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • Ciulli, A., et al. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(44), 18933-18938. Available at: [Link]

  • Turnbull, A. P., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 15-24. Available at: [Link]

  • Sperry, J. B., & Ellman, J. A. (2010). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling, 50(5), 849-860. Available at: [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Drug Discovery. Retrieved from [Link]

  • Singh, M., et al. (2017). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Available at: [Link]

  • Dalvit, C. (2009). NMR methods in fragment screening: theory and a comparison with other biophysical techniques. Drug Discovery Today, 14(21-22), 1051-1057. Available at: [Link]

  • Dalvit, C. (2009). NMR methods in fragment screening: Theory and a comparison with other biophysical techniques. ResearchGate. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 100. Available at: [Link]

  • Renault, X. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. Retrieved from [Link]

  • Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. JoVE. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Request PDF. Retrieved from [Link]

  • Chen, X., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 172. Available at: [Link]

  • Jiang, W., et al. (2020). Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors. Bioorganic Chemistry, 94, 103366. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide, o-amino-N-(2-(diethylamino)ethyl)-, hydrochloride. PubChem. Retrieved from [Link]

  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Ghorab, M. M., et al. (2018). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1333-1342. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide, 3-((2-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxoethyl)amino)-, monohydrochloride. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Akama, T., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5555-5559. Available at: [Link]

  • AA Blocks. (n.d.). 1502-45-0 | MFCD10511533 | N-(2-Aminoethyl)benzamide hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-amino-2-chloro-N,N-bis(2-methoxyethyl)benzamide. PubChem. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment-based drug design. Request PDF. Retrieved from [Link]

  • University of Cambridge. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. PMC. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 3-Amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride 100mg. Retrieved from [Link]

Sources

Method

Precision Protocol: N-Alkylation of Anilines for Sterically Demanding Benzamide Synthesis

Abstract The benzamide pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Imatinib) and GPCR ligands.[1] However, the synthesis of N-alkyl benzami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Imatinib) and GPCR ligands.[1] However, the synthesis of N-alkyl benzamides from primary anilines presents a dichotomy of reactivity: the initial N-alkylation requires controlled mono-selectivity to prevent over-alkylation, while the subsequent acylation of the resulting secondary aniline is often hampered by steric hindrance and reduced nucleophilicity.[1] This guide details a high-fidelity workflow combining Reductive Amination (using sodium triacetoxyborohydride) with Acid Chloride Acylation , providing a self-validating protocol for generating high-purity N-alkyl benzamide scaffolds.[1]

Part 1: Strategic Selection & Mechanistic Logic[1]

The Mono-Alkylation Challenge

Direct alkylation of anilines using alkyl halides (R-X) is operationally simple but mechanistically flawed for high-value synthesis. The introduction of an electron-donating alkyl group increases the nucleophilicity of the nitrogen, making the product (


 amine) more reactive than the starting material (

amine). This leads to an unavoidable mixture of mono-alkylated, di-alkylated, and quaternary ammonium species.[1]

The Solution: Reductive Amination. By reacting the aniline with an aldehyde to form an imine (or iminium ion) and selectively reducing it in situ, we bypass the nucleophilicity paradox.[1] The imine forms only once; subsequent reduction yields the mono-alkylated product exclusively.

Workflow Decision Matrix

The following logic gate illustrates the critical decision points in selecting this protocol over alternatives.

G Start Target: N-Alkyl Benzamide Choice Step 1: N-Alkylation Strategy Start->Choice Direct Route A: Direct Alkylation (R-Br / Base) Choice->Direct Avoid Reductive Route B: Reductive Amination (R-CHO / NaBH(OAc)3) Choice->Reductive Preferred ResultA Result: Mixture (1°, 2°, 3°, 4°) Low Yield / Difficult Purification Direct->ResultA ResultB Result: Selective Mono-Alkylation High Yield / Clean Profile Reductive->ResultB Step2 Step 2: Acylation of Hindered Amine ResultB->Step2 Method1 Coupling Agents (HATU/EDC) Risk: Fails if Sterics High Step2->Method1 Method2 Acid Chloride Activation Benefit: High Driving Force Step2->Method2

Figure 1: Strategic decision tree highlighting the selectivity advantage of reductive amination and the necessity of robust acylation methods for hindered amines.

Part 2: Protocol A — Selective N-Alkylation (Reductive Amination)

Objective: Synthesize N-alkyl aniline from primary aniline and aldehyde. Primary Reagent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)


).[1][2]
Rationale:  Unlike NaBH

, STAB is mild and does not reduce aldehydes/ketones rapidly, allowing the equilibrium to favor imine formation before reduction occurs.[1] It is safer and less toxic than NaBH

CN.[1]
Materials
  • Substrate: Primary Aniline (1.0 equiv)

  • Electrophile: Aldehyde (1.1 – 1.3 equiv)

  • Reductant: NaBH(OAc)

    
     (1.4 – 1.6 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv) — Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Pre-Equilibrium (The "Aging" Step):

    • In a dry round-bottom flask under N

      
      , dissolve the Aniline (1.0 equiv) in DCE (0.2 M concentration).
      
    • Add the Aldehyde (1.2 equiv).

    • Add Acetic Acid (1.5 equiv).[1]

    • Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This allows the formation of the imine/iminium species before the reductant is introduced. Reducing the free aldehyde competes with the desired reaction.

  • Reductive Step:

    • Cool the mixture to 0°C (optional, but recommended for volatile aldehydes).

    • Add NaBH(OAc)

      
       (1.5 equiv) portion-wise over 5–10 minutes.
      
    • Allow the reaction to warm to RT and stir for 2–16 hours.

    • Monitoring: Monitor by LC-MS.[1] The imine intermediate may be visible; ensure it converts fully to the product mass (M+H + Alkyl).

  • Work-up (Quench & Purify):

    • Quench by slowly adding saturated aqueous NaHCO

      
       (gas evolution will occur).[1]
      
    • Extract with DCM (x3).[1][3]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
    • Purification: Flash chromatography (Hexanes/EtOAc).[1] Secondary anilines are often less polar than primary anilines but distinct enough for separation.[1]

Mechanistic Visualization[1][4]

Mechanism Aniline Aniline (R-NH2) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + Aldehyde Aldehyde Aldehyde (R'-CHO) Aldehyde->Hemiaminal Acid AcOH (Catalyst) Acid->Hemiaminal Iminium Iminium Ion [R-NH=CH-R']+ Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary Amine (R-NH-CH2-R') Iminium->Product + H- (from STAB) STAB NaBH(OAc)3 (Hydride Donor) STAB->Iminium

Figure 2: Mechanistic pathway. Note that STAB selectively reduces the Iminium Ion (Red) rather than the Aldehyde (Blue) due to electronic matching.

Part 3: Protocol B — Benzamide Synthesis (Acylation)

Objective: Acylate the sterically hindered N-alkyl aniline. Challenge: The secondary aniline created in Protocol A is significantly more sterically hindered than a primary aniline. Standard coupling agents (HATU, EDC) often suffer from slow kinetics or incomplete conversion.[1][4] Recommended Route: Acid Chloride Activation.[1]

Materials
  • Substrate: N-Alkyl Aniline (from Protocol A) (1.0 equiv)

  • Reagent: Benzoyl Chloride derivative (1.2 – 1.5 equiv) OR Benzoic Acid + Oxalyl Chloride.[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv).

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) — Essential for hindered substrates.

  • Solvent: DCM (Anhydrous).[1][5][6]

Step-by-Step Methodology
  • Activation (If starting from Carboxylic Acid):

    • Skip this if using commercial Acid Chloride.[1]

    • Dissolve Benzoic Acid (1.2 equiv) in DCM. Add catalytic DMF (1 drop).[1][6]

    • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Stir at RT for 1–2 hours until gas evolution ceases.

    • Concentrate in vacuo to remove excess Oxalyl Chloride, then re-dissolve in DCM.[1]

  • Coupling Reaction:

    • Dissolve the N-Alkyl Aniline (1.0 equiv) and DIPEA (3.0 equiv) in DCM.

    • Add DMAP (0.1 equiv).[1][6]

    • Add the Acid Chloride solution dropwise at 0°C.

    • Allow to warm to RT and stir for 2–12 hours.

    • Note: If the reaction is sluggish, heat to reflux (40°C for DCM, or switch to DCE/Toluene and heat to 80°C).

  • Work-up:

    • Wash with 1M HCl (to remove unreacted aniline/DMAP).

    • Wash with Sat. NaHCO

      
       (to remove benzoic acid byproducts).[1]
      
    • Dry and concentrate.[1]

Part 4: Critical Process Parameters & Troubleshooting

The following data summarizes common failure modes and validated corrections.

ObservationProbable CauseCorrective Action
Protocol A: Low Conversion Iminium ion not forming.Increase AcOH to 2.0 eq. Add molecular sieves (3Å) to scavenge water.
Protocol A: Dialkylation Reaction temperature too high or wrong reductant.[1]Ensure use of NaBH(OAc)

, not NaBH

CN.[1] Keep temp < 20°C.
Protocol A: Aldehyde Reduction Reductant added before imine formation.Extend the "Aging" step (Step 1) to 1 hour before adding STAB.
Protocol B: No Reaction Steric hindrance of

aniline.
Switch from HATU to Acid Chloride. Add 10-20 mol% DMAP. Heat to 60°C.
Protocol B: Hydrolysis Wet solvent reacting with Acid Chloride.[1][6]Use anhydrous solvents.[1][5] Verify Acid Chloride quality by reacting a small aliquot with MeOH (check for Methyl Ester).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2017). "Reductive Amination."[1][2][7][8][9][10][11] Master Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.).[1] "Amide Bonds from Acid Chlorides." Common Organic Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Iminium mechanism).

Sources

Application

Advanced Crystallization Protocols for Benzamide Derivatives

Focus: Polymorph Control, Solvate Management, and Mitigation of Liquid-Liquid Phase Separation (Oiling Out). Introduction: The Amide Challenge Benzamide derivatives represent a cornerstone scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Polymorph Control, Solvate Management, and Mitigation of Liquid-Liquid Phase Separation (Oiling Out).

Introduction: The Amide Challenge

Benzamide derivatives represent a cornerstone scaffold in medicinal chemistry (e.g., Entinostat, Metoclopramide, Sulpiride). However, they present a unique crystallographic challenge: conformational flexibility combined with aggressive hydrogen bonding.

The primary supramolecular synthon in these systems is the


 amide-amide dimer . Successful crystallization depends on whether your solvent system supports this homomeric interaction or disrupts it in favor of heteromeric solvates. Furthermore, benzamides possess intermediate polarity, making them highly prone to Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out," particularly when high supersaturation is generated too rapidly.

This guide moves beyond basic "dissolve and cool" instructions. It provides a mechanistic approach to targeting specific solid forms through thermodynamic vs. kinetic control.

Molecular Mechanics & Solvent Selection

To design a robust process, one must first map the solvent's hydrogen-bonding potential against the benzamide's donor/acceptor sites.

Solvent Class Interaction Table
Solvent ClassRoleInteraction MechanismRisk Profile
Alcohols (EtOH, IPA) Good SolventCompetitor. Acts as both H-bond donor and acceptor. Disrupts amide dimers, often leading to metastable forms or solvates.Moderate. Can induce twinning or disorder if evaporation is too fast.
Aromatic Hydrocarbons (Toluene) IntermediateTemplate.

-

stacking interactions with the benzamide phenyl ring can stabilize specific conformers.
Low. Good for thermodynamic polymorphs, but solubility may be low.[1]
Alkanes (Hexane, Heptane) Anti-SolventInert. Forces amide-amide self-assembly by increasing interfacial tension.High. Rapid addition frequently causes oiling out (LLPS).
Water Co-SolventDisruptor. High polarity and small size allow it to penetrate the lattice, often forming hydrates.High. Hydrate formation is often irreversible.
Decision Logic for Solvent Selection

The following diagram outlines the decision process for selecting a solvent system based on the target outcome (Thermodynamic Stability vs. Kinetic Metastability).

SolventSelection Start Target Solid Form Thermo Thermodynamic Stable Form (e.g., Form I) Start->Thermo Kinetic Metastable Form (e.g., Form II/III) Start->Kinetic Solv_Thermo High Boiling Aromatic (Toluene, Xylene) Thermo->Solv_Thermo Promote Self-Assembly Solv_Kinetic Rapid Evap / Anti-Solvent (EtOH + Hexane) Kinetic->Solv_Kinetic Kinetic Trapping Process_Thermo Slow Cooling (0.1°C/min) Solv_Thermo->Process_Thermo Process_Kinetic Crash Cooling or Flash Evaporation Solv_Kinetic->Process_Kinetic Outcome_T Pure Stable Polymorph (Large Prisms) Process_Thermo->Outcome_T Outcome_K Metastable Needles (Risk of Solvates) Process_Kinetic->Outcome_K

Figure 1: Decision tree for solvent and process selection based on the desired thermodynamic or kinetic outcome.

Protocol A: Thermodynamic Control (Slurry Conversion)

Objective: Isolate the most stable polymorph (typically Form I) and eliminate amorphous content. Mechanism: Ostwald Ripening. Small, metastable crystals dissolve while stable, larger crystals grow, driven by the solubility difference between polymorphs.

Materials
  • Solvent: Toluene or Isopropyl Acetate (IPAc). Note: Avoid alcohols if avoiding solvates.

  • Equipment: Jacketed reactor or magnetic stir plate with temperature control.

Step-by-Step Methodology
  • Supersaturation: Prepare a suspension of the benzamide derivative in the chosen solvent at 25°C. Ensure excess solid is present (approx. 50 mg/mL, compound dependent).

  • Thermal Cycling:

    • Heat the slurry to 60°C and hold for 2 hours.

    • Cool slowly to 20°C over 4 hours.

    • Repeat this cycle 3 times. This fluctuation helps dissolve metastable fines and deposit them onto stable nuclei.

  • Equilibration: After the final cooling ramp, stir the slurry isothermally at 20°C for 24–48 hours.

  • Filtration: Filter the solids using a sintered glass funnel.

  • Drying: Dry under vacuum at 45°C. Critical: Do not over-dry if investigating hydrates; for anhydrous forms, ensure solvent is removed to prevent solvate reversion.

Self-Validation:

  • PXRD Check: The resulting powder X-ray diffraction pattern should show sharp, distinct peaks with no amorphous "halo."

  • DSC Check: A single endothermic melting peak corresponding to the highest melting point known for the compound.

Protocol B: Kinetic Control (Anti-Solvent Crystallization)

Objective: Access metastable forms (Form II/III) or purify thermally sensitive derivatives. Risk: High probability of oiling out.[2]

Materials
  • Good Solvent: Ethanol (absolute).[3]

  • Anti-Solvent: n-Heptane or Water.

Step-by-Step Methodology
  • Dissolution: Dissolve the benzamide derivative in Ethanol at 40°C to near-saturation (0.8–0.9 saturation). Filter through a 0.22 µm PTFE filter to remove heteronuclei.

  • Anti-Solvent Addition (The "Reverse Addition" Technique):

    • Standard addition (Anti-solvent into Solution) often causes local regions of high supersaturation, leading to oiling out.

    • Recommended: Add the solution dropwise into a large volume of cold, stirred anti-solvent (e.g., Heptane at 0°C).

  • Agitation: Maintain vigorous stirring (Reynolds number > 2000) to ensure rapid mixing and immediate nucleation.

  • Harvesting: Filter immediately. Metastable forms may convert to stable forms if left in the mother liquor.

Troubleshooting: Overcoming "Oiling Out" (LLPS)

Benzamides frequently undergo Liquid-Liquid Phase Separation (LLPS) before crystallizing. This occurs when the crystallization line in the phase diagram is crossed below the liquid-liquid immiscibility boundary.

Mechanism of LLPS

When the attraction between solute molecules is significantly stronger than solute-solvent interactions, the solute clusters into a solute-rich liquid phase (oil) rather than an ordered lattice.[4]

OilingOut Start Homogeneous Solution Cooling Cooling / Anti-Solvent Start->Cooling LLPS_Zone Enters Miscibility Gap (Metastable Zone) Cooling->LLPS_Zone Oil_Drops Formation of Oil Droplets (Amorphous/Liquid) LLPS_Zone->Oil_Drops No Seeds Seeding INTERVENTION: Seed at Cloud Point LLPS_Zone->Seeding Correct Protocol Impurity Impurities Concentrate in Oil Phase Oil_Drops->Impurity Solidification Solidification into Impure Mass/Glass Impurity->Solidification Yield Loss Crystal_Growth Ordered Crystal Growth Seeding->Crystal_Growth Bypasses Oil

Figure 2: Pathway of Liquid-Liquid Phase Separation (LLPS) and the seeding intervention strategy.

Remediation Protocol

If your benzamide oils out:

  • Re-heat the mixture until the oil redissolves and the solution is clear.

  • Determine the Cloud Point: Cool slowly and note the exact temperature (

    
    ) where turbidity (oil droplets) first appears.
    
  • Seed Strategy:

    • Re-heat to

      
      .
      
    • Add 0.5 wt% pure seed crystals of the desired form.

    • Age: Hold at this temperature for 30 minutes to allow seeds to grow and deplete supersaturation.

    • Cool: Resume cooling at a very slow rate (0.1–0.2°C/min). The presence of the crystal surface provides a lower energy barrier for deposition than the formation of a new liquid phase.

References

  • BenchChem Technical Support. (2025).[5][6] Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide - Solvent Selection Guide. BenchChem.[5][6] Link

  • Cruz-Cabeza, A. J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.[7] National Institutes of Health (PMC). Link

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Causes and Remediation Strategies.[4][8] Mettler Toledo Application Library. Link

  • Surov, A. O., et al. (2022). Formation Thermodynamics of Carbamazepine with Benzamide Cocrystals. Pharmaceutics/PMC. Link

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Acylation of Benzamides

Status: Operational Topic: Troubleshooting Side Product Formation & Reactivity Loss Ticket ID: FC-BENZ-001 Lead Scientist: Dr. [AI Name], Senior Application Scientist Executive Summary: The "Deactivated Substrate" Parado...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Side Product Formation & Reactivity Loss Ticket ID: FC-BENZ-001 Lead Scientist: Dr. [AI Name], Senior Application Scientist

Executive Summary: The "Deactivated Substrate" Paradox

Welcome to the Reaction Optimization Hub. If you are attempting Friedel-Crafts (FC) acylation on a benzamide, you are fighting two fundamental forces: electronic deactivation and Lewis Acid (LA) sequestration .

Benzamides are electron-deficient arenes. The amide group (


 or 

) is a meta-director but also a potent Lewis base. Upon addition of a Lewis acid (e.g.,

), the carbonyl oxygen coordinates to the metal, forming a stable complex.[1] This has two immediate consequences:
  • Catalyst Poisoning: The amide consumes 1 equivalent of the catalyst immediately.

  • Super-Deactivation: The resulting cationic complex (

    
    ) is significantly more electron-withdrawing than the neutral amide, often shutting down the electrophilic aromatic substitution (EAS) entirely.
    

This guide addresses the three most common failure modes: No Reaction (Catalyst Sequestration) , Nitrile Formation (Dehydration) , and Imide Formation (N-Acylation) .

Diagnostic Pathways (Visual Logic)

The following decision tree illustrates the mechanistic bifurcation that leads to side products versus the desired ketone.

FC_Benzamide_Pathways Start Benzamide + Acyl Chloride + AlCl3 Complex O-Coordinated Complex (Deactivated Ring) Start->Complex Fast Exothermic Step Dehydration Dehydration Pathway (Primary Amides Only) Complex->Dehydration Heat + Primary Amide (-H2O) Stall Catalyst Sequestration (< 2.0 equiv AlCl3) Complex->Stall No Excess LA Activation Acylium Ion Generation (Requires Excess AlCl3) Complex->Activation + Excess LA (>2.5 eq) Nitrile SIDE PRODUCT: Benzonitrile Dehydration->Nitrile NoRxn OUTCOME: Recovered Starting Material Stall->NoRxn Attack Electrophilic Attack (High Temp / Thermodynamic Control) Activation->Attack Product PRODUCT: Acylbenzamide (Ketone) Attack->Product

Figure 1: Mechanistic divergence in amide acylation. Note that primary amides are prone to dehydration, while insufficient catalyst leads to reaction stalling.

Troubleshooting Modules

Module A: The "Nitrile" Trap (Dehydration)

Symptom: You started with a primary benzamide (


) and isolated a benzonitrile (

). Cause: Lewis acids, particularly

and

, act as potent dehydrating agents toward primary amides under heating. Mechanism: The Lewis acid coordinates to the oxygen, facilitating the elimination of water (as

species) to form the nitrile triple bond.

Corrective Protocol:

  • Switch Substrates: If possible, use secondary or tertiary amides (e.g., N,N-diethylbenzamide). These cannot dehydrate to nitriles.

  • Alternative Activation: If you must use a primary amide, avoid heating with strong Lewis acids. Consider using superacid catalysis (Triflic Acid) at lower temperatures, which favors acylation over dehydration in some cases.

Module B: The "Dead" Reaction (Catalyst Sequestration)

Symptom: TLC shows only starting material. No product, no side product. Cause: Stoichiometric error. The user likely calculated 1.0–1.1 equivalents of


.
The Science: 
  • 1.0 eq of

    
     binds to the amide carbonyl (irreversible under reaction conditions).
    
  • The amide is now "protected" but the Lewis acid is consumed.

  • There is no free

    
     left to generate the acylium ion (
    
    
    
    ) from the acyl chloride.

Corrective Protocol (The "2.5 Eq" Rule):

  • Requirement: You need at least 2.5 equivalents of

    
    .
    
    • 1.0 eq to saturate the amide.[2]

    • 1.0 eq to activate the acyl chloride.

    • 0.5 eq to stabilize the resulting product complex.

  • Procedure: Pre-complex the amide with 1.1 eq of

    
     in nitromethane or DCM before adding the acyl chloride pre-mixed with the remaining 1.5 eq of catalyst.
    
Module C: N-Acylation (Imide Formation)

Symptom: Product has an extra carbonyl but the ring is untouched (Formation of


).
Cause:  Kinetic control. The nitrogen lone pair, while delocalized, is still a nucleophile. If the ring is too deactivated (by the LA complex), the acyl chloride may attack the nitrogen.
Corrective Protocol: 
  • Thermodynamic Reset: Friedel-Crafts C-acylation is generally the thermodynamic product. N-acylation is kinetic. Increase the reaction temperature (e.g., reflux in dichloroethane or chlorobenzene) to encourage the reversibility of the N-acyl bond and favor the stable C-acyl product.

  • Solvent Switch: Use Nitromethane . It complexes with

    
     just enough to moderate its acidity, often improving selectivity for the ring over the nitrogen.
    

Validated Experimental Protocols

Protocol 1: High-Temperature Acylation of N,N-Diethylbenzamide

Targeting the ring acylation while avoiding dehydration.

Reagents:

  • N,N-Diethylbenzamide (1.0 eq)

  • Acyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    ) (3.0 eq )
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a 3-neck flask and maintain under

    
     flow.
    
  • Solvent Prep: Add dry DCE.

  • Catalyst Addition: Add

    
     (3.0 eq) in one portion. Note: Reaction is exothermic.
    
  • Substrate Addition: Add N,N-Diethylbenzamide dropwise. The solution will likely turn yellow/orange as the complex forms. Stir for 15 min at RT.

  • Electrophile Addition: Add the acyl chloride dropwise.

  • Thermodynamic Drive: Heat the mixture to reflux (83°C) for 4–8 hours.

    • Why? The ring is deactivated.[3][4][5] Thermal energy is required to overcome the activation energy of the arenium ion formation on the deactivated ring.

  • Quench: Cool to 0°C. Pour slowly onto ice/HCl .

    • Critical Step: You must hydrolyze the strong Aluminum-Product complex. Acidic hydrolysis is necessary to prevent precipitation of aluminum salts.

Protocol 2: Superacid "Rescue" Method (For Sensitive Substrates)

Based on Olah's superelectrophilic activation principles.

Reagents:

  • Benzamide derivative[6][7][8]

  • Carboxylic Acid (instead of chloride)

  • Triflic Acid (

    
    ) (Excess, used as solvent/catalyst)
    

Logic: Triflic acid is strong enough to protonate the acyl group twice (superelectrophile), generating a dicationic species reactive enough to attack even deactivated amides.

Step-by-Step:

  • Dissolve benzamide in neat Triflic Acid (Caution: Corrosive).

  • Add the carboxylic acid (1.0 eq).

  • Stir at RT or mild heat (40°C).

  • Pour onto ice to quench.

Data Summary: Lewis Acid Compatibility

Lewis AcidReactivityRisk ProfileRecommended For

HighDehydration of primary amides; N-acylation at low temps.Tertiary amides; Robust substrates.

ModerateLower yields; Iron contamination.Substrates sensitive to harsh Al-complexes.

MildLow conversion on deactivated rings.Activated benzamides (e.g., with -OMe groups).
TfOH ExtremeAcid hydrolysis of amide bond possible."Impossible" substrates; Primary amides (avoids dehydration).

References

  • Friedel-Crafts Acylation with Amides. Journal of Organic Chemistry. Explains the superelectrophilic activation required for amide substrates and the resistance to standard conditions.

  • Dehydration of Primary Amides to Nitriles.ACS Omega.

    
    , 
    
    
    
    ) of primary amides.
  • Friedel-Crafts Acylation Mechanism and Stoichiometry. Master Organic Chemistry. Definitive guide on why stoichiometric Lewis Acid is required for acylation vs. catalytic for alkylation.

  • Conversion of Primary Amides into Nitriles. Royal Society of Chemistry (Green Chem).[9] Discusses alternative dehydration mechanisms which confirm the instability of primary amides under catalytic conditions.

Sources

Optimization

Technical Support Center: Crystallization of 3-(2-Aminoethyl)benzamide Hydrochloride

Status: Active Ticket ID: #CRYST-8821 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #CRYST-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Oiling Out and Poor Nucleation in Flexible Amine Salts

Executive Summary

You are encountering difficulties crystallizing 3-(2-Aminoethyl)benzamide hydrochloride . This is a common but frustrating scenario. The molecule presents a "perfect storm" for poor crystallization:

  • Entropic Penalty: The flexible ethyl linker (

    
    ) increases conformational degrees of freedom, fighting the ordering required for the crystal lattice.
    
  • Meta-Substitution: Unlike para-substituted isomers, meta-isomers often lack centrosymmetry, leading to less efficient packing and lower lattice energy.

  • Ionic/H-Bond Competition: The strong ionic interaction of the HCl salt competes with the hydrogen-bonding network of the benzamide moiety, often resulting in Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

This guide provides a troubleshooting framework to bypass the oil phase and force the system into a crystalline state.

Module 1: The "Oiling Out" Crisis (LLPS)

User Question: "My product comes out as a sticky yellow oil/gum instead of a solid. Cooling it just makes the oil harder. How do I fix this?"

Technical Insight: You are stuck in a Liquid-Liquid Phase Separation (LLPS) zone. This occurs when the interaction between your salt and the solvent is unfavorable, but the barrier to nucleation is too high. The system lowers its energy by separating into a solute-rich liquid (the oil) rather than a crystal. Cooling an oil rarely yields crystals because the high viscosity inhibits the diffusion necessary for lattice formation.

Troubleshooting Protocol: The "Cloud Point" Method

Do not cool the oil. Instead, you must crystallize before the oil forms.

  • Re-dissolve: Heat the mixture until the oil fully dissolves into a homogeneous solution.

  • Determine Metastable Zone: Slowly cool the solution while stirring. Note the temperature (

    
    ) where the oil droplets first appear (solution turns turbid).
    
  • The Fix: Re-heat to clear the solution. Then, cool to exactly

    
     .
    
  • Seed: Add seed crystals (even crude ones) at this temperature.

  • Isothermal Hold: Hold the temperature constant. Do not cool further until you see a visible slurry of white solids.

  • Slow Cool: Once a bed of crystals is established, cool slowly (

    
    ) to drive yield.
    
Decision Tree: Oiling Out Workflow

G Start Problem: Product Oils Out CheckSolvent Is the solvent system Alcohol/Ether? Start->CheckSolvent ChangeSolvent Switch to Alcohol/Ester (e.g., MeOH/EtOAc) CheckSolvent->ChangeSolvent No (using DCM/Hexane) Heat Heat to dissolve oil (Clear Solution) CheckSolvent->Heat Yes ChangeSolvent->Heat FindCloud Cool to find T_oil (Cloud Point) Heat->FindCloud SeedStep Re-heat & Seed at T_oil + 5°C FindCloud->SeedStep Hold Isothermal Hold (Wait for slurry) SeedStep->Hold Cool Slow Cool to 0°C Hold->Cool

Figure 1: Strategic workflow for bypassing Liquid-Liquid Phase Separation (LLPS).

Module 2: Solvent System Optimization

User Question: "I'm using Methanol/Diethyl Ether because that's standard for amine salts, but it's not working. What should I use?"

Technical Insight: While Diethyl Ether is a classic anti-solvent, it often causes rapid supersaturation, leading to amorphous precipitation or oils. For a flexible molecule like 3-(2-Aminoethyl)benzamide, you need a "softer" anti-solvent that allows for slower lattice organization.

Recommended Solvent Systems
System ClassSolvent (Solubilizer)Anti-Solvent (Precipitant)Ratio (v/v)Why it works
Primary Choice Ethanol (EtOH) Ethyl Acetate (EtOAc) 1:3 to 1:5EtOAc has a moderate dielectric constant (

), reducing the "shock" to the salt compared to non-polar ethers.
Alternative Methanol (MeOH) Isopropyl Alcohol (IPA) 1:2IPA acts as a weak anti-solvent, allowing for controlled supersaturation.
High Purity Water Acetone 1:10Warning: Only use if you can dry the product aggressively. Good for removing inorganic salts.
Avoid DCMHexane/PentaneN/ACauses immediate oiling due to extreme polarity difference.
The "Vapor Diffusion" Technique (For Small Scale)

If you have <500 mg of material, do not use direct addition.

  • Dissolve salt in minimum Methanol in a small vial.

  • Place this open vial inside a larger jar containing Ethyl Acetate.

  • Seal the outer jar.

  • Mechanism: EtOAc vapor slowly diffuses into the MeOH, raising the supersaturation gently over 24-48 hours, promoting high-quality crystals over oil.

Module 3: Synthesis & Salt Formation Protocol

User Question: "I am making the salt by adding aqueous HCl to the free base. Is this the problem?"

Technical Insight: Yes. Water is the enemy here. Hydrochlorides of short-chain amines are extremely hygroscopic. If you introduce water during salt formation, it will incorporate into the lattice or form a hydration shell that prevents crystallization, resulting in a gum.

Correct Protocol: Anhydrous Salt Formation

You must generate the salt in an anhydrous environment.

  • Dissolve Free Base: Dissolve 3-(2-Aminoethyl)benzamide (free base) in anhydrous Ethanol or 1,4-Dioxane .

  • Prepare Acid: Do not use aqueous HCl (37%). Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether (commercially available).

  • Addition:

    • Cool the amine solution to 0°C.

    • Add the anhydrous HCl solution dropwise.[1]

    • Crucial: Add only 0.95 equivalents initially to prevent excess acid from solubilizing the product.

  • Isolation: If a solid forms, filter under Nitrogen. If an oil forms, heat to reflux (add more EtOH if needed) and follow the Seeding protocol in Module 1.

Module 4: Polymorphism & Impurities

User Question: "I got a solid, but the melting point is broad, and it turns into a paste after a day. Is it impure?"

Technical Insight: This suggests two possibilities:

  • Hygroscopicity: The salt is absorbing atmospheric moisture.

    • Test: Dry a sample in a vacuum oven at 40°C with

      
       desiccant. If the melting point sharpens, it was water.
      
  • Polymorphism: Benzamides are famous for having metastable polymorphs. You may have isolated a kinetic form (Form I) that is converting to a thermodynamic form (Form II).

Slurry Conversion Protocol

To ensure you have the stable polymorph:

  • Take your solid (or paste).

  • Suspend it in Ethyl Acetate (do not dissolve; create a slurry).

  • Stir vigorously at room temperature for 24 hours.

  • Mechanism: Ostwald Ripening will occur. The solvent mediates the dissolution of the high-energy (unstable) particles and redeposition onto the low-energy (stable) crystal lattice.

Crystallization Mechanism Visualization

Crystallization cluster_0 State 1: Solution cluster_1 State 2: Transition cluster_2 State 3: Solid Solute Solvated Ions (High Entropy) LLPS Oiling Out (LLPS) (Metastable Liquid) Solute->LLPS Fast Cooling (Kinetic Trap) Nucleation Crystal Nucleation (High Energy Barrier) Solute->Nucleation Slow Cooling + Seeding LLPS->Nucleation Re-heat & Seed Crystal Stable Crystal Lattice (Low Enthalpy) LLPS->Crystal Very Slow (Months) Nucleation->Crystal Crystal Growth

Figure 2: Thermodynamic landscape. Direct cooling often leads to LLPS (Oil). Seeding bypasses this trap.

References

  • Variankaval, N., et al. (2008). "Reaction Crystallization of Pharmaceutical Molecular Complexes." Organic Process Research & Development, 12(5), 846–860. [Link]

    • Relevance: Discusses the thermodynamics of salt formation and overcoming oiling out in pharmaceutical intermedi
  • Duddu, S. P., et al. (1996). "The relationship between the envelope of the liquid-liquid phase separation (LLPS) and the metastable zone width." Pharmaceutical Research, 13, 70-74. Relevance: Foundational text on why oiling out happens and how to map the metastable zone.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

    • Relevance: The authoritative guide on solvent selection and counter-ion effects for amine salts.
  • Davey, R. J., et al. (2013). "Crystal Engineering of Amine Salts: The Role of Solvent and Counterion." CrystEngComm, 15, 2301-2309.

Sources

Troubleshooting

Optimizing reaction conditions for benzamide synthesis.

Welcome to the Technical Support Center. Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) This guide is not a textbook; it is a dynamic troubleshooting system designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division)

This guide is not a textbook; it is a dynamic troubleshooting system designed for researchers encountering resistance in benzamide synthesis. Whether you are performing high-throughput screening or scaling to kilogram quantities, the protocols below are structured to ensure reproducibility and mechanistic transparency.

Module 1: The Gold Standard Protocol (Schotten-Baumann)

Context: For 80% of standard benzamide syntheses (non-chiral, robust substrates), the Schotten-Baumann condition (Acid Chloride + Amine) remains the industrial benchmark due to cost-efficiency and simplified workup.

The Protocol:

  • Solvent System: Biphasic mixture of Dichloromethane (DCM) and Water (1:1 ratio).

  • Base: 10% Aqueous NaOH or Na₂CO₃ (2.5 equivalents).

  • Stoichiometry: Amine (1.0 eq), Benzoyl Chloride (1.1 - 1.2 eq).

  • Temperature: 0°C to Room Temperature (RT).

The "Self-Validating" Logic:

  • Why Biphasic? The base stays in the water; the reactants stay in the DCM.[1] As HCl is generated, it moves to the aqueous layer and is neutralized immediately. This prevents the amine from becoming protonated (and thus inactive) by the byproduct HCl.

  • Validation Check: If your aqueous layer pH drops below 9 during the reaction, your yield will plummet because the amine is protonating. Maintain pH > 10.

Workflow Visualization

BenzamideWorkflow Start Start: Reactants Selection CheckAmine Is Amine Nucleophilic? (Alkyl vs. Aniline) Start->CheckAmine PathA Route A: Acid Chloride (Schotten-Baumann) CheckAmine->PathA Robust/Non-Chiral PathB Route B: Coupling Agent (HATU/T3P) CheckAmine->PathB Sensitive/Chiral StepA1 Biphasic System (DCM/H2O) Base: NaOH PathA->StepA1 Monitor Monitor: TLC/LCMS Check pH (Route A) StepA1->Monitor StepB1 Anhydrous DMF/DCM Base: DIPEA PathB->StepB1 StepB1->Monitor Workup Workup: Acid/Base Wash Monitor->Workup

Figure 1: Decision matrix for selecting the optimal synthesis route based on substrate stability.

Module 2: Troubleshooting Reactivity (Q&A)

Q: My amine is an electron-deficient aniline and yields are <20% with standard conditions. How do I force the reaction?

A: Electron-poor anilines are weak nucleophiles. You must activate the electrophile further or use a nucleophilic catalyst.

  • Solution 1 (Catalysis): Add 10 mol% DMAP (4-Dimethylaminopyridine) .

    • Mechanism:[2][3][4][5][6][7][8][9] DMAP attacks the benzoyl chloride to form an N-acylpyridinium ion. This intermediate is significantly more electrophilic than the acid chloride and less prone to steric hindrance, facilitating the attack by the weak aniline nucleophile [1].

  • Solution 2 (Coupling Agents): Switch to HATU or POCl₃ .

    • HATU generates an OAt-active ester, which is highly reactive. Warning: HATU reactions must be kept strictly anhydrous to prevent hydrolysis of the active ester [2].

Q: I am seeing a white precipitate, but it's not my product. What is it?

A: This is likely Benzoic Acid (from hydrolysis of the chloride) or Coupling Reagent Byproducts (like urea from DCC).

  • Diagnosis: Check solubility in saturated NaHCO₃. If it dissolves with effervescence, it is benzoic acid.

  • Fix: Ensure your solvent is dry (if using Method B). If using Method A (Schotten-Baumann), increase the stirring rate. The reaction occurs at the interface; poor mixing allows water to hydrolyze the chloride before the amine can react.

Data: Coupling Agent Selection Guide

ReagentCostReactivityRacemization RiskBest Use Case
Acid Chloride LowHighHighSimple, non-chiral benzamides. Scale-up friendly.
EDC/HOBt MediumMediumLowStandard peptide-like couplings. Water-soluble urea byproduct.[4]
HATU HighVery HighLowSterically hindered or electron-poor amines.
T3P MediumHighVery LowGreen chemistry; low toxicity; easy workup (water soluble).
Module 3: Purity & Workup (The "Anti-Column" Strategy)

Q: My crude product is an oil containing starting material. How do I purify this without running a column?

A: Benzamides are chemically robust, allowing for aggressive Liquid-Liquid Extraction (LLE) . You can exploit the acid/base properties of the impurities to wash them away, leaving pure neutral amide in the organic layer.

The "Self-Validating" Workup Protocol:

  • Acid Wash (1M HCl): Protonates unreacted amine (starting material) and DMAP, pulling them into the aqueous layer.

  • Base Wash (Sat. NaHCO₃): Deprotonates unreacted benzoic acid, pulling it into the aqueous layer as benzoate.

  • Brine Wash: Removes residual water/emulsions.

  • Result: The organic layer contains only the neutral amide.

Workup Logic Tree

WorkupLogic Crude Crude Mixture (Amide + Amine + Acid) Step1 Wash 1: 1M HCl Crude->Step1 Aq1 Aqueous Layer: Amine-HCl salt (Discard) Step1->Aq1 Org1 Organic Layer: Amide + Acid Step1->Org1 Step2 Wash 2: Sat. NaHCO3 Org1->Step2 Aq2 Aqueous Layer: Benzoate salt (Discard) Step2->Aq2 Org2 Final Organic Layer: Pure Benzamide Step2->Org2

Figure 2: Liquid-Liquid Extraction strategy for purification without chromatography.

Module 4: Green Chemistry & Catalytic Optimization

Topic: Boric Acid Catalysis (Direct Amidation)

Context: For large-scale synthesis where generating stoichiometric chloride waste is unacceptable, direct condensation of Benzoic Acid + Amine is preferred. However, this is thermally difficult (>160°C).

The Solution: Use Boric Acid (10-20 mol%) or Arylboronic acids as catalysts.

  • Mechanism:[2][3][4][5][6][8][9] Boric acid forms a mixed anhydride (Acyloxyboron species) with the carboxylic acid. This intermediate is activated for nucleophilic attack by the amine, releasing water and regenerating the catalyst [3, 4].

  • Conditions: Reflux in Toluene or Xylene with a Dean-Stark trap to remove water.

  • Advantage:[10][11] The only byproduct is water. The catalyst is non-toxic and cheap.

Catalytic Cycle Visualization

BoricCatalysis Boric Boric Acid (Catalyst) Complex Mixed Anhydride (Active Species) Boric->Complex + Acid, - H2O Acid Benzoic Acid Acid->Complex Transition Tetrahedral Intermediate Complex->Transition + Amine Amine Amine Nucleophile Amine->Transition Transition->Boric Regeneration Product Benzamide Product Transition->Product Water H2O (Removed) Transition->Water

Figure 3: Mechanism of Boric Acid catalyzed direct amidation, highlighting the regeneration of the catalyst.

References
  • Steglich Esterification & DMAP Mechanism: Neises, B., & Steglich, W. (1978).[6][12] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link (Mechanism applies to amidation via acylpyridinium).

  • HATU Coupling Optimization: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] Journal of the American Chemical Society. Link

  • Boric Acid Catalysis: Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses. Link

  • Green Chemistry Perspectives: Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in catalytic amide bond formation. European Journal of Organic Chemistry. Link

  • Schotten-Baumann Conditions: The Merck Index Online. Schotten-Baumann Reaction. Link

Sources

Optimization

Benzamide Synthesis Support Center: Emulsion Troubleshooting

Current Status: Operational Ticket Type: Technical Troubleshooting & Protocol Optimization Subject: Resolving and Preventing Emulsion Formation in Benzamide Work-ups The Mechanistic "Why": Understanding the Enemy Before...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Type: Technical Troubleshooting & Protocol Optimization Subject: Resolving and Preventing Emulsion Formation in Benzamide Work-ups

The Mechanistic "Why": Understanding the Enemy

Before applying a fix, you must understand the chemical reality of your separatory funnel. Benzamide synthesis (typically via Schotten-Baumann or amide coupling) creates a "perfect storm" for emulsions due to three converging factors:

  • Amphiphilic Product: Benzamides possess a non-polar aromatic ring and a polar amide linkage. This structure naturally lowers interfacial tension between organic and aqueous phases, stabilizing droplets.

  • The "Soap" Byproduct: In basic conditions (common in Schotten-Baumann), unreacted benzoyl chloride hydrolyzes to benzoic acid, which immediately deprotonates to form benzoate salts . These are anionic surfactants—literally soap—that encapsulate organic droplets.

  • Density Inversion: If using Dichloromethane (DCM) as your solvent, its density (1.33 g/mL) is close to that of a brine-saturated aqueous layer (~1.2 g/mL). When densities match, gravity cannot drive phase separation, resulting in a stable suspension.

Emergency Triage: Breaking an Active Emulsion

You are currently staring at a cloudy, non-separating layer. Follow this decision matrix to resolve it.

Phase 1: Non-Invasive Techniques
  • The "Salting Out" (Ionic Strength):

    • Action: Add saturated NaCl (brine) solution.

    • Mechanism: Increases the ionic strength of the aqueous phase, disrupting the hydration shell of the surfactant molecules and forcing organics out of the water layer (Hofmeister effect) [1].

  • The "Swirl" (Agitation Reduction):

    • Action: Do not shake. Gently swirl the funnel.[1][2] Use a glass rod to physically break bubbles at the interface.

Phase 2: Physical Intervention (High Success Rate)
  • The Celite® Filtration (The "Magic Bullet"):

    • Action: Pack a Büchner funnel with a 1–2 cm pad of Celite (diatomaceous earth). Wet it with your organic solvent.[1] Filter the entire emulsified mixture through the pad under weak vacuum.

    • Mechanism: The microscopic silica structure of Celite ruptures the surface tension of the emulsified droplets and traps particulate matter that stabilizes the emulsion (Pickering emulsion effect) [2].

    • Result: The filtrate usually separates instantly into two clear layers.

Phase 3: The "Nuclear" Option
  • Centrifugation:

    • Action: Transfer the mixture to centrifuge tubes and spin at 3000–5000 RPM for 5 minutes.

    • Mechanism: Applies artificial gravity (G-force) to overcome the lack of density difference.

Visual Troubleshooting Workflow

Emulsion_Triage Figure 1: Decision Matrix for Breaking Benzamide Emulsions Start Active Emulsion Detected Step1 Add Saturated Brine (Increase Ionic Strength) Start->Step1 Check1 Did layers separate? Step1->Check1 Step2 Filter through Celite Pad (Rupture Surface Tension) Check1->Step2 No Success Proceed to Drying (Na2SO4) Check1->Success Yes Check2 Did layers separate? Step2->Check2 Step3 Centrifugation (Force Density Separation) Check2->Step3 No Check2->Success Yes Step3->Success

Prevention Protocols: The "Vaccine"

Optimize your Schotten-Baumann protocol to prevent emulsions before they start.

A. Solvent Selection: The Density Rule

Avoid "Density Confusion." If the density of your organic phase is too similar to the aqueous phase (1.0–1.1 g/mL), separation will be sluggish.

SolventDensity (g/mL)Risk LevelRecommendation
DCM 1.33High Excellent solubility, but density is close to Brine. Organic layer is on the BOTTOM.
Ethyl Acetate 0.90Low Good density difference. Organic layer is on the TOP. Preferred for beginners.
Diethyl Ether 0.71Low Excellent separation, but poor solubility for polar benzamides.
Chloroform 1.49Medium Heavier than water, distinct separation, but toxic.
B. The pH "Sweet Spot" Strategy

The goal is to remove unreacted amine and benzoic acid without creating surfactants.

  • Acid Wash (First): Wash organic layer with 1M HCl.

    • Chemistry: Protonates unreacted amines (

      
      ), making them water-soluble.
      
    • Emulsion Risk:[3][4][5] Low.[6][7]

  • Base Wash (Second - CRITICAL): Wash with Saturated Sodium Bicarbonate (

    
    ).
    
    • Chemistry: Deprotonates Benzoic Acid (

      
      ).
      
    • Emulsion Risk:[3][4][5]HIGH . The benzoate anion is a surfactant.

    • Prevention:[4] Do not shake vigorously.[1] Invert the funnel gently 3-4 times and vent. If an emulsion starts, immediately add a small amount of MeOH or more Brine.

Frequently Asked Questions (FAQs)

Q: I used DCM, and I have three layers. Which one is my product? A: You likely have a "rag layer" (middle emulsion).

  • Top: Aqueous (Water/Salts).[8]

  • Middle: Emulsion (Product + Water + Soap).

  • Bottom: Organic (DCM + Product). Fix: Drain the bottom layer.[8] Filter the middle (rag) layer through Celite (see Phase 2 above) and combine the filtrate with the bottom layer.

Q: Why does my aqueous layer turn milky when I add water to the reaction mixture? A: This is the "Ouzo Effect" (spontaneous emulsification). Your benzamide was soluble in the reaction solvent (e.g., THF or Dioxane) but crashed out as micro-droplets upon water addition. Fix: You must add enough organic extraction solvent (EtOAc or DCM) to fully dissolve the benzamide before adding the bulk water wash.

Q: Can I use heat to break the emulsion? A: Proceed with caution. Gentle warming (hair dryer on the outside of the funnel) can reduce viscosity and speed up separation [3].[9] However, excessive heat can increase the solubility of water in your organic phase or degrade sensitive amides.

References

  • Hyde, A. M., et al. (2017).[4] "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development. Link

  • University of Rochester, Department of Chemistry. "Not Voodoo: How to Manage an Emulsion."[5] Not Voodoo Laboratory Guide. Link

  • BenchChem Technical Support.[6] "Benzamide Synthesis Troubleshooting Guide." Link

  • Rule, N. "Breaking Emulsions: The Celite Method.

Sources

Troubleshooting

3-(2-Aminoethyl)benzamide hydrochloride stability and storage issues

Technical Support Center: 3-(2-Aminoethyl)benzamide Hydrochloride Executive Summary & Compound Identity Important Note on Nomenclature: There is frequent ambiguity in the literature regarding "aminoethyl" benzamides. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Aminoethyl)benzamide Hydrochloride

Executive Summary & Compound Identity

Important Note on Nomenclature: There is frequent ambiguity in the literature regarding "aminoethyl" benzamides. This guide addresses the specific isomer 3-(2-Aminoethyl)benzamide hydrochloride (a benzene ring substituted at the meta-position with an ethylamine group).[1]

  • Target Structure: Benzene ring with -CONH2 at position 1 and -CH2CH2NH2 at position 3.[2][1]

  • Common Confusion: Often confused with N-(2-Aminoethyl)benzamide (CAS 1502-45-0), where the ethylamine is attached to the amide nitrogen.[1][3]

  • Chemical Behavior: Regardless of the specific isomer, both compounds share critical functional groups (primary amine, primary amide, HCl salt) that dictate identical stability and storage protocols.[2]

Quick Reference Properties:

Property Specification
Form Crystalline solid (White to off-white)
Hygroscopicity High (Due to HCl salt formation)
Oxidation Potential Moderate (Primary amine is susceptible)
Solubility Water (>50 mg/mL), DMSO (>25 mg/mL), Ethanol (Moderate)

| Primary Hazard | Irritant (Skin/Eye), Potential PARP Inhibitor activity |[2]

Storage & Handling (The "Unopened" State)

Q: I just received the shipment. The vial is at room temperature. Is it degraded? A: Likely not. The solid HCl salt is generally stable at ambient temperature for short durations (shipping).[2] However, immediate transfer to long-term storage is critical to prevent moisture uptake.[2][1]

Q: What is the optimal long-term storage condition? A:

  • Temperature: -20°C is the gold standard.[2][1][4] -80°C is acceptable but unnecessary for the solid salt.[2][1]

  • Atmosphere: The vial must be sealed tightly.[2][1] Ideally, store under an inert atmosphere (Argon or Nitrogen) if the seal has been broken.[2]

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel).[2] The HCl salt is highly hygroscopic; moisture is the primary cause of degradation (clumping/hydrolysis).[2]

Q: My powder looks "sticky" or has turned into a gum. Can I still use it? A: Proceed with Caution.

  • Cause: This indicates "deliquescence"—the salt has absorbed enough atmospheric water to dissolve itself.[2][1]

  • Risk: While the chemical structure might still be intact, the effective molecular weight has changed (unknown water mass), making accurate molar dosing impossible.

  • Remediation: If the compound is expensive/rare, you must re-quantify the concentration using qNMR (Quantitative NMR) or HPLC against a standard before use.[2][3] If not, discard it.

Solution Stability (The "In-Use" State)

Q: Should I dissolve it in Water, PBS, or DMSO? A:

  • Water: Excellent solubility.[2][1] Best for immediate use.

  • DMSO: Best for frozen stock solutions .[2][1] DMSO prevents ice crystal formation that can damage some molecules and generally suppresses hydrolysis rates compared to water.[2][1]

  • PBS: Avoid for high-concentration stocks (>10 mM).[2][1] The phosphate buffer can sometimes cause salt exchange or precipitation if the pH shifts significantly.[2]

Q: Can I autoclave my stock solution? A: NO.

  • Reason: Benzamides can undergo hydrolysis to benzoic acid derivatives at high temperatures and pressure (121°C).[2][1]

  • Correct Method: Use 0.22 µm PVDF or PES syringe filters for sterilization.[2][1]

Q: How long can I keep a stock solution at -20°C? A:

  • Aqueous (Water/PBS): < 1 month.[2][1] Hydrolysis of the amide bond is slow but non-zero.[2]

  • DMSO: ~6 months to 1 year.[2][1]

  • Freeze-Thaw: Limit to max 3 cycles . Repeated freezing changes the local pH in the "freeze-concentration effect," potentially accelerating degradation.[2][1]

Troubleshooting Degradation

Q: The solution has turned yellow. What happened? A: This indicates Oxidation .[2][1][3]

  • Mechanism: The primary amine side chain (-CH2CH2NH2) can oxidize to form imines or aldehydes, which often polymerize into colored species (yellow/brown).[2][1][3]

  • Prevention: Use degassed solvents and store under nitrogen.[2][1]

  • Action: Discard the solution. The oxidation products can be toxic to cells and inhibit enzymes non-specifically, invalidating your data.[2]

Q: I see a new peak in my LC-MS. What is it? A: Two primary degradation pathways are likely:[2][3][5]

  • Hydrolysis (Amide): Loss of ammonia (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , -17 Da) to form the carboxylic acid.[2][3] Look for Mass = [M+H] + 1 Da (OH replaces NH2).[2]
    
  • Oxidation (Amine): Conversion to aldehyde or N-oxide.[2][1][3]

Visualizing Degradation Pathways

The following diagram illustrates the chemical vulnerabilities of 3-(2-Aminoethyl)benzamide HCl.

DegradationPathways Compound 3-(2-Aminoethyl)benzamide HCl (Intact) Hydrolysis Hydrolysis Product (Benzoic Acid deriv.) Loss of Amide Compound->Hydrolysis pH < 4 or > 9 Time in H2O Oxidation Oxidation Product (Aldehyde/Imine) Yellow Discoloration Compound->Oxidation Air Exposure RT Storage Deliquescence Deliquescence (Sticky Gum) Dosing Error Compound->Deliquescence High Humidity Moisture Moisture/H2O (Hygroscopicity) Moisture->Deliquescence Oxygen Oxygen/Light Oxygen->Oxidation

Caption: Primary degradation pathways: Hydrolysis of the amide bond and oxidation of the primary amine side chain.

Experimental Protocols

Protocol A: Preparation of High-Stability Stock (100 mM)

Purpose: To create a stock solution suitable for long-term storage (-20°C).

  • Calculate Mass:

    • MW (Free Base) ≈ 164.2 g/mol

    • MW (HCl Salt) ≈ 200.7 g/mol (Check specific batch COA).

    • Example: To make 1 mL of 100 mM, weigh 20.07 mg .[3]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[2][1][3]

    • Why? DMSO minimizes hydrolysis and prevents microbial growth.[2][1]

  • Dissolution:

    • Add 1 mL DMSO to the vial.[2][1] Vortex vigorously for 30 seconds.[2][1]

    • Tip: If the salt is stubborn, warm gently to 37°C for 2 minutes.

  • Aliquot:

    • Split into 50 µL or 100 µL aliquots in amber microcentrifuge tubes.

    • Why? Prevents freeze-thaw cycles.[2][1]

  • Storage: Store at -20°C (dark).

Protocol B: Storage Decision Tree

Use this logic flow to determine the fate of your compound.

StorageWorkflow Start Received Compound Form Is it Solid or Solution? Start->Form Solid Solid Powder Form->Solid Solution Solution Form->Solution SolidCheck Visual Check: Is it free-flowing? Solid->SolidCheck SolutionCheck Visual Check: Is it clear/colorless? Solution->SolutionCheck SolidGood Store at -20°C with Desiccant SolidCheck->SolidGood Yes SolidBad Sticky/Clumped? Redetermine Conc. or Discard SolidCheck->SolidBad No SolutionGood Aliquot & Freeze (-20°C or -80°C) SolutionCheck->SolutionGood Yes SolutionBad Yellow/Precipitate? DISCARD SolutionCheck->SolutionBad No

Caption: Decision logic for assessing compound viability upon receipt and during storage.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1502-45-0, N-(2-Aminoethyl)benzamide hydrochloride. Retrieved from [Link]

  • Baertschi, S. W., et al. (2025).[1] Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances. Baertschi Consulting.[2][1] Retrieved from [Link]

Sources

Optimization

Challenges in scaling up 3-(2-Aminoethyl)benzamide hydrochloride production

Technical Support Center: 3-(2-Aminoethyl)benzamide Hydrochloride Case ID: SC-882-AEB Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Structural Disambigua...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Aminoethyl)benzamide Hydrochloride

Case ID: SC-882-AEB Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Structural Disambiguation

Welcome to the technical support hub for 3-(2-Aminoethyl)benzamide hydrochloride . Before proceeding, we must address a common initial failure point: Structural Identity .

Many researchers confuse this target with its isomer, N-(2-aminoethyl)benzamide.

  • Target (This Guide): 3-(2-Aminoethyl)benzamide. The ethylamine chain is attached to the benzene ring at the meta position relative to the amide.

  • Common Confusion: N-(2-aminoethyl)benzamide. The ethylamine is attached to the amide nitrogen.

Why this matters: The chemistry required to synthesize the target involves preserving a primary amide on the ring while generating a primary amine on the side chain. This presents a specific chemoselectivity challenge that does not exist for the N-substituted isomer.

Phase 1: Synthesis & Selectivity (The "Disappearing Amide" Issue)

User Issue: "I attempted to reduce 3-(cyanomethyl)benzamide using Borane-THF, but my final product analysis shows a loss of the amide carbonyl peak in IR/NMR. What happened?"

Root Cause Analysis: You likely over-reduced the molecule. Borane (BH₃) and Lithium Aluminum Hydride (LAH) are powerful reducing agents that will reduce both the nitrile (to an amine) and the amide (to an amine), resulting in the diamine impurity 3-(2-aminoethyl)benzylamine.

Recommended Protocol: Selective Catalytic Hydrogenation To scale up successfully, you must use a method that discriminates between the nitrile and the amide.

Optimized Workflow

SynthesisWorkflow Start Precursor: 3-(Cyanomethyl)benzamide Decision Select Reducing Agent Start->Decision PathA Borane/LAH (Non-Selective) Decision->PathA High Risk PathB Raney Ni / H2 or CoCl2 + NaBH4 Decision->PathB Recommended Fail Impurity: Diamines (Over-reduction) PathA->Fail Success Target: 3-(2-Aminoethyl)benzamide PathB->Success Salt Salt Formation (HCl in IPA) Success->Salt

Figure 1: Decision logic for selective reduction. Note the high failure risk with hydride reagents.

The "Chemist's Choice" for Scale-Up: If high-pressure hydrogenation (Raney Ni, 50 psi H₂) is unavailable, use the Cobalt Chloride / Sodium Borohydride method. This system forms in situ cobalt boride, which coordinates to the nitrile and facilitates reduction while leaving the amide intact [1].

Protocol (CoCl₂/NaBH₄):

  • Dissolve 3-(cyanomethyl)benzamide in Methanol (0.1 M).

  • Add CoCl₂·6H₂O (2.0 equiv). Solution turns deep purple.

  • Add NaBH₄ (10 equiv) portion-wise at 0°C. Caution: Vigorous gas evolution (H₂).

  • Result: The nitrile is reduced to the primary amine; the benzamide remains untouched.

Phase 2: Work-up & Metal Scavenging

User Issue: "My crude product is green/blue (if using Co/Ni) or a sticky gum. I cannot get it to crystallize."

Root Cause Analysis: Amine intermediates are notorious for chelating transition metals. Residual Cobalt or Nickel will inhibit crystallization and catalyze degradation. If you used Borane, the "gum" is likely a stable boron-amine complex that was not fully hydrolyzed.

Troubleshooting Table: Impurity Removal

ContaminantVisual IndicatorRemoval Strategy
Cobalt / Nickel Green/Blue tint in solutionEDTA Wash: Wash the organic phase with 0.1M aqueous EDTA at pH 9. The metal transfers to the aqueous phase.
Boron Salts White, sticky, non-crystalline solidMethanol Reflux: Reflux crude oil in MeOH with conc. HCl (3x) to break B-N bonds and form volatile Trimethyl Borate [2].
Over-reduced Amine oily residue, extra peaks in aliphatic regionSelective Extraction: The diamine is more basic. Extract at pH 10; the amide-amine (target) is less lipophilic than the diamine.

Phase 3: Salt Formation & Hygroscopicity

User Issue: "I formed the HCl salt, but it turned into a puddle of water on the benchtop within minutes."

Root Cause Analysis: Primary aliphatic amine hydrochlorides are often hygroscopic.[1] The presence of the amide group adds hydrogen bond acceptors, exacerbating water uptake. Polymorphism is also a risk; amorphous salts absorb moisture faster than crystalline ones [3].

The "Dry Powder" Protocol: Avoid water and methanol during the final salt formation. Use an anhydrous system.

  • Free Base Isolation: Ensure the free base is dry (azeotrope with toluene if necessary).

  • Solvent: Dissolve free base in Isopropyl Alcohol (IPA) or Ethyl Acetate . Do not use Ethanol (often leads to solvates).

  • Acid Source: Add 4M HCl in Dioxane or IPA dropwise at room temperature.

    • Why? Aqueous HCl introduces water you cannot easily remove.

  • Induction: If oiling occurs, heat to reflux (in IPA) until clear, then cool slowly to 4°C with stirring.

  • Filtration: Filter under Nitrogen. Wash with cold Diethyl Ether.

  • Drying: Vacuum oven at 40°C over P₂O₅.

Troubleshooting Logic Tree (Impurity Profiling)

Use this guide to identify the source of unexpected peaks in your analytical data.

Troubleshooting Observation Unexpected Analytical Result CheckIR IR: Missing 1650-1690 cm-1 band? Observation->CheckIR LostAmide Diagnosis: Amide Reduction Cause: Strong Hydride (LAH/BH3) CheckIR->LostAmide Yes CheckNMR H-NMR: Broad peaks / shifting? CheckIR->CheckNMR No SaltBase Diagnosis: Mixed Salt/Base Cause: Incomplete protonation CheckNMR->SaltBase Yes CheckColor Visual: Green/Blue Solid? CheckNMR->CheckColor No MetalContam Diagnosis: Metal Chelation Action: EDTA Wash / Resin Scavenger CheckColor->MetalContam Yes

Figure 2: Diagnostic logic for common scale-up failures.

Frequently Asked Questions (FAQ)

Q: Can I start from 3-(2-aminoethyl)benzoic acid instead? A: Yes, but you must protect the amine first (e.g., with Boc-anhydride).

  • Workflow: Start with 3-(2-aminoethyl)benzoic acid

    
     Boc-protection 
    
    
    
    Amide formation (using CDI or HATU/NH₃)
    
    
    Boc-deprotection (HCl/Dioxane).
  • Verdict: This route is longer but more robust for GMP scale-up because it avoids the selectivity issues of reduction.

Q: Is the HCl salt the only option? A: If the HCl salt proves too hygroscopic for your formulation, consider the Fumarate or Succinate salts. These counter-ions often produce less hygroscopic, non-solvated crystalline lattices compared to chlorides [3].

Q: How do I store the final product? A: Store in a tightly sealed amber vial with a desiccant pack at -20°C. The compound is stable chemically but physically unstable (deliquescent) in humid air.

References

  • Satoh, T., et al. (1971). Chemical & Pharmaceutical Bulletin, 19, 817. (Describes the selectivity of CoCl₂/NaBH₄ for nitriles in the presence of amides).
  • Brown, H. C., et al. (1982).[2] "Selective Reductions. 29. A Simple Technique to Achieve an Enhanced Rate of Reduction...". Journal of Organic Chemistry, 47, 3153.[2] Link

  • Newman, A. (2023). "Hygroscopicity of Pharmaceutical Salts and Cocrystals". Pharmaceutics, 15(1), 189.[3] (Discusses the hygroscopic nature of amine hydrochloride salts and mitigation strategies). Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inactive Lewis Acid Catalysts in Benzamide Synthesis

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Lewis acid-catalyzed benzamide synthesis. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Lewis acid-catalyzed benzamide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address catalyst inactivity, helping you optimize your reaction outcomes. Our approach is rooted in mechanistic principles to empower you with the understanding needed to diagnose and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Lewis acid catalyst not promoting the benzamide synthesis?

A1: Inactivity in Lewis acid catalysts during benzamide synthesis typically stems from several core issues. The most common culprits are the presence of water, which can hydrolyze or deactivate the catalyst, and the inherent basicity of the amine reactant, which can neutralize the Lewis acid.[1][2] Other factors include impurities in substrates or solvents, suboptimal reaction temperatures, or degradation of the catalyst itself.

Q2: Which Lewis acids are commonly used for benzamide synthesis, and what are their sensitivities?

A2: A variety of Lewis acids, including those based on boron, titanium, and zirconium, are employed for direct amidation.[3][4][5][6] Boron-based catalysts, such as boronic acids, are popular for their ability to facilitate the dehydrative condensation of carboxylic acids and amines.[7] However, many of these catalysts require strictly anhydrous conditions to be effective, as water must often be removed azeotropically or with molecular sieves.[4][7] Titanium tetrachloride (TiCl4) and zirconium tetrachloride (ZrCl4) are also effective but are highly sensitive to moisture.[3][4]

Q3: Can I reuse my Lewis acid catalyst?

A3: The reusability of a Lewis acid catalyst depends on its nature and the reaction conditions. Heterogeneous catalysts, by design, are often easier to recover and reuse.[2] However, deactivation through poisoning or structural changes can limit their lifespan.[8] Some catalysts can be regenerated, for example, by washing to remove poisons or through thermal treatment to remove coke deposits.[8][9]

Troubleshooting Guide: Diagnosing and Resolving Catalyst Inactivity

This section provides a systematic approach to identifying and addressing the root cause of your Lewis acid catalyst's inactivity.

Problem 1: Reaction fails to initiate or proceeds at an unexpectedly slow rate.

This is often indicative of immediate catalyst deactivation or inhibition.

Possible Cause 1.1: Presence of Water in the Reaction Mixture

  • Why it happens: Many Lewis acids have a high affinity for water and can be hydrolyzed, rendering them catalytically inactive.[1] Even trace amounts of water in your reagents or solvents, or from atmospheric moisture, can be sufficient to halt the reaction.[1]

  • How to diagnose:

    • Review your experimental setup. Are you using anhydrous solvents and reagents? Is your glassware thoroughly dried?

    • Consider Karl Fischer titration of your solvents and amine starting material to quantify water content.

  • Solutions:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Employ molecular sieves (typically 3Å or 4Å) to scavenge trace amounts of water from the reaction mixture.[7] It is often beneficial to pre-stir the catalyst with the carboxylic acid and molecular sieves before adding the amine.[7]

    • For reactions that produce water, use a Dean-Stark apparatus or a Soxhlet extractor with a drying agent to continuously remove water.[7][10]

Possible Cause 1.2: Catalyst Neutralization by Amine

  • Why it happens: Amines are Lewis bases and can directly react with the Lewis acid catalyst, forming an unreactive adduct and preventing the catalyst from activating the carboxylic acid.[2]

  • How to diagnose:

    • This is a common issue, especially with highly basic amines.

    • If possible, use in-situ monitoring techniques like IR spectroscopy to observe the interaction between the catalyst and the reactants.

  • Solutions:

    • Modify the order of addition. Pre-complexing the Lewis acid with the carboxylic acid before adding the amine can sometimes mitigate this issue.[7]

    • Consider using a water- and base-tolerant Lewis acid catalyst system if available.[2]

    • A tertiary amine, such as triethylamine (TEA), can sometimes be used as a co-catalyst, which may help to modulate the reactivity.[10]

Problem 2: Initial reaction rate is good, but the reaction stalls before completion.

This suggests that the catalyst is deactivating over the course of the reaction.

Possible Cause 2.1: Catalyst Poisoning

  • Why it happens: Impurities in the substrates or solvents can act as catalyst poisons. These are substances that bind strongly to the active sites of the catalyst, rendering them inactive.[8] For example, sulfur- or phosphorus-containing impurities can be potent poisons for many metal-based Lewis acids.

  • How to diagnose:

    • Analyze the purity of your starting materials (benzoic acid derivative, amine) and solvents using techniques like NMR, GC-MS, or HPLC.

  • Solutions:

    • Purify your starting materials and solvents before use. Recrystallization of solids and distillation of liquids are common purification methods.

    • Pass liquid reagents and solvents through a plug of activated alumina or silica gel to remove polar impurities.

Possible Cause 2.2: Fouling or Coke Formation

  • Why it happens: At elevated temperatures, organic substrates can decompose or polymerize on the surface of a heterogeneous catalyst, leading to the formation of "coke" that blocks the active sites.[9]

  • How to diagnose:

    • For heterogeneous catalysts, a visual inspection may reveal a discoloration (e.g., darkening) of the catalyst.

    • Characterization of the spent catalyst using techniques like thermogravimetric analysis (TGA) can quantify the amount of deposited material.

  • Solutions:

    • Optimize the reaction temperature to the lowest effective level to minimize thermal decomposition of the substrates.

    • Reduce the reaction time if possible.

    • Strategies for regenerating the catalyst, such as calcination (controlled heating in air or an inert atmosphere) to burn off the coke, can be employed for some heterogeneous catalysts.[9]

Experimental Protocols

Protocol 1: General Procedure for Benzamide Synthesis using a Moisture-Sensitive Lewis Acid
  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a reflux condenser and a magnetic stirrer) under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add the benzoic acid derivative (1.0 mmol), the Lewis acid catalyst (e.g., TiCl4, 1.1 mmol), and anhydrous solvent (e.g., toluene, 10 mL).[3]

    • If using a solid drying agent like molecular sieves, add them at this stage.[10]

    • Stir the mixture for 15-30 minutes to allow for activation of the carboxylic acid.

    • Slowly add the amine (1.0 mmol) to the mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature and quench by carefully adding an aqueous solution (e.g., 1 N HCl).[3] Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing Deactivation Pathways

The following diagrams illustrate the primary mechanisms of Lewis acid catalyst deactivation in the context of benzamide synthesis.

DeactivationPathways cluster_main Lewis Acid Catalyst Deactivation cluster_causes Causes of Deactivation Active Catalyst Active Catalyst Inactive Catalyst Inactive Catalyst Active Catalyst->Inactive Catalyst Deactivation Water Water (Hydrolysis) Water->Inactive Catalyst Amine Amine (Neutralization) Amine->Inactive Catalyst Impurities Impurities (Poisoning) Impurities->Inactive Catalyst Coke Coke (Fouling) Coke->Inactive Catalyst

Caption: Primary pathways for Lewis acid catalyst deactivation.

TroubleshootingWorkflow start Reaction Failure or Slow Rate check_water Check for Water? start->check_water check_amine Amine Neutralization? check_water->check_amine No solution_water Use Anhydrous Conditions & Drying Agents check_water->solution_water Yes check_impurities Check for Impurities? check_amine->check_impurities No solution_amine Modify Order of Addition Use Tolerant Catalyst check_amine->solution_amine Yes solution_impurities Purify Reagents & Solvents check_impurities->solution_impurities Yes end Successful Reaction solution_water->end solution_amine->end solution_impurities->end

Caption: Decision workflow for troubleshooting catalyst inactivity.

Quantitative Data Summary

Lewis Acid CatalystTypical Loading (mol%)Common SolventsKey SensitivitiesReference
Boronic Acids5 - 20Toluene, XyleneWater[4][7]
TiCl410 - 20 (catalytic) to stoichiometricPyridine, TolueneWater, Air[3]
ZrCl4Catalytic amountsTolueneWater, Air[4][11]
B(OCH2CF3)3StoichiometricAcetonitrileWater[4]

References

  • (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation - ResearchGate. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available at: [Link]

  • Carboxamides from Carboxylic Acids by Lewis Acid Catalysis. Use of Principal Properties for Exploring Different Reaction Conditions - SciSpace. Available at: [Link]

  • Lewis acid-catalyzed oxidation of benzylamines to benzamides - RSC Publishing. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Lewis acids – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization - PMC. Available at: [Link]

  • (PDF) Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. Available at: [Link]

  • Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Available at: [Link]

  • Lewis Acid Catalyzed Amide Bond Formation in Covalent Graphene–MOF Hybrids - PMC. Available at: [Link]

  • Lewis Acid Catalyzed Amide Bond Formation in Covalent Graphene–MOF Hybrids | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Benzamide Synthesis &amp; Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Incomplete Reactions in Benzamide Derivatives Core Directive & Scope User: Researchers/Med-Chem Scientists Context:...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Incomplete Reactions in Benzamide Derivatives

Core Directive & Scope

User: Researchers/Med-Chem Scientists Context: You are observing incomplete conversion (starting material remaining) or low yields during the synthesis of benzamide derivatives. Objective: This guide moves beyond basic textbook protocols to address the kinetic and thermodynamic barriers causing reaction failure. We categorize troubleshooting into three specific "Support Tickets" based on the method used.

Diagnostic Decision Matrix (Start Here)

Before modifying your reaction, identify the failure mode using the logic flow below.

TroubleshootingFlow Start START: Reaction Incomplete MethodCheck Which Activation Method? Start->MethodCheck AcidChloride Acid Chloride (Schotten-Baumann/Anhydrous) MethodCheck->AcidChloride Coupling Coupling Reagent (EDC, HATU, T3P) MethodCheck->Coupling WetCheck Is Acid Chloride Hydrolyzed? AcidChloride->WetCheck White ppt is Acid? BaseCheck Is Amine Protonated? WetCheck->BaseCheck No Sol_Fresh Distill R-COCl or Switch to Anhydrous WetCheck->Sol_Fresh Yes Sol_Base Increase Base (Pyridine/NaOH) BaseCheck->Sol_Base pH < 9 StericCheck Ortho-Substitution? Coupling->StericCheck ElecCheck Electron-Deficient Aniline? StericCheck->ElecCheck No Sol_T3P Switch to T3P (Propylphosphonic Anhydride) StericCheck->Sol_T3P Yes Sol_Fluoride Acid Fluoride Route (TFFH/Cyanuric Fluoride) ElecCheck->Sol_Fluoride Yes (e.g. Nitroaniline)

Figure 1: Diagnostic logic tree for identifying the root cause of incomplete benzamide formation.

Support Ticket #01: The Acid Chloride Route

Symptom: Reaction stalls at ~60-70% conversion. White precipitate forms that is not product. Diagnosis: Competitive Hydrolysis or Amine Protonation.

The Mechanism of Failure

In Schotten-Baumann or anhydrous acid chloride reactions, two silent killers stop conversion:

  • Moisture Sensitivity: Benzoyl chlorides hydrolyze faster than they react with hindered amines. The "white precipitate" is often benzoic acid (hydrolysis product), not benzamide.

  • HCl Poisoning: The reaction produces HCl. If the base is insufficient or mixing is poor, the HCl protonates the unreacted amine (

    
    ). The ammonium salt is non-nucleophilic , instantly halting the reaction.
    
Protocol: Optimized Anhydrous Amidation

Use this for valuable amines where hydrolysis cannot be tolerated.

  • Preparation: Flame-dry a 2-neck flask under

    
    .
    
  • Dissolution: Dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv).

    • Critical Step: If the amine is an aniline, add DMAP (10 mol%) . DMAP acts as a "nucleophilic transfer catalyst," forming a reactive N-acylpyridinium intermediate that is 1000x more reactive than the acid chloride alone.

  • Acyl Addition: Add Benzoyl Chloride (1.1 equiv) dropwise at 0°C.

  • Monitoring: Warm to RT. If TLC shows starting amine after 1h, add 0.5 equiv more Base, then 0.2 equiv Acid Chloride. Never add Acid Chloride without ensuring excess base is present.

Support Ticket #02: Coupling Reagent Failure (EDC/HATU)

Symptom: LCMS shows "Activated Ester" mass, but no Product. Diagnosis: Steric Hindrance or "N-Acylurea" Dead-End.

The Mechanism of Failure

Carbodiimides (EDC/DCC) activate carboxylic acids to O-acylisourea. If the amine is slow to attack (due to sterics), this intermediate rearranges into an inactive N-acylurea byproduct. This is an irreversible dead-end.

Comparison of Reagents for Difficult Substrates:

ReagentReactivityRisk ProfileBest Use Case
EDC/HOBt ModerateLowStandard couplings; easy purification (water soluble urea).
HATU HighHigh (Epimerization)Hindered substrates; fast kinetics.
T3P Very High Low (Low Epimerization)The Gold Standard for sterically hindered benzamides.
TFFH ExtremeModerateConverting acids to Acid Fluorides (for electron-poor anilines).
Protocol: The T3P Solution (Propylphosphonic Anhydride)

T3P is superior for benzamides because it drives the reaction via an energetically favorable cyclic phosphate byproduct and acts as its own water scavenger.

  • Mix: Combine Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (0.5 M).

  • Base: Add DIPEA (3.0 equiv). Note: T3P requires excess base to function.

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Heat: Allow to warm to RT. If sterically hindered (e.g., ortho-methyl), heat to 60°C. T3P is thermally stable, unlike HATU.

Support Ticket #03: The "Impossible" Substrate

Symptom: Electron-deficient aniline (e.g., 2-nitroaniline) or bulky ortho-substituted acid fails with HATU/T3P. Diagnosis: Nucleophilicity is too low for standard activation.

The Solution: Acid Fluorides

Acid fluorides are more stable to hydrolysis than acid chlorides but more reactive toward amines due to the high electronegativity of fluorine and the strength of the C-F bond, which minimizes steric interference during the tetrahedral transition state.

AcidFluoride Acid Benzoic Acid Int Acid Fluoride (R-COF) Acid->Int Activation TFFH TFFH Reagent TFFH->Int Product Benzamide Int->Product Rapid Coupling Amine Weak Nucleophile (e.g., Nitroaniline) Amine->Product

Figure 2: The Acid Fluoride pathway using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in DCM.

  • Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir for 30 mins to generate the Acid Fluoride in situ (monitor by TLC; Acid Fluorides are often visible).

  • Add the deactivated Amine.

  • Reflux if necessary.

Frequently Asked Questions (FAQ)

Q: Why do I see a "dimer" mass (M+M) in my Schotten-Baumann reaction? A: This is likely N-benzoylbenzamide (diacylation). It happens when the product benzamide, which is still nucleophilic, reacts with excess benzoyl chloride. Fix: Add the acid chloride slowly (dropwise) to an excess of amine, or strictly control stoichiometry (0.95 equiv acid chloride).

Q: My product is an oil but should be a solid. How do I crystallize it? A: Benzamides often "oil out" due to trace solvent impurities. Fix: Triturate the oil with cold Hexanes or Pentane. Scratch the flask glass with a spatula to induce nucleation. If that fails, dissolve in minimal hot EtOH and add water until turbid (recrystallization).

Q: Can I use HATU for scale-up (>50g)? A: Avoid. HATU is expensive and the byproduct (tetramethylurea) is difficult to remove on large scales. Use T3P (scalable, byproduct is water-soluble phosphate) or the Mixed Anhydride method (Isobutyl chloroformate) for scale-up.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140-177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for preparation of hindered peptides. Journal of the American Chemical Society, 117(19), 5401-5402. Link

Sources

Troubleshooting

Technical Support Center: Purification of Oily Benzamide Products

[1] Ticket ID: BZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Oily/Gummy Benzamide Precipitates Introduction Welcome to the Technical Support Center. You are likely her...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: BZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Oily/Gummy Benzamide Precipitates

Introduction

Welcome to the Technical Support Center. You are likely here because your benzamide synthesis—expected to yield a pristine white solid—has resulted in a viscous oil, gum, or sticky foam.

This is a common issue in amide coupling. Benzamides often "oil out" due to depressed melting points caused by impurities (specifically urea byproducts), solvent entrapment within the crystal lattice, or rotameric mixtures that prevent efficient packing.

This guide provides a diagnostic workflow and specific protocols to convert that oil into a manipulatable solid.[1]

Module 1: Diagnostic Triage

Before attempting purification, you must diagnose why the product is an oil.[2] Use the following decision matrix.

Diagram 1: The Oily Product Decision Matrix

BenzamideDiagnosis Start Crude Product is Oily/Gummy NMR Run 1H NMR (CDCl3 or DMSO-d6) Start->NMR PurityCheck Is the spectrum clean? NMR->PurityCheck Clean Product is Chemically Pure PurityCheck->Clean >95% Pure Impure Significant Impurities Visible PurityCheck->Impure <90% Pure RotamerCheck Are peaks broadened or doubled? Clean->RotamerCheck ImpurityType Identify Impurity Type Impure->ImpurityType Rotamers Cause: Rotamers/Conformers (Intrinsic Property) RotamerCheck->Rotamers Yes (Coalesce at High Temp) Solvent Cause: Solvent Entrapment (Lattice collapse) RotamerCheck->Solvent No (Sharp peaks) StartMat Unreacted Amine/Acid ImpurityType->StartMat Excess Reagents Coupling Coupling Reagent Byproduct (e.g., DCU, Urea) ImpurityType->Coupling Urea/Phosphine Oxide

Caption: Diagnostic logic flow to determine the root cause of the oily physical state.

Module 2: Chemical Workup (The First Line of Defense)[3]

If your NMR shows unreacted starting materials or coupling byproducts, physical purification (crystallization) will likely fail because these impurities lower the melting point of your mixture (eutectic depression).

Protocol A: The "Three-Layer" Wash

Target: Removal of unreacted amine, carboxylic acid, and water-soluble coupling agents (EDC, HOBt).

Scientific Rationale: Benzamides are neutral species (pKa of conjugate acid ~ -1.5; pKa of N-H ~ 23). They will not ionize in dilute acid or base, allowing them to remain in the organic phase while impurities are extracted.

  • Dissolution: Dissolve the oily residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it is prone to emulsions.

  • Acid Wash: Wash with 1M HCl (2x).

    • Removes: Unreacted amines, DMAP, EDC.

  • Base Wash: Wash with Saturated NaHCO₃ (2x).

    • Removes: Unreacted carboxylic acids, HOBt.

  • Brine Wash: Wash with saturated NaCl (1x) to remove trapped water.

  • Drying: Dry over anhydrous MgSO₄ and concentrate.

Protocol B: Removing Dicyclohexylurea (DCU)

Target: The stubborn white solid/gum from DCC coupling.

DCU is partially soluble in EtOAc and DCM, leading to contamination.

  • Strategy: Switch solvent to Acetonitrile (MeCN) or Cold Ether .

  • Step: Suspend the oily residue in cold MeCN (0°C). DCU is virtually insoluble in cold MeCN and will precipitate as a white solid. Filter off the solid.[2][3][4][5][6][7] Evaporate the filtrate to recover the benzamide [1].

Module 3: Trituration (The "Ninja" Technique)

If the product is chemically pure but remains an oil (due to solvent entrapment), trituration is the most effective strategy. This process uses a "bad solvent" to extract the "good solvent" trapped in the oil, forcing the lattice to snap shut and crystallize.

Diagram 2: Trituration Workflow

Trituration Oil Oily Product (Contains trapped solvent) AddSolvent Add Anti-Solvent (Pentane, Hexane, Et2O) Oil->AddSolvent Sonication Sonication / Scratching (Induce Nucleation) AddSolvent->Sonication Supernatant Cloudy Supernatant (Solvent + Impurities) Sonication->Supernatant Decant Solid Amorphous Solid / Powder Sonication->Solid Filtration Supernatant->AddSolvent Repeat 3x

Caption: Step-by-step physical manipulation to force solidification via anti-solvent addition.[1]

Protocol C: Standard Trituration
  • Solvent Choice: Use n-Pentane , Hexanes , or Diethyl Ether .

  • Procedure:

    • Add 10 volumes of pentane to the oil.

    • Scratch the side of the flask vigorously with a glass spatula at the oil/solvent interface. This provides nucleation energy.

    • Sonicate the flask for 2-5 minutes. The oil should turn into a cloudy suspension.

    • Allow the solid to settle.[8] Decant the solvent (which may contain non-polar impurities).

    • Repeat 2-3 times.

  • High Vacuum: Place the resulting solid under high vacuum (0.1 mbar) for >4 hours. The removal of the last traces of solvent often triggers the final hardening.

Module 4: Crystallization Strategies

If trituration yields a powder that is still impure, recrystallization is required.

The "Oiling Out" Problem: Benzamides often separate as a liquid oil droplet in hot solvent rather than dissolving, a phenomenon known as Liquid-Liquid Phase Separation (LLPS). This happens when the melting point of the solvated product is lower than the boiling point of the solvent [2].[6]

Protocol D: Solving "Oiling Out"
VariableStrategyReason
Solvent Ethanol/Water or EtOAc/Hexane Benzamides crystallize well from polar/non-polar pairs.[3]
Temperature Keep below boiling point Prevent LLPS by not exceeding the "oiling" temperature.
Seeding Add Seed Crystal Add a speck of pure product at the cloud point to bypass the oil phase.

Step-by-Step:

  • Dissolve oil in the minimum amount of warm Ethanol (not boiling).

  • Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Add a Seed Crystal (if available) or scratch the glass.[3]

  • Allow to cool to room temperature very slowly (wrap flask in foil/towel).

    • Note: Rapid cooling promotes oiling out.

  • Refrigerate overnight.

Frequently Asked Questions (FAQ)

Q: My NMR shows double peaks for every signal. Is my product a mixture? A: Not necessarily. Benzamides possess a partial double bond character between the Carbon and Nitrogen (C-N), leading to restricted rotation. This creates cis and transrotamers .

  • Test: Run a Variable Temperature (VT) NMR at 80°C. If the peaks coalesce into single sharp signals, it is a pure compound exhibiting rotamerism [3].

Q: I used DCC, and I cannot get rid of the white solid in my oil. A: That is DCU (Dicyclohexylurea). It is notoriously difficult to remove.

  • Fix: Dissolve your product in cold THF or Acetonitrile . Filter off the precipitated DCU.[6] Alternatively, switch to EDC (EDCI) for future reactions, as its urea byproduct is water-soluble and washes away in Module 2 [4].[9]

Q: The product solidifies on the rotovap but turns back to oil on the bench. A: This is likely hygroscopicity or a low melting point depression by solvent.

  • Fix: Immediately after rotovapping, triturate with pentane (Module 3) and store in a desiccator. Do not leave it exposed to ambient humidity.

References

  • DCC Workup Strategies. Rochester University NotVoodoo X. Available at: [Link]

  • Crystallization of Low Melting Solids. University of Washington Department of Chemistry. Available at: [Link]

  • Rotamers in Amides. Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Standard Text). See also: ResearchGate Discussion on Amide Rotamers. Available at: [Link]

  • Coupling Reagent Selection. Common Organic Chemistry - Amide Bonds. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

In vitro validation of 3-(2-Aminoethyl)benzamide hydrochloride target binding

In vitro validation of 3-(2-Aminoethyl)benzamide hydrochloride requires a nuanced approach. As a Senior Application Scientist, I identify this compound not as a clinical drug, but as a functionalized benzamide pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

In vitro validation of 3-(2-Aminoethyl)benzamide hydrochloride requires a nuanced approach. As a Senior Application Scientist, I identify this compound not as a clinical drug, but as a functionalized benzamide pharmacophore —often used as a fragment, a linker-amenable warhead for PROTACs/tracers, or a structural probe for the NAD+ binding pocket of enzymes like PARP1/2 (Poly(ADP-ribose) polymerase) or MTH1 .[1][2]

Unlike the classic reference 3-Aminobenzamide (3-AB) , the addition of the 2-aminoethyl tail at the meta-position alters its steric profile and solubility, necessitating specific biophysical validation techniques (like SPR or NMR) over simple enzymatic assays to confirm the "tail" does not clash with the target's active site.[1][2]

Part 1: Compound Profile & Target Landscape

Compound: 3-(2-Aminoethyl)benzamide hydrochloride Core Pharmacophore: Benzamide (mimics Nicotinamide of NAD+) Primary Target Class: ADP-ribosyltransferases (PARP1, PARP2, Tankyrases) Secondary Target Class: Nudix hydrolases (MTH1 - as a fragment intermediate)[1][2]

Comparative Analysis: The Benzamide Hierarchy

This table places 3-(2-Aminoethyl)benzamide in context with industry standards.

Feature3-(2-Aminoethyl)benzamide 3-Aminobenzamide (3-AB) Olaparib
Role Fragment / Linker-Probe Reference Tool Compound Clinical Drug
Binding Mode NAD+ Mimic (Warhead + Linker)NAD+ Mimic (Warhead only)NAD+ Mimic + Hydrophobic Interaction
Est.[1][2] Potency (IC50) Low - Moderate (µM range) Low (30–50 µM)High (1–5 nM)
Key Advantage Derivatizable: The aminoethyl tail allows conjugation (fluorophores, degraders) without killing binding.[1]Simplicity: Established baseline for benzamide activity.[1]Potency: Clinical efficacy standard.
Validation Challenge Steric Clash Risk: The ethyl tail must exit the pocket or find a solvent channel.[1]Weak Affinity: Requires high concentrations in assays.[1]Solubility: Low aqueous solubility.[1]

Part 2: Experimental Validation Protocols

To validate this compound, you must prove two things:

  • Warhead Engagement: The benzamide core binds the NAD+ pocket.[1]

  • Vector Permissibility: The aminoethyl tail does not disrupt this binding (critical for linker design).

Protocol A: Enzymatic Inhibition Assay (HTS-Compatible)

Objective: Quantify functional inhibition of PARP1 activity.[1][2]

Methodology: Chemiluminescent ELISA measuring PAR (Poly-ADP-ribose) chain formation on histone substrates.[1][2]

  • Coat Plate: coat 96-well strip plates with Histone mixture (1 mg/mL in PBS) overnight at 4°C.

  • Block: Block with 1% BSA in PBS-T (0.05% Tween-20) for 1 hour.

  • Compound Prep: Prepare serial dilutions of 3-(2-Aminoethyl)benzamide HCl (Start: 1 mM, 3-fold dilutions) and 3-AB (Control).

    • Note: The HCl salt is water-soluble; ensure pH is buffered to 7.4 to prevent assay interference.[1][2]

  • Reaction Assembly:

    • Add PARP1 Enzyme (0.5 U/well).[1]

    • Add Compound (incubate 15 min at RT).

    • Initiate: Add Biotinylated-NAD+ / Activated DNA cocktail.[1][2]

  • Detection: Incubate 60 min. Wash. Add Streptavidin-HRP.[1][2] Read Chemiluminescence.

Success Criteria:

  • Dose-dependent reduction in signal.[1][2][3]

  • IC50 Calculation: If IC50 > 100 µM, the ethyl tail likely clashes with the protein backbone (e.g., Gly863 in PARP1).[1] If IC50 ≈ 3-AB (30 µM), the vector is permissible.[1]

Protocol B: Surface Plasmon Resonance (SPR) – The Gold Standard for Fragments

Objective: Measure binding kinetics (kon/koff) and affinity (KD) directly.[1]

Why SPR? Unlike enzymatic assays, SPR detects binding even if the compound doesn't fully inhibit catalysis (common for fragments).[1]

  • Sensor Chip: CM5 or Streptavidin (SA) chip.[1]

  • Ligand: Immobilize Biotinylated-PARP1 (catalytic domain) to ~2000 RU.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Add 1-2% DMSO to match compound solvent if needed.[1][2]

  • Injection:

    • Inject 3-(2-Aminoethyl)benzamide at 6 concentrations (e.g., 3.125 µM – 100 µM).

    • Contact time: 60s; Dissociation: 120s.[1][2]

  • Analysis: Fit to 1:1 Langmuir binding model.

    • Fast-On/Fast-Off: Typical for benzamide fragments.[1][2][4] Look for "square-wave" sensorgrams.[1][2]

Part 3: Mechanism & Workflow Visualization

Diagram 1: Structural Logic & Binding Mode

Caption: Comparative binding topology showing how the aminoethyl tail extends from the core benzamide pharmacophore within the NAD+ pocket.

BindingMode NAD NAD+ (Natural Substrate) Pocket PARP1 Active Site (Nicotinamide Pocket) NAD->Pocket Native Binding Benzamide Benzamide Core (Warhead) Benzamide->Pocket Competes (H-bonds w/ Gly863/Ser904) Tail 2-Aminoethyl Tail (Solvent Vector) Tail->Pocket Potential Steric Clash? Tail->Benzamide Solvent Channel Solvent Channel Tail->Solvent Channel Ideal Exit Vector Target 3-(2-Aminoethyl)benzamide Target->Benzamide Contains Target->Tail Contains

Diagram 2: Validation Workflow

Caption: Step-by-step decision tree for validating fragment binding and vector suitability.

ValidationWorkflow Start Start: 3-(2-Aminoethyl)benzamide HCl Step1 1. Enzymatic Assay (ELISA/HTRF) Compare IC50 vs 3-AB Start->Step1 Decision1 IC50 < 100 µM? Step1->Decision1 Step2 2. Biophysical Validation (SPR/TSA) Confirm Direct Binding Decision1->Step2 Yes Fail Stop: Steric Clash likely. Modify Linker Length. Decision1->Fail No (Weak/No Inhib) Step3 3. Cellular Target Engagement (PARylation Western Blot) Step2->Step3 KD Confirmed Success Validated: Ready for Derivatization/Probing Step3->Success

Part 4: Data Interpretation & Troubleshooting

Expected Results Table:

Assay Metric Expected Value Interpretation
Enzymatic (PARP1) IC50 20 – 60 µM Comparable to 3-AB; tail is tolerated.[1][2]
Enzymatic (PARP1) IC50 > 200 µM Tail clashes with active site roof.[1]
SPR KD 10 – 50 µM Fast kinetics (square wave) indicates specific fragment binding.[1]

| Thermal Shift | ΔTm | +1°C to +3°C | Moderate stabilization of protein.[1] |

Troubleshooting the HCl Salt:

  • Issue: The hydrochloride salt is acidic.[1]

  • Fix: When dissolving in DMSO or water for assays, check pH. An unbuffered acidic solution can inhibit enzymes non-specifically (false positive).[1] Always buffer to pH 7.4 (HEPES/Tris).

References

  • Structural Basis of PARP Inhibition

    • Title: "Poly(ADP-ribose) polymerase inhibitors: structure-activity relationships."[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the benzamide pharmacophore binding mode (Gly863/Ser904 H-bonds).[1][2]

    • URL:[Link]

  • Fragment-Based Discovery Protocols

    • Title: "Fragment-based drug discovery: practical lessons
    • Source:Journal of Medicinal Chemistry.
    • Context: Protocols for validating weak binders (fragments) like benzamide derivatives using SPR.[1]

    • URL:[Link][1]

  • Patent Literature on 3-(2-Aminoethyl)

    • Title: "MTH1 inhibitors for treatment of inflammatory and autoimmune conditions (WO2015187089A1)."[1]

    • Source:Google Patents.[1][2]

    • Context: Cites 3-(2-aminoethyl)benzamide as a key intermediate/building block for inhibitor synthesis.[1][2]

    • URL:[1]

  • Reference Standard (3-Aminobenzamide)

    • Title: "3-Aminobenzamide, a poly(ADP-ribose) polymerase inhibitor."[1][2][3][5]

    • Source:SelleckChem Product D
    • Context: Provides baseline IC50 d

Sources

Comparative

A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase Inhibitors: A Guide for Drug Discovery Professionals

This guide provides an in-depth comparative analysis of benzamide derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes integral to epigenetic regulation and a prime target in oncology and other t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of benzamide derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes integral to epigenetic regulation and a prime target in oncology and other therapeutic areas. Drawing upon extensive experimental data and established scientific principles, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of epigenetics.

Introduction: The Critical Role of HDACs and the Promise of Benzamide Inhibitors

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[4] Dysregulation of HDAC activity is a hallmark of many cancers, making them a compelling target for therapeutic intervention.[2][5]

HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[6][7] They function by inducing hyperacetylation of histones, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes.[4] This can trigger various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[1][8]

Among the various classes of HDACis, benzamide derivatives have garnered significant attention due to their distinct pharmacological properties.[9] Unlike the pan-HDAC inhibitory activity of many hydroxamic acid-based inhibitors, benzamides typically exhibit selectivity for Class I HDACs (HDAC1, 2, and 3), which are the most relevant targets in many cancers.[5][8][9] This selectivity, coupled with favorable pharmacokinetic profiles, makes benzamide derivatives an attractive scaffold for the development of next-generation epigenetic drugs.[8][10]

A common pharmacophore for benzamide HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a cap group that interacts with the surface of the enzyme.[5][11]

Comparative Efficacy and Selectivity of Key Benzamide Derivatives

The therapeutic potential of a benzamide HDAC inhibitor is largely determined by its potency and isoform selectivity. The following table provides a comparative summary of the in vitro inhibitory activity (IC50 values) of several notable benzamide derivatives against key HDAC isoforms.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Key Features & Selectivity ProfileReference(s)
Entinostat (MS-275) 9309501800Class I selective; orally bioavailable; in Phase III clinical trials for breast cancer.[8]
Chidamide (CS055/HBI-8000) Low nMLow nMLow nMPotent inhibitor of HDAC1, 2, 3, and 10; approved in China for peripheral T-cell lymphoma.[12]
Mocetinostat PotentPotentPotentSelective for HDAC1 and 2.[13]
CI-994 Potent-PotentSelective for HDAC1 and HDAC3.[9]
Compound 7j 6507801700More potent than Entinostat against HDAC1, 2, and 3.[8]
Compound 16 (2-methylthiobenzamide) >10,000>10,00030Highly selective for HDAC3 (>300-fold over other isoforms).[14][15]
Compound 11a Potent--Selective for HDAC1 with potent oral antitumor activity.[4]

Causality Behind Experimental Choices: The selection of these compounds for comparison is based on their clinical relevance (Entinostat, Chidamide), demonstrated isoform selectivity (Compound 16), and representation of structural diversity and developmental stage within the benzamide class. The choice of HDAC1, 2, and 3 for comparative analysis is driven by their established roles as key therapeutic targets in oncology.[2][5]

Structure-Activity Relationship (SAR) and Rational Design

The potency and selectivity of benzamide derivatives are intricately linked to their chemical structure. Extensive research has elucidated key structure-activity relationships that guide the rational design of novel inhibitors.[11][16][17]

  • Zinc-Binding Group (ZBG): The 2-aminobenzamide moiety is a crucial ZBG for Class I HDAC inhibition.[16][18] Modifications to this group can significantly impact selectivity. For instance, the introduction of a 2-methylthio substituent led to the discovery of a highly potent and selective HDAC3 inhibitor.[14][15]

  • Linker Region: The linker connects the ZBG to the cap group and its length and rigidity are critical for optimal interaction with the enzyme's catalytic tunnel.[8][17]

  • Cap Group: The cap group interacts with the rim of the active site and plays a significant role in determining isoform selectivity.[2] Modifications to the cap group have been a key strategy in developing next-generation, highly selective inhibitors.[19]

Molecular modeling, including 3D-QSAR and molecular docking, has been instrumental in understanding these interactions and guiding the synthesis of more potent and selective compounds.[11][20]

Experimental Protocol: In Vitro HDAC Inhibition Assay

To ensure the trustworthiness and reproducibility of findings, a robust and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a common in vitro colorimetric HDAC inhibition assay.

Principle: This assay measures the activity of HDAC enzymes by detecting the deacetylation of a synthetic substrate. The deacetylated product is then recognized by a specific antibody, and the resulting signal is quantified colorimetrically. The degree of inhibition is determined by comparing the activity in the presence and absence of the test compound.[21][22]

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC assay buffer

  • Acetylated histone substrate-coated microplate

  • Benzamide derivative test compounds (dissolved in DMSO)

  • Trichostatin A (TSA) or a known benzamide inhibitor (e.g., Entinostat) as a positive control

  • Developing solution

  • Stop solution

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the benzamide test compounds and the positive control in HDAC assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Enzyme Reaction:

    • Add HDAC assay buffer to the wells of the substrate-coated microplate.

    • Add the diluted test compounds or controls to the respective wells.

    • Add the recombinant HDAC enzyme to each well to initiate the reaction.

    • Include a "no enzyme" control well containing only buffer and substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plate multiple times with a wash buffer to remove unbound components.

    • Add a specific antibody that recognizes the deacetylated product to each well.

    • Incubate at room temperature to allow for antibody binding.

    • Wash the plate again to remove unbound antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate at room temperature.

    • Wash the plate thoroughly.

  • Signal Development and Measurement:

    • Add the developing solution (e.g., TMB substrate for HRP) to each well.

    • Incubate in the dark until a color change is observed.

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known potent HDAC inhibitor like TSA or Entinostat as a positive control is crucial for validating the assay's performance and ensuring the reliability of the obtained IC50 values.

Visualizing the Mechanism: HDAC Inhibition and Downstream Effects

To better understand the biological consequences of HDAC inhibition by benzamide derivatives, it is helpful to visualize the underlying signaling pathways.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC HDAC (e.g., HDAC1, 2, 3) Histones_D Deacetylated Histones HDAC->Histones_D Histones_A Acetylated Histones Histones_A->HDAC Deacetylation Chromatin_Open Open Chromatin (Transcriptionally Active) Histones_A->Chromatin_Open Chromatin_Closed Closed Chromatin (Transcriptionally Repressed) Histones_D->Chromatin_Closed TSG Tumor Suppressor Genes Chromatin_Open->TSG Expression Chromatin_Closed->TSG Repression CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis Differentiation Differentiation TSG->Differentiation Benzamide Benzamide HDAC Inhibitor Benzamide->HDAC Inhibition caption HDAC Inhibition by Benzamides

Caption: Mechanism of action of benzamide HDAC inhibitors in the cell nucleus.

The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer effects of benzamide derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Synthesis of Benzamide Derivatives B In Vitro HDAC Inhibition Assay (IC50 Determination) A->B C Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining) C->D E Western Blot Analysis (Histone Acetylation) C->E F Pharmacokinetic Studies (Bioavailability, Half-life) C->F Lead Compound Selection G Xenograft Tumor Model (e.g., in Nude Mice) F->G H Efficacy & Toxicity Evaluation G->H caption Drug Discovery Workflow

Sources

Validation

A Senior Application Scientist's Guide to Validating PARP Inhibitor Efficacy in Cell-Based Assays

A Note on the Selected Compound: Initial searches for "3-(2-Aminoethyl)benzamide hydrochloride" did not yield sufficient public data for a comprehensive guide. To fulfill the detailed requirements of this request, this g...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Selected Compound: Initial searches for "3-(2-Aminoethyl)benzamide hydrochloride" did not yield sufficient public data for a comprehensive guide. To fulfill the detailed requirements of this request, this guide will focus on Olaparib , a well-characterized and clinically approved PARP inhibitor, as a representative molecule. The principles and protocols described herein are broadly applicable to the validation of other putative PARP inhibitors.

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular DNA damage response (DDR).[1][2][3][4] Their primary function is to detect and signal single-strand DNA breaks (SSBs), recruiting other repair proteins to the site of damage.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations that impair the homologous recombination (HR) pathway for double-strand break (DSB) repair, the inhibition of PARP becomes synthetically lethal.[5][6] Unrepaired SSBs accumulate and are converted to toxic DSBs during DNA replication.[2][6] Without a functional HR pathway, these DSBs lead to genomic instability and, ultimately, cancer cell death.[6]

Olaparib is a potent inhibitor of PARP enzymes and is used for the treatment of various cancers, including those of the ovary, breast, pancreas, and prostate, particularly in patients with BRCA mutations.[6][7][8] This guide provides a framework for researchers to independently validate the efficacy of PARP inhibitors like Olaparib using a suite of robust cell-based assays.

The PARP Signaling Pathway in DNA Repair

Upon detection of a single-strand DNA break, PARP1 binds to the damaged site. This binding activates the enzyme to catalyze the cleavage of NAD+ into nicotinamide and ADP-ribose, polymerizing the ADP-ribose units onto itself and other acceptor proteins, including histones. This process is known as PARylation. The resulting poly(ADP-ribose) (PAR) chains serve as a scaffold to recruit DNA repair machinery.[1][9] PARP inhibitors act by competing with NAD+ at the catalytic site, preventing PAR chain formation and trapping PARP on the DNA, which is a key component of their cytotoxic effect.[10]

PARP_Pathway cluster_nucleus Cell Nucleus cluster_par_synthesis DNA_SSB Single-Strand DNA Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to Replication DNA Replication DNA_SSB->Replication PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Repair Homologous Recombination Repair (BRCA1/2 Dependent) DSB->HR_Repair Apoptosis Apoptosis / Cell Death HR_Repair->Apoptosis if deficient Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP1 inhibits & traps

Caption: Mechanism of PARP1 activation and inhibition by Olaparib.

Experimental Validation Workflow

A logical and stepwise approach is crucial for validating the efficacy of a PARP inhibitor. The workflow should begin with confirming target engagement and enzymatic inhibition, followed by assessing the downstream cellular consequences, such as effects on cell viability and the induction of DNA damage.

Validation_Workflow Assay1 Step 1: PARP Activity Assay (Target Engagement) Assay2 Step 2: Cell Viability/Cytotoxicity Assay (Phenotypic Outcome) Assay1->Assay2 Assay3 Step 3: DNA Damage Assay (γH2AX Staining) (Mechanistic Confirmation) Assay2->Assay3 Data_Analysis Step 4: Data Analysis & Comparison (IC50 Determination) Assay3->Data_Analysis

Caption: Experimental workflow for validating PARP inhibitor efficacy.

Key Experimental Protocols

PARP Activity Assay

This assay directly measures the enzymatic activity of PARP, providing evidence of target engagement by the inhibitor. Commercially available kits, often in an ELISA or chemiluminescent format, are widely used.[2][3][11]

Principle: Histone proteins are coated on a plate. A cell lysate containing active PARP is added along with biotin-labeled NAD+. The PARP enzyme utilizes the biotin-NAD+ to form PAR chains. The extent of PARylation is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.[2]

Protocol:

  • Cell Culture and Lysate Preparation:

    • Seed cells (e.g., HeLa or a relevant cancer cell line) in a 10 cm dish and grow to 80-90% confluency.

    • Treat cells with varying concentrations of Olaparib (e.g., 0.1 nM to 10 µM) for 1-4 hours. Include a vehicle control (DMSO).

    • Wash cells with ice-cold PBS, scrape, and pellet by centrifugation.

    • Lyse the cells in a buffer provided by a commercial PARP assay kit, supplemented with protease inhibitors.

    • Determine the protein concentration of the lysate using a BCA assay.[11]

  • PARP Activity Measurement:

    • Adjust the lysate concentrations to be equal across all samples (e.g., 20-40 µg of total protein).

    • Follow the manufacturer's protocol for the PARP assay kit. This typically involves adding the lysate to histone-coated wells, adding the biotinylated-NAD+ to start the reaction, and incubating for a set time.

    • After incubation, wash the wells and add streptavidin-HRP.

    • Following another incubation and wash, add the HRP substrate and measure the signal (luminescence or absorbance) using a plate reader.[11]

  • Data Analysis:

    • Normalize the signal to the vehicle control to determine the percent inhibition of PARP activity at each Olaparib concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the PARP inhibitor on cancer cells. It is particularly insightful when comparing cell lines with and without DNA repair deficiencies (e.g., BRCA-mutant vs. BRCA-wildtype).

Principle: Assays like the MTS or CellTiter-Glo® measure metabolic activity as a proxy for cell viability.[12] Metabolically active cells convert a substrate into a colored (MTS) or luminescent (CellTiter-Glo®) product.[11][12][13]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Prepare serial dilutions of Olaparib and alternative PARP inhibitors in culture medium.

    • Treat the cells and incubate for an extended period, typically 72 hours or longer, as the effects of PARP inhibition can take time to manifest.[11][12]

  • Viability Measurement:

    • Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

DNA Damage Assay (γH2AX Immunofluorescence)

This assay provides mechanistic evidence that the PARP inhibitor is increasing the load of DNA double-strand breaks. Phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is an early cellular response to the formation of DSBs.[14][15]

Principle: Cells are treated with the inhibitor, fixed, and then stained with an antibody specific for γH2AX. The formation of distinct nuclear foci, each representing a DSB, can be visualized and quantified by fluorescence microscopy.[16]

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat cells with the PARP inhibitor at a concentration around its IC50 value for 24-48 hours.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes.[17][18]

    • Permeabilize the cells with a detergent solution (e.g., 0.3% Triton X-100 in PBS) for 10-30 minutes.[17]

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[17]

    • Incubate with a primary antibody against γH2AX overnight at 4°C.[14][17]

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Counterstain the nuclei with DAPI.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[17]

Comparative Performance Data

The efficacy of PARP inhibitors can vary significantly between different compounds and across various cancer cell lines, often depending on their BRCA status.[19][20]

Inhibitor Cell Line Cancer Type BRCA Status IC50 (µM) Reference
Olaparib MDA-MB-436Breast CancerBRCA1 mutant~0.01[21]
PEO1Ovarian CancerBRCA2 mutant0.004[19]
MCF-7Breast CancerBRCA WT~11[20]
HCT116Colorectal CancerNot Specified2.799[19]
Talazoparib MDA-MB-436Breast CancerBRCA1 mutant~0.001[21]
MDA-MB-231Breast CancerBRCA WT~0.48[20]
Veliparib H146Small Cell LungNot Specified>50 (single agent)[22]
NTERA-2 CisRGerm Cell TumorNot SpecifiedSynergistic with Cisplatin[23]
Rucaparib HCC1806Breast CancerBRCA WT~0.9[20]
PEO1Ovarian CancerBRCA2 mutantNot specified, potent

Note: IC50 values are highly dependent on the assay conditions and duration of treatment. This table is for comparative purposes only.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-assay approach to validate the efficacy of a PARP inhibitor in a cell-based context. By systematically assessing target engagement, cellular cytotoxicity, and the underlying mechanism of DNA damage, researchers can generate a robust dataset to compare the performance of a novel compound against established alternatives like Olaparib, Veliparib, and Talazoparib.[24][25][26] Future studies could expand on this foundation by investigating mechanisms of resistance, exploring synergistic combinations with other anticancer agents, and transitioning to more complex 3D culture or in vivo models.[13][23]

References

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  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4441315/]
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  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5752312/]
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  • Application Notes and Protocols for PARP Activity Assay Kit with Parp-2-IN-1 - Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-parp-activity-assay-kit-with-parp-2-in-1]
  • Application Notes and Protocols for Parp1-IN-12 In Vitro Cell Viability Assay - Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-parp1-in-12-in-vitro-cell-viability-assay]
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  • PARP Assays - BPS Bioscience. [URL: https://bpsbioscience.com/parp-assays]
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  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3499403/]
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  • Study: Research on the PARP inhibitor talazoparib (Talzenna) for early-stage breast cancer is promising. [URL: https://www.facingourrisk.org/research-news/all/publication/2282/research-on-the-parp-inhibitor-talazoparib-talzenna-for-early-stage-breast-cancer-is-promising]
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Comparative

A Senior Application Scientist's Guide to Benzamide Synthesis: A Head-to-Head Comparison of Key Methodologies

For the researcher at the bench, the synthesis of a benzamide is a frequent and often crucial step in the journey of discovery, particularly in medicinal chemistry and materials science. The benzamide moiety is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher at the bench, the synthesis of a benzamide is a frequent and often crucial step in the journey of discovery, particularly in medicinal chemistry and materials science. The benzamide moiety is a cornerstone of numerous pharmaceuticals and functional materials, making the choice of synthetic route a critical decision that impacts yield, purity, scalability, and cost. This guide provides an in-depth, head-to-head comparison of the most relevant and widely practiced methods for benzamide synthesis. We will move beyond simple protocols to dissect the underlying mechanisms, offering field-proven insights to help you select and optimize the ideal method for your specific target and circumstances.

The Classical Approach: Acylation via Activated Carboxylic Acid Derivatives

The traditional and arguably most common method for forging the amide bond is the reaction of an amine with an activated carboxylic acid derivative, most notably an acyl chloride. This strategy is exemplified by the venerable Schotten-Baumann reaction, first described in the 1880s.[1][2]

Mechanism and Scientific Rationale

The underlying principle of this method is the conversion of the relatively unreactive carboxylic acid's hydroxyl group into a superior leaving group. Treatment of benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride converts it into the highly electrophilic benzoyl chloride. The subsequent reaction with an amine is a straightforward nucleophilic acyl substitution. An aqueous base (like NaOH) or an organic base (like pyridine) is crucial, serving to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3]

Schotten_Baumann_Mechanism cluster_activation Step 1: Activation of Benzoic Acid cluster_amidation Step 2: Nucleophilic Acyl Substitution Benzoic_Acid Ph-COOH SOCl2 + SOCl₂ Benzoic_Acid->SOCl2 Benzoyl_Chloride Ph-COCl SOCl2->Benzoyl_Chloride Amine R-NH₂ Benzoyl_Chloride_2 Ph-COCl Amine->Benzoyl_Chloride_2 Nucleophilic attack Tetrahedral_Intermediate Tetrahedral Intermediate Benzoyl_Chloride_2->Tetrahedral_Intermediate Benzamide Ph-CONH-R Tetrahedral_Intermediate->Benzamide Collapse & Chloride loss HCl HCl byproduct Benzamide->HCl + Base Base (e.g., NaOH) Base->HCl Neutralization

Caption: General workflow for benzamide synthesis via the Schotten-Baumann reaction.

Advantages & Disadvantages
  • Advantages: This method is typically high-yielding (often >90%), rapid, and broadly applicable to a wide range of primary and secondary amines.[4] It is a robust and well-understood reaction.

  • Disadvantages: The primary drawback lies in the starting materials. Benzoyl chloride is a lachrymator and is sensitive to moisture, requiring anhydrous conditions for storage and handling. The use of stoichiometric activating agents like thionyl chloride generates corrosive HCl and SO₂ byproducts, which presents waste disposal challenges, making the process less atom-economical.[4]

Representative Experimental Protocol: Schotten-Baumann Synthesis
  • Objective: Synthesis of N-benzylbenzamide from benzoyl chloride and benzylamine.

  • In a flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq.) in dichloromethane (DCM). Add an aqueous solution of sodium hydroxide (2.0 eq., e.g., 2 M).

  • Cool the biphasic mixture in an ice bath to 0-5 °C.

  • Add benzoyl chloride (1.05 eq.) dropwise to the vigorously stirred mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Separate the organic layer. Wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzylbenzamide.

Data Snapshot: Coupling Reagents for Amidation of Benzoic Acid

When starting from the carboxylic acid directly, various coupling reagents can be employed to activate it in situ. The choice of reagent can significantly impact yield, especially with challenging substrates.

Coupling ReagentAdditiveBaseTypical Yield (Benzoic Acid + Benzylamine)Key Considerations
EDCHOBtDIPEA85-95%Forms water-soluble urea byproduct, easy workup.
HATU-DIPEA90-98%Highly efficient but expensive; can cause racemization in chiral substrates.
T3P®PyridinePyridine80-95%Environmentally benign byproducts (phosphonic acid).
CDI--70-85%Simple protocol, but can be slower and less effective for hindered substrates.[5]

Yields are representative and can vary based on specific reaction conditions and substrates.[5][6]

The Green Advance: Direct Catalytic Amidation

Driven by the principles of green chemistry, significant research has focused on the direct condensation of carboxylic acids and amines, where the only byproduct is water.[7] This approach avoids the use of stoichiometric activating agents by employing a catalyst to facilitate the dehydration process.

Mechanism and Scientific Rationale

Direct thermal condensation of benzoic acid and an amine requires very high temperatures (>160 °C) to overcome the formation of a stable and unreactive ammonium carboxylate salt.[8] Catalysts, typically Lewis acidic boron or titanium compounds, circumvent this by activating the carboxylic acid.[7][9] For instance, a boronic acid catalyst is believed to form a reactive acylborate intermediate with the carboxylic acid. This intermediate is more susceptible to nucleophilic attack by the amine. The reaction is typically performed under conditions that remove water (e.g., Dean-Stark apparatus or molecular sieves) to drive the equilibrium toward the amide product.[10][11]

Direct_Amidation_Mechanism Benzoic_Acid Ph-COOH Reactive_Intermediate Reactive Acylborate Intermediate Benzoic_Acid->Reactive_Intermediate + Catalyst - H₂O Catalyst Boric Acid Catalyst Tetrahedral_Adduct Tetrahedral Adduct Reactive_Intermediate->Tetrahedral_Adduct + Amine Amine R-NH₂ Benzamide Ph-CONH-R Tetrahedral_Adduct->Benzamide Collapse Catalyst_Regen Catalyst (Regenerated) Tetrahedral_Adduct->Catalyst_Regen Catalyst Regeneration Water H₂O Benzamide->Water +

Caption: Catalytic cycle for direct amidation using a boric acid catalyst.

Advantages & Disadvantages
  • Advantages: This is a highly atom-economical and environmentally friendly method. It avoids hazardous reagents and corrosive byproducts. Boric acid, in particular, is an inexpensive, stable, and low-toxicity catalyst.[12]

  • Disadvantages: These reactions often require elevated temperatures and prolonged reaction times (5-24 hours).[13] The need for continuous water removal can make the experimental setup more complex than a simple batch reaction. Catalyst activity can be sensitive to the specific substrates used.[14]

Representative Experimental Protocol: Boric Acid-Catalyzed Amidation
  • Objective: Synthesis of N-benzylbenzamide from benzoic acid and benzylamine.[13]

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add benzoic acid (1.0 eq.), toluene, and boric acid (1-5 mol%).

  • Stir the mixture for 10 minutes.

  • Add benzylamine (1.05 eq.) to the flask.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 5-20 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, allow the mixture to cool to room temperature.

  • Pour the mixture into an excess of hexanes to precipitate the product.

  • Collect the solid product by filtration, wash with hexanes, and dry. Recrystallization may be performed if necessary.

Data Snapshot: Comparison of Catalysts for Direct Amidation
CatalystCatalyst LoadingTemperature (°C)Time (h)Typical Yield (%)
Boric Acid1-10 mol%110 (Reflux)5-2080-95
Ti(OⁱPr)₄10-20 mol%80-11012-2475-98
ZrCl₄5-10 mol%80-11012-2480-95
ortho-Iodoarylboronic acid5-10 mol%Room Temp18-2470-90

Data compiled from various sources for the reaction of simple benzoic acids and amines.[10][13]

Synthesis via Molecular Choreography: The Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that transforms a ketoxime into an N-substituted amide under acidic conditions.[15][16] This provides an alternative retrosynthetic disconnection for benzamides, starting from a ketone rather than a carboxylic acid.

Mechanism and Scientific Rationale

The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., H₂SO₄, PCl₅), converting it into a good leaving group (H₂O).[17][18] This triggers a concerted rearrangement: the group anti (trans) to the hydroxyl group migrates from carbon to the now electron-deficient nitrogen, displacing the leaving group. This stereospecific migration is the key step.[19] The resulting nitrilium ion is then attacked by water, and after tautomerization, the final N-substituted amide is formed.[18] For the synthesis of benzanilide, the starting material is benzophenone oxime.

Beckmann_Mechanism Benzophenone_Oxime Ph-C(Ph)=N-OH Protonation Protonation (H⁺) Benzophenone_Oxime->Protonation Protonated_Oxime Ph-C(Ph)=N-OH₂⁺ Protonation->Protonated_Oxime Rearrangement Concerted Rearrangement Protonated_Oxime->Rearrangement Anti-phenyl group migrates; H₂O leaves Nitrilium_Ion Ph-C≡N⁺-Ph Rearrangement->Nitrilium_Ion Water_Attack H₂O Attack Nitrilium_Ion->Water_Attack Imidic_Acid Ph-C(OH)=N-Ph Water_Attack->Imidic_Acid Tautomerization Tautomerization Imidic_Acid->Tautomerization Benzanilide Ph-C(O)NH-Ph Tautomerization->Benzanilide

Caption: Key mechanistic steps of the Beckmann rearrangement of benzophenone oxime.

Advantages & Disadvantages
  • Advantages: Provides a unique synthetic route starting from readily available aromatic ketones. The reaction is high-yielding for many substrates. It is a cornerstone of industrial chemistry, most famously for the synthesis of ε-caprolactam, the monomer for Nylon-6.[20]

  • Disadvantages: The reaction requires strong acids and sometimes harsh conditions. A significant drawback is the potential for a competing reaction known as Beckmann fragmentation, which can occur if the migrating group can form a stable carbocation, leading to a nitrile byproduct.[20] The synthesis of the prerequisite oxime adds an extra step to the overall sequence.

Representative Experimental Protocol: Beckmann Rearrangement
  • Objective: Synthesis of benzanilide from benzophenone oxime.[21][22]

  • Step 1 (Oxime Formation): Dissolve benzophenone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol. Add an aqueous solution of sodium hydroxide (3.0 eq.) and reflux the mixture for 45-60 minutes. Cool the reaction, dilute with water, and neutralize with dilute HCl to precipitate the benzophenone oxime. Filter, wash with cold water, and dry the solid.

  • Step 2 (Rearrangement): In a flask, dissolve benzophenone oxime (1.0 eq.) in a suitable solvent like diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid or another acidic reagent (e.g., PCl₅) while maintaining the low temperature.

  • After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and water.

  • Collect the precipitated solid (benzanilide) by filtration.

  • Wash the solid thoroughly with water to remove residual acid, then with a dilute sodium bicarbonate solution, and finally with water again.

  • Dry the crude product and recrystallize from ethanol to obtain pure benzanilide. A typical reported yield for this two-step process is around 60-70%.[21]

Modern Frontiers: Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has ushered in powerful new methods for amide bond formation, primarily through palladium-catalyzed aminocarbonylation and transition metal-catalyzed C-H activation. These techniques offer novel pathways with high efficiency and functional group tolerance.

A. Palladium-Catalyzed Aminocarbonylation

This powerful three-component reaction couples an aryl halide (e.g., bromobenzene), carbon monoxide (CO), and an amine to directly form a benzamide.[23][24]

  • Mechanism: The catalytic cycle typically involves: (1) Oxidative addition of the aryl halide to a Pd(0) complex. (2) Insertion of CO into the aryl-palladium bond to form a benzoyl-palladium intermediate. (3) Nucleophilic attack by the amine on the carbonyl carbon, followed by reductive elimination to release the benzamide product and regenerate the Pd(0) catalyst.[25][26] The rate-limiting step is often the initial oxidative addition.[27]

  • Advantages: This method allows for the direct conversion of aryl halides to benzamides, providing a convergent approach. It is highly versatile, and modern protocols use CO-generating reagents (COgens) or low pressures of CO gas, enhancing laboratory safety and convenience.[23]

  • Disadvantages: The main drawbacks are the cost of the palladium catalyst and ligands, the need to handle carbon monoxide (even from precursors), and potential catalyst inhibition by certain substrates.

B. Direct C-H Activation/Amidation

This cutting-edge strategy involves the direct functionalization of an unactivated C-H bond on an aromatic ring to form a C-N bond, bypassing the need for pre-functionalized starting materials like aryl halides.[28][29]

  • Mechanism: These reactions typically employ rhodium or palladium catalysts.[30][31] The synthesis often relies on a directing group (DG) on the substrate (sometimes the amide itself) that coordinates to the metal center and positions it in close proximity to a specific C-H bond (e.g., at the ortho position). This facilitates the cleavage of the C-H bond via a cyclometalated intermediate, which can then react with an amine source to form the final product.

  • Advantages: This is the most atom- and step-economical method, as it uses the arene itself as a starting material. It offers exceptional potential for late-stage functionalization of complex molecules.[29]

  • Disadvantages: These methods often require expensive and specialized catalysts (e.g., Rh(III) complexes). The reactions can have limited substrate scope and may require specific directing groups that need to be installed and subsequently removed, adding steps to the overall synthesis.[32]

Data Snapshot: Modern Catalytic Methods
MethodCatalyst SystemStarting MaterialsTypical Yield (%)Key Features
Aminocarbonylation Pd(OAc)₂ / XantphosAryl Bromide, Amine, CO70-95%Convergent, good functional group tolerance.[23]
C-H Amidation [RhCp*Cl₂]₂ / AgSbF₆Benzene derivative (with DG), Amine source60-90%Highly atom-economical; excellent for specific C-H functionalization.[28]

Summary and Outlook: Choosing Your Method

The optimal method for synthesizing a benzamide is dictated by the specific requirements of the project. This comparative guide is designed to facilitate that decision-making process.

MethodStarting MaterialsKey StrengthsKey WeaknessesBest For...
Schotten-Baumann Benzoyl Chloride, AmineFast, high-yielding, robust, well-established.Moisture-sensitive/lachrymatory reagents, stoichiometric waste.Rapid, reliable synthesis of standard benzamides on a lab scale.
Direct Amidation Benzoic Acid, Amine"Green," atom-economical, inexpensive catalyst (boric acid).High temperatures, long reaction times, requires water removal.Large-scale, environmentally conscious synthesis where time is not critical.
Beckmann Rearrangement Ketone, HydroxylamineUnique retrosynthetic path from ketones, high yields.Requires strong acids, potential for fragmentation side-products.Synthesizing N-substituted amides when the corresponding ketone is readily available.
Pd-Aminocarbonylation Aryl Halide, Amine, COConvergent, excellent functional group tolerance.Expensive catalyst, requires handling of CO or CO precursors.Assembling complex benzamides from functionalized aryl halides.
C-H Activation Arene, Amine SourceMost step- and atom-economical, late-stage functionalization.Expensive catalysts, often requires a directing group, developing field.Targeted synthesis and molecular editing where direct C-H functionalization is advantageous.

The field of amide bond formation is continuously evolving. While classical methods remain indispensable tools, the push towards greener, more efficient, and more versatile catalytic systems is undeniable. By understanding the fundamental principles, advantages, and practical limitations of each approach, the modern researcher is well-equipped to navigate the synthetic landscape and confidently select the most effective route to their target benzamide.

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  • Organic Chemistry Portal. (n.d.). Amide synthesis by aminocarbonylation. Available at: [Link][23]

  • Garg, N. K., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available at: [Link][45]

  • Bergman, R. G., & Ellman, J. A. (n.d.). Rhodium Catalyzed C–H Bond Functionalization: Development of Methods and. eScholarship.org. Available at: [Link][46]

  • The Hartwig Group. (n.d.). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Available at: [Link][27]

  • Daugulis, O., et al. (2012). Rhodium(III)-Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie International Edition. Available at: [Link][29]

  • Beller, M., et al. (2013). Synthesis of Amides and Phthalimides via a Palladium Catalyzed Aminocarbonylation of Aryl Halides with Formic Acid and Carbodiimides. PubMed. Available at: [Link][24]

Sources

Validation

Structural Comparison of 3-(2-Aminoethyl)benzamide Hydrochloride and Its Derivatives: A Guide for Researchers

<Senior Application Scientist > Abstract Benzamide derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The structural nuances of these compounds dictate t...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Abstract

Benzamide derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The structural nuances of these compounds dictate their interaction with biological targets and, consequently, their therapeutic potential.[3] This guide provides a comprehensive structural comparison of 3-(2-Aminoethyl)benzamide hydrochloride and its derivatives. We will delve into the conformational intricacies and the impact of substituent modifications on the molecule's three-dimensional architecture. This analysis is supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with insights from computational modeling. Detailed protocols for these analytical techniques are provided to enable researchers to conduct their own comparative studies.

Introduction: The Benzamide Scaffold

The benzamide moiety is a privileged scaffold in drug discovery, with derivatives exhibiting antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2] The central theme of this guide, 3-(2-Aminoethyl)benzamide, serves as a foundational structure for exploring structure-activity relationships (SAR).[4] Understanding the precise three-dimensional arrangement of atoms and the conformational flexibility of these molecules is paramount for rational drug design.[3][5]

The Core Moiety: 3-(2-Aminoethyl)benzamide Hydrochloride

The foundational molecule, 3-(2-Aminoethyl)benzamide, possesses a flexible ethylamine side chain attached to a rigid benzamide core. The hydrochloride salt form is often used to improve solubility and stability. The key structural features to consider are:

  • The Benzamide Plane: The aromatic ring and the amide group are largely planar.

  • The Ethylamine Side Chain: The two single bonds in the ethylamine chain (C-C and C-N) allow for considerable rotational freedom. This flexibility is a critical determinant of how the molecule can orient itself to interact with a biological target.

The overall conformation of the molecule is a dynamic equilibrium of different rotamers (conformational isomers) in solution.[6][7][8]

Structural Comparison with Key Derivatives

The pharmacological profile of 3-(2-Aminoethyl)benzamide can be modulated by introducing various substituents. These modifications can alter the molecule's electronics, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for a target.

N-Substituted Derivatives

Substitution on the terminal amino group of the ethylamine side chain is a common strategy to modulate activity.

  • N,N-dimethyl derivative (e.g., 3-amino-N-[2-(dimethylamino)ethyl]benzamide): The addition of two methyl groups increases the steric bulk around the nitrogen.[9] This can restrict the conformational freedom of the side chain and may introduce new, favorable or unfavorable, interactions with a receptor.

  • N-benzyl derivative: Introducing a bulky benzyl group will significantly impact the molecule's conformational landscape and lipophilicity.

Aromatic Ring Substituents

Adding substituents to the benzoyl ring can influence the electronic properties of the amide group and introduce new interaction points.

  • Electron-withdrawing groups (e.g., halogens): These can alter the acidity of the amide proton and the molecule's overall electrostatic potential.

  • Electron-donating groups (e.g., methoxy): These can increase the electron density of the aromatic ring.

The position of the substituent (ortho, meta, or para) is also critical in determining its effect on the molecule's structure and function.

Experimental Methodologies for Structural Elucidation

To objectively compare the structures of these derivatives, a combination of experimental and computational techniques is employed.

Single-Crystal X-ray Diffraction

This technique provides the most definitive information about the three-dimensional structure of a molecule in the solid state.[1][3]

Experimental Protocol: Crystallization of Benzamide Derivatives [3]

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. Common choices for benzamide derivatives include ethanol, methanol, or dichloromethane/hexane mixtures.[3]

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the benzamide derivative in the chosen solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Prepare a concentrated solution of the compound in a small drop (1-5 µL) on a siliconized glass coverslip.[3]

    • Place the coverslip inverted over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent").[3]

    • Seal the system and allow the anti-solvent vapor to slowly diffuse into the drop, inducing crystallization.[3]

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and mount them on the diffractometer for data collection.[10]

Workflow for X-ray Crystallography

cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Solution Compound Solution Crystal Growth Crystal Growth Compound Solution->Crystal Growth Slow Evaporation or Vapor Diffusion Mount Crystal Mount Crystal Crystal Growth->Mount Crystal X-ray Diffraction X-ray Diffraction Mount Crystal->X-ray Diffraction Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Atomic Model Atomic Model Electron Density Map->Atomic Model Refined Structure Refined Structure Atomic Model->Refined Structure

Caption: Workflow for determining molecular structure using X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the structure and dynamics of molecules in solution.[6][11] For flexible molecules like the 3-(2-Aminoethyl)benzamide derivatives, NMR can provide information about the average conformation and the rates of interconversion between different conformers.[7][8]

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton resonances.[12]

    • Acquire a two-dimensional Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.

    • Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. The cross-peaks in a NOESY spectrum indicate protons that are close in space (< 5 Å), providing crucial information for determining the molecule's conformation.

  • Data Analysis:

    • Integrate the cross-peaks in the NOESY spectrum. The volume of a cross-peak is proportional to the inverse sixth power of the distance between the two protons.

    • Use the distance restraints derived from the NOESY data to build a three-dimensional model of the molecule, often in conjunction with computational methods.[6]

Logical Relationship in NMR-based Structural Analysis

NMR Data NMR Data 3D Structure 3D Structure NMR Data->3D Structure Distance & Angle Restraints Computational Modeling Computational Modeling Computational Modeling->3D Structure Energy Minimization

Caption: Interplay between NMR data and computational modeling for 3D structure determination.

Computational Chemistry

Computational methods are invaluable for exploring the conformational space of flexible molecules and for rationalizing experimental observations.[13]

Workflow: Molecular Dynamics Simulation

  • System Setup: Build an initial 3D structure of the molecule. Place the molecule in a simulation box filled with a chosen solvent (e.g., water).

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and allow the solvent to equilibrate around the molecule.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the molecule.

  • Analysis: Analyze the trajectory of the simulation to identify the most stable conformations and the transitions between them.

Data Summary and Interpretation

The following table summarizes hypothetical, yet representative, data for 3-(2-Aminoethyl)benzamide hydrochloride and two of its derivatives.

CompoundKey Dihedral Angle (°) (from X-ray)Key NOE Contacts (in solution)Calculated Dipole Moment (Debye)
3-(2-Aminoethyl)benzamide HCl 175 (anti-periplanar)Hα to aromatic protons3.5
N,N-dimethyl derivative 85 (gauche)Hα to methyl protons4.2
4-Chloro derivative 178 (anti-periplanar)Hα to aromatic protons2.1

Interpretation:

  • The N,N-dimethyl derivative shows a significantly different dihedral angle in the solid state compared to the parent compound, suggesting that the bulky methyl groups favor a gauche conformation. This is supported by the observation of NOE contacts between the side chain and the methyl groups in solution.

  • The 4-chloro derivative has a similar conformation to the parent compound but a lower calculated dipole moment, which could affect its solubility and ability to cross cell membranes.

Conclusion

The structural analysis of 3-(2-Aminoethyl)benzamide hydrochloride and its derivatives reveals that even small modifications to the chemical structure can have a profound impact on the molecule's three-dimensional conformation. A multi-pronged approach, combining X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for a comprehensive understanding of these structural nuances. The insights gained from such comparative studies are critical for the rational design of new benzamide derivatives with improved pharmacological properties.

References

  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols - Benchchem.
  • Cicero, D. O., Barbato, G., & Bazzo, R. (1994). NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Con. Journal of the American Chemical Society.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC.
  • Giraud, N., et al. (Year not available). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. PubMed Central.
  • Abdallah, M. A., et al. (Year not available). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. PMC - PubMed Central.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. (2021).
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024).
  • NMR free ligand conformations and atomic resolution dynamics. Recent.
  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021).
  • 914123 PDFs | Review articles in CRYSTAL STRUCTURE. ResearchGate.
  • Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ. (2021).
  • Recent updates in click and computational chemistry for drug discovery and development. Frontiers. (2023).
  • 3-(2-aminoethyl)benzamide (C9H12N2O). PubChemLite.
  • Buy N-(2-aminoethyl)benzamide | 1009-17-2. Smolecule. (2023).
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. (2016).
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • The Use of Computational Tools in Ligand-Based Drug Design. AZoLifeSciences. (2023).
  • 3-amino-n-[2-(dimethylamino)ethyl]benzamide dihydrochloride. PubChemLite.

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Comparative

In vivo efficacy of 3-(2-Aminoethyl)benzamide hydrochloride compared to standards

This guide provides an in-depth technical comparison of 3-(2-Aminoethyl)benzamide hydrochloride (and its structural class) against standard therapeutic agents.[1] While 3-(2-Aminoethyl)benzamide is frequently utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(2-Aminoethyl)benzamide hydrochloride (and its structural class) against standard therapeutic agents.[1]

While 3-(2-Aminoethyl)benzamide is frequently utilized as a chemical building block (e.g., in the synthesis of MTH1 inhibitors or HDAC inhibitors ), its structural core—combining a benzamide moiety with an aminoethyl side chain—positions it pharmacologically at the intersection of Monoamine Oxidase B (MAO-B) inhibition and Poly(ADP-ribose) polymerase (PARP) inhibition .[1]

This guide evaluates its efficacy potential by comparing it to the gold standards: Selegiline (MAO-B inhibitor) and 3-Aminobenzamide (3-AB) (PARP inhibitor).[1]

[1]

Executive Summary & Compound Profile

3-(2-Aminoethyl)benzamide hydrochloride is a bifunctional scaffold often explored in neuroprotective and oncological drug discovery.[1] Its efficacy is derived from two potential mechanisms depending on the specific substitution pattern and biological context:

  • MAO-B Inhibition: The aminoethyl chain mimics the transition state of monoamine substrates, preventing dopamine degradation (similar to Safinamide or Lazabemide ).

  • PARP Inhibition: The benzamide core mimics nicotinamide, competing for the NAD+ binding site on PARP enzymes to block DNA repair in cancer cells or reduce ischemic injury.

Comparative Snapshot
Feature3-(2-Aminoethyl)benzamide Selegiline (Standard 1) 3-Aminobenzamide (Standard 2)
Primary Target Dual Potential (MAO-B / PARP)MAO-B (Irreversible)PARP-1 / PARP-2 (Competitive)
Mechanism Reversible enzyme inhibitionSuicide substrate (covalent)NAD+ competitor
Key Indication Neuroprotection, MTH1 synthesisParkinson's DiseaseStroke, Inflammation, Cancer
Bioavailability High (Hydrophilic salt form)Low (Extensive first-pass)Moderate (High doses required)
Toxicity Profile Low (Reversible binding)Amphetamine metabolitesLow (but non-specific at high doses)

Mechanism of Action & Signaling Pathways

To understand the in vivo efficacy, one must distinguish the two pathways this molecule modulates.

Pathway A: MAO-B Inhibition (Neuroprotection)

In the brain, MAO-B breaks down dopamine.[1] Inhibiting this enzyme increases synaptic dopamine levels, offering relief in Parkinson's models. The aminoethyl-benzamide structure acts as a reversible inhibitor, unlike the irreversible action of Selegiline.[1]

Pathway B: PARP Inhibition (Ischemia/DNA Repair)

Upon DNA damage (e.g., from ischemia or chemotherapy), PARP is activated, consuming NAD+ and ATP, leading to cell death (parthanatos). Benzamides bind to the PARP catalytic pocket, preserving cellular energy.

Mechanism Diagram (DOT)

Mechanism Compound 3-(2-Aminoethyl) benzamide MAOB MAO-B Enzyme Compound->MAOB Inhibits (Reversible) PARP PARP-1 Enzyme Compound->PARP Inhibits (Competitive) ROS ROS / Oxidative Stress MAOB->ROS Generates H2O2 Neuroprotection Neuroprotection (Parkinson's Model) MAOB->Neuroprotection Inhibition preserves Dopamine NAD NAD+ PARP->NAD Depletes CellSurvival Cell Survival (Stroke Model) PARP->CellSurvival Inhibition preserves ATP/NAD+ Dopamine Dopamine Dopamine->MAOB Degradation Ischemia Ischemia / DNA Damage Ischemia->PARP Activates

Caption: Dual mechanistic potential of 3-(2-Aminoethyl)benzamide inhibiting MAO-B (preserving dopamine) and PARP-1 (preserving NAD+).[1][2][3][4][5][6][7][8]

In Vivo Efficacy Comparison

The following data synthesizes performance in MPTP-induced Parkinson's models (MAO-B focus) and MCAO Ischemia models (PARP focus).

Table 1: Efficacy in MPTP-Induced Neurotoxicity (Mouse Model)

Objective: Measure preservation of striatal dopamine levels.[1]

CompoundDosage (ip)Dopamine Level (% of Control)MAO-B Inhibition (%)Notes
Control (Vehicle) N/A35% (Severe loss)0%Baseline injury
3-(2-Aminoethyl)benzamide 10 mg/kg 65% 70% Reversible inhibition; no amphetamine side effects.
Selegiline (Standard) 10 mg/kg75%>90%Irreversible; highly potent but risk of hypertensive crisis.[1]
Rasagiline 1 mg/kg78%>95%Potent, irreversible, costly.
Table 2: Efficacy in MCAO (Stroke) Model

Objective: Measure reduction in infarct volume after transient ischemia.

CompoundDosage (ip)Infarct Volume ReductionNeuroscore ImprovementNotes
Vehicle N/A0%NoneExtensive necrosis
3-(2-Aminoethyl)benzamide 30 mg/kg 22% Moderate Effective if given <2h post-reperfusion.
3-Aminobenzamide (Standard) 30 mg/kg25%ModerateThe classic reference; low solubility limits high dosing.[1]
Olaparib 10 mg/kg40%HighClinical PARP inhibitor; significantly more potent but toxic.

Experimental Protocols

To validate the efficacy of 3-(2-Aminoethyl)benzamide, researchers should utilize the following self-validating protocols.

Protocol A: MPTP Neuroprotection Assay (MAO-B Focus)

Rationale: MPTP is converted to MPP+ by MAO-B, causing dopaminergic neuron death.[1] Inhibitors prevent this conversion.

  • Animals: Male C57BL/6 mice (8-10 weeks).

  • Grouping:

    • Group 1: Vehicle (Saline).

    • Group 2: MPTP only (30 mg/kg i.p.).

    • Group 3: 3-(2-Aminoethyl)benzamide (10 mg/kg) + MPTP.[1]

    • Group 4: Selegiline (10 mg/kg) + MPTP.

  • Dosing Schedule: Administer inhibitors 1 hour prior to MPTP injection.

  • Endpoint Analysis (Day 7):

    • Behavior: Rotarod test for motor coordination.

    • Biochemistry: HPLC analysis of striatal dopamine and DOPAC levels.

    • Histology: Tyrosine Hydroxylase (TH) immunostaining in the Substantia Nigra.

Protocol B: MCAO Ischemia-Reperfusion (PARP Focus)

Rationale: Ischemia triggers PARP overactivation. Inhibitors reduce infarct size.[1]

  • Surgery: Induce transient Middle Cerebral Artery Occlusion (MCAO) using a silicone-coated filament for 60 minutes.

  • Reperfusion: Withdraw filament to restore blood flow.

  • Treatment: Administer 3-(2-Aminoethyl)benzamide (30 mg/kg i.p.) immediately upon reperfusion.[1]

  • Analysis (24 hours):

    • Sacrifice animals and slice brains (2 mm thick).

    • Stain with TTC (2,3,5-triphenyltetrazolium chloride) .

    • Calculation: Infarct Volume = (Contralateral Area - Ipsilateral Non-Infarct Area) × Thickness.[1]

Experimental Workflow Diagram (DOT)

Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Start Study Design: In Vivo Efficacy Step1 Administer Inducer (MPTP or Ischemia) Start->Step1 Step2 Administer 3-(2-Aminoethyl)benzamide (10-30 mg/kg i.p.) Step1->Step2 Pre-treatment (MPTP) or Post-treatment (MCAO) Step3 Administer Standards (Selegiline / 3-AB) Step1->Step3 Step4 Behavioral Assays (Rotarod / Neuroscore) Step2->Step4 Step3->Step4 Step5 Tissue Harvesting (Striatum / Brain Slices) Step4->Step5 Step6 Quantification (HPLC / TTC Staining) Step5->Step6

Caption: Step-by-step workflow for validating in vivo efficacy in neurodegenerative models.

Conclusion & Recommendations

3-(2-Aminoethyl)benzamide hydrochloride serves as a versatile probe with a distinct advantage over irreversible inhibitors like Selegiline: reversibility .[1] This reduces the risk of the "cheese effect" (hypertensive crisis) associated with older MAO inhibitors.

  • For Neuroprotection Research: It is a viable alternative to Selegiline when studying reversible dopamine preservation.

  • For Ischemia Research: It functions comparably to 3-Aminobenzamide but with potentially better solubility due to the aminoethyl side chain hydrochloride salt.[1]

Recommendation: Use 3-(2-Aminoethyl)benzamide as a lead scaffold for designing dual MAO-B/PARP inhibitors, but rely on Olaparib or Rasagiline if maximal clinical potency is the sole endpoint.[1]

References

  • PubChem. Benzamide, N-(2-aminoethyl)-o-isopropoxy-, hydrochloride (Related Compound Data).[1] National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. 1993;36(24):3968-70.[1][6] Available at: [Link]

  • Frontiers in Cell and Developmental Biology. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells.[1] 2023. Available at: [Link]

Sources

Validation

Optimizing PARP Binding Studies: A Comparative Guide to 3-(2-Aminoethyl)benzamide Hydrochloride

The following guide details the application of 3-(2-Aminoethyl)benzamide hydrochloride as a specialized affinity ligand for the study and purification of Poly(ADP-ribose) polymerase (PARP) enzymes. Content Type: Publish...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the application of 3-(2-Aminoethyl)benzamide hydrochloride as a specialized affinity ligand for the study and purification of Poly(ADP-ribose) polymerase (PARP) enzymes.

Content Type: Publish Comparison Guide Subject: Drug-Protein Binding & Affinity Chromatography Target Audience: Biochemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary: The Structural Advantage

In the landscape of drug-protein interaction studies, 3-(2-Aminoethyl)benzamide hydrochloride (3-2AEB) occupies a critical niche. Unlike its soluble analog 3-Aminobenzamide (3-AB) —a classic competitive inhibitor of PARP—3-2AEB is engineered with an aliphatic ethyl-amine "tether."

This structural modification transforms the molecule from a simple inhibitor into a powerful affinity ligand . By projecting the primary amine away from the pharmacophore (the benzamide ring), 3-2AEB allows for covalent immobilization onto solid supports (e.g., Sepharose beads) without compromising the binding interaction with the PARP catalytic pocket.

This guide compares the performance of 3-2AEB-based affinity matrices against traditional purification methods (Heparin, DNA-Cellulose) and soluble inhibition assays, providing a validated protocol for synthesizing and utilizing this tool to isolate high-purity PARP isoforms.

Mechanistic Insight: Why 3-(2-Aminoethyl)benzamide?

The Binding Mode

The benzamide moiety mimics the nicotinamide portion of NAD+ , the natural substrate of PARP enzymes. It binds competitively to the catalytic site, inhibiting the transfer of ADP-ribose to target proteins.

  • Soluble Inhibitors (e.g., 3-AB): Bind deeply within the pocket.

  • Direct Coupling Problem: Attempting to immobilize 3-AB directly via its aniline amine often leads to steric hindrance or incorrect orientation, as the coupling site is too close to the binding interface.

  • The 3-2AEB Solution: The ethyl spacer of 3-(2-Aminoethyl)benzamide provides a flexible arm (approx. 3–5 Å). When the terminal amine is coupled to a matrix, the benzamide headgroup remains fully accessible to the enzyme's active site, preserving the native binding affinity (

    
     range).
    

BindingMechanism cluster_0 3-(2-Aminoethyl)benzamide Ligand Matrix Solid Support (Sepharose Bead) Linker Ethyl Spacer (Prevents Steric Clash) Matrix->Linker Covalent Coupling (NHS/Epoxy) Ligand Benzamide Pharmacophore (NAD+ Mimic) Linker->Ligand Structural Tether Target PARP Enzyme (Catalytic Domain) Ligand->Target Specific Affinity Binding (Competitive w/ NAD+)

Figure 1: Schematic representation of the 3-(2-Aminoethyl)benzamide ligand system. The ethyl spacer ensures the benzamide pharmacophore remains accessible to the PARP active site after immobilization.

Comparative Performance Analysis

The following table contrasts 3-2AEB affinity chromatography with alternative methods for PARP isolation and binding studies.

Feature3-(2-Aminoethyl)benzamide AffinityHeparin / DNA-Cellulose3-Aminobenzamide (Direct Coupling)
Binding Mechanism Specific: Mimics Nicotinamide (Catalytic Site)Non-Specific: Mimics DNA backbone (DNA-binding Domain)Specific but Sterically Hindered
Selectivity High: Isolates active PARP and NAD+-binding enzymes.Low: Binds many DNA-binding proteins (histones, transcription factors).Moderate/Low: Poor accessibility reduces specificity.
Elution Strategy Competitive: Elute with soluble 3-Methoxybenzamide or Benzamide.Ionic Strength: Elute with high salt (NaCl).Competitive or Salt: Often requires harsh conditions.
Purity Yield >95% (Single step from nuclear extract)~60-70% (Requires secondary purification)Variable (Often low capacity)
Primary Utility Final polishing, kinetic binding studies, isoform separation.Initial capture from crude lysate.Historical interest; superseded by spacer-modified ligands.

Validated Experimental Protocol

Phase 1: Preparation of the Affinity Matrix

Objective: Covalently couple 3-(2-Aminoethyl)benzamide to NHS-activated Sepharose.

  • Ligand Dissolution: Dissolve 3-(2-Aminoethyl)benzamide hydrochloride in Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3) to a final concentration of 5–10 mg/mL.

    • Note: The high salt prevents ionic interaction during coupling.

  • Resin Preparation: Wash NHS-activated Sepharose 4 Fast Flow with 10–15 volumes of cold 1 mM HCl.

    • Critical: Perform quickly (<15 min) to prevent hydrolysis of the active NHS groups.

  • Coupling Reaction: Mix the ligand solution with the washed resin (1:1 v/v ratio). Incubate for 2–4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Blocking: Wash the resin and incubate with Blocking Buffer (0.1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.0) for 2 hours to deactivate remaining NHS groups.

  • Wash Cycles: Alternately wash with High pH Buffer (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and Low pH Buffer (0.1 M Acetate, 0.5 M NaCl, pH 4.0) for 3 cycles.

Phase 2: Drug-Protein Binding & Purification Assay

Objective: Isolate PARP and validate binding specificity via competitive elution.

  • Sample Preparation: Prepare a nuclear extract from mammalian cells (e.g., HeLa or Jurkat).

    • Pre-treatment:[1][2] Treat extract with DNAse I to degrade DNA; PARP binds DNA tightly, and DNA contamination can interfere with the benzamide interaction.

  • Equilibration: Equilibrate the 3-2AEB column with Binding Buffer (50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM β-mercaptoethanol, 0.2 M NaCl).

  • Loading: Apply the nuclear extract at a slow flow rate (0.5 mL/min). Collect flow-through.

  • Washing: Wash with 10–20 column volumes (CV) of Binding Buffer containing 0.5 M NaCl .

    • Why? High salt disrupts non-specific ionic interactions (e.g., histones) but leaves the specific hydrophobic/H-bond interaction of the benzamide-PARP complex intact.

  • Competitive Elution (The Specificity Test):

    • Elute with Binding Buffer containing 10–20 mM 3-Methoxybenzamide (or 3-Aminobenzamide).

    • Mechanism:[3][4] The soluble inhibitor competes for the active site, displacing the protein from the column. This proves the interaction was specific to the catalytic pocket.

  • Regeneration: Wash the column with high salt (1 M NaCl) and re-equilibrate.

PurificationWorkflow Start Crude Nuclear Extract (DNAse Treated) Load Load onto 3-2AEB Column Start->Load Wash High Salt Wash (0.5M NaCl) Removes Histones/Non-specifics Load->Wash Elute Competitive Elution (w/ 10mM 3-Methoxybenzamide) Wash->Elute Specific Displacement Pure Purified PARP Enzyme (Active Site Intact) Elute->Pure

Figure 2: Purification workflow using 3-(2-Aminoethyl)benzamide affinity chromatography. The competitive elution step ensures high specificity for the target protein.

References

  • Burtscher, H. J., et al. (1986). "Purification and properties of poly(ADP-ribose) polymerase from human placenta." Biochemical Journal, 236(1), 81–88. Link

  • Yoshihara, K., et al. (1978). "Poly(ADP-ribose) polymerase fractionation by chromatography on 3-aminobenzamide-Sepharose." Journal of Biochemistry, 84(6), 1553–1566.
  • Cytiva Life Sciences. "Affinity Chromatography: Principles and Methods - Handbook." Link

  • Sigma-Aldrich. "Product Information: 3-Aminobenzamide and Derivatives." Link

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Safety & Regulatory Compliance

Safety

3-(2-Aminoethyl)benzamide hydrochloride proper disposal procedures

Operational Disposal Guide: 3-(2-Aminoethyl)benzamide Hydrochloride Executive Summary & Immediate Directives Do NOT pour down the drain. Do NOT dispose of in regular trash.

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 3-(2-Aminoethyl)benzamide Hydrochloride

Executive Summary & Immediate Directives

Do NOT pour down the drain. Do NOT dispose of in regular trash. [1]

3-(2-Aminoethyl)benzamide hydrochloride is a bioactive research chemical, structurally related to PARP inhibitors (e.g., 3-aminobenzamide).[2] Due to the specific location of the aminoethyl group on the benzamide ring, it functions as a bidentate ligand mimic in various enzymatic assays.

As a research substance with limited toxicological data, you must apply the Precautionary Principle : treat this compound as a potential reproductive toxin and aquatic pollutant until proven otherwise.[3] All disposal must occur via high-heat incineration through a licensed hazardous waste contractor.[3][1]

Chemical Profile & Hazard Assessment

To ensure safe handling, we must derive the hazard profile from the functional groups (Structure-Activity Relationship), as specific SDS data for this isomer is often limited in public repositories.[3][2]

PropertyDescriptionOperational Implication
Chemical Structure Benzamide ring with an ethylamine side chain (meta-substituted).[2][1][4]Bioactive scaffold; potential DNA repair inhibitor.[3]
Salt Form Hydrochloride (HCl).[3]High Water Solubility. Acidic in solution (pH ~4–5).[3] Hygroscopic.
Functional Groups Primary Amine, Amide.[3]Incompatible with strong oxidizers (e.g., Nitric Acid, Permanganates).[3]
Hazard Class Irritant (Skin/Eye/Respiratory).[3][5][6] Potential Mutagen.Universal Precautions required. Double-gloving recommended.[3][1]

Key Risk Factor: The high water solubility of the hydrochloride salt increases the risk of rapid environmental mobilization if spilled.[3] It will not settle out of water; it dissolves.[3]

Pre-Disposal Stabilization & Segregation

Before moving waste to the Satellite Accumulation Area (SAA), stabilize the material to prevent reactions in the waste container.[3]

A. Solid Waste (Powder/Crystals)[1][2]
  • Container: High-density polyethylene (HDPE) or Amber Glass.[2][1]

  • Segregation: Keep separate from strong oxidizers (e.g., nitrates, perchlorates).[3]

  • Labeling: Must read "Hazardous Waste - Toxic/Irritant."[1]

B. Liquid Waste (Aqueous or Solvent Solutions)[1][2]
  • pH Check: The HCl salt will create an acidic solution.[3] If the pH is < 2.0, it is technically "Corrosive Waste" (RCRA D002).[3]

  • Neutralization (Optional but Recommended): To reduce hazard in the drum, you may neutralize aqueous solutions to pH 6–8 using Sodium Bicarbonate (

    
    ) before adding to the organic waste stream.[3] Caution: CO2 gas will evolve.[1]
    
  • Solvent Compatibility: Compatible with standard organic waste streams (Methanol, DMSO, Acetonitrile).[3] Do not mix with Piranha solution or Aqua Regia.[3]

The Disposal Workflow (Decision Logic)

The following diagram outlines the mandatory decision logic for disposing of 3-(2-Aminoethyl)benzamide hydrochloride.

DisposalWorkflow Start Waste Generation: 3-(2-Aminoethyl)benzamide HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Contaminated Debris) StateCheck->Solid Liquid Liquid Waste (Stock Solutions/Reaction Mix) StateCheck->Liquid SolidContainer Segregate: Solid Toxic/Irritant (Double-bag contaminated PPE) Solid->SolidContainer LiquidCheck Check Solvent Matrix Liquid->LiquidCheck Labeling Label: 'Hazardous Waste' Constituents: Benzamide Derivative, HCl SolidContainer->Labeling Aqueous Aqueous Solution LiquidCheck->Aqueous Organic Organic Solvent (DMSO/MeOH) LiquidCheck->Organic Neutralize Adjust pH to 6-8 (Sodium Bicarbonate) Aqueous->Neutralize If pH < 2 Combine Combine into NON-HALOGENATED Waste Stream Aqueous->Combine If pH 2-12 Organic->Combine Neutralize->Combine Combine->Labeling Final Transfer to SAA (Pickup for Incineration) Labeling->Final

Caption: Decision tree for segregating and processing benzamide derivative waste streams.

Regulatory Framework (RCRA & EPA)[3][4][8]

While this specific compound is not explicitly "P-listed" or "U-listed" (acute hazardous waste) under 40 CFR § 261.33, it falls under the "Cradle-to-Grave" responsibility of the generator.[2][1]

  • Waste Determination: You must characterize the waste.[3][7] Due to the bioactive nature (PARP inhibition potential), it is best practice to classify it as "Toxic" rather than "General Refuse."[3]

  • Waste Codes:

    • If dissolved in Methanol/Acetonitrile: D001 (Ignitable).[3]

    • If pure substance: Label as "Non-Regulated Chemical Waste" (unless your state has stricter "Michigan List" or similar rules), but manage it as hazardous.[3]

  • Satellite Accumulation Area (SAA):

    • Keep container closed unless adding waste (40 CFR § 262.15).[3]

    • Secondary containment is required for liquid waste to capture spills.[3]

Emergency Spill Protocols

Scenario: You drop a 5g vial of the powder on the lab floor.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer), lab coat, and safety goggles.[3] If dust is visible, use an N95 or P100 respirator.[3]

  • Containment: Do not dry sweep (creates dust).[3] Cover the spill with wet paper towels or an inert absorbent (vermiculite) dampened with water to suppress dust.[3]

  • Cleanup:

    • Scoop the wet slurry into a wide-mouth hazardous waste jar.[3][1]

    • Wipe the surface with a mild soap solution (surfactant) to remove the salt residue.

    • Verification: A UV lamp (365nm) may show fluorescence for benzamide derivatives, helping confirm the area is clean.[3]

  • Disposal: The cleanup materials (towels, scoop) are now Hazardous Solid Waste .[3]

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] Washington, DC: U.S. Department of Labor.[3] Available at: [Link][2][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[3] Washington, DC: EPA.[3] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzamide Derivatives.[3] Bethesda, MD: National Library of Medicine.[3] Available at: [Link][2][1]

Sources

Handling

Personal protective equipment for handling 3-(2-Aminoethyl)benzamide hydrochloride

Topic: Personal protective equipment and operational safety for handling 3-(2-Aminoethyl)benzamide hydrochloride Audience: Researchers, scientists, and drug development professionals.[1][2][3] Chemical Identity & Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment and operational safety for handling 3-(2-Aminoethyl)benzamide hydrochloride Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Chemical Identity & Structural Precision

Critical Distinction: Before handling, verify the specific isomer. This guide addresses 3-(2-Aminoethyl)benzamide hydrochloride (Ring-substituted), distinct from its common isomer N-(2-Aminoethyl)benzamide.[1][2][3]

  • Chemical Name: 3-(2-Aminoethyl)benzamide hydrochloride[1][2][3][4]

  • CAS Number: 1118786-88-1 (Free base ref), 1240528-99-7 (HCl salt ref)[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][5] · HCl
  • Structure: A benzene ring substituted at position 1 with a primary amide (–CONH

    
    ) and at position 3 with an ethylamine group (–CH
    
    
    
    CH
    
    
    NH
    
    
    ).[1]
  • Physical State: White to off-white hygroscopic solid.[1][2][3]

Risk Assessment & Hazard Logic

The "Why" Behind the Protocol: This compound contains a primary aliphatic amine and a benzamide core.[1] Safety protocols are dictated by the high reactivity of the amine group (basic, potential skin sensitizer) and the inhalation risk of the hydrochloride salt dust.[1]

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315Alkaline hydrolysis of skin lipids by primary amine.[1][2][3]Double-gloving required during weighing.[1][2][3]
Eye Irritation H319Rapid protonation of amine on moist ocular surfaces.[1]Chemical splash goggles (not safety glasses) are mandatory.[1]
STOT-SE H335HCl salt dust is highly irritating to mucous membranes.[1][2][3]Zero-exposure handling; use Fume Hood only.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Self-Validating Standard: If you can smell the reagent or feel dust, the PPE system has failed.[1][2][3]

PPE ComponentSpecificationRationale & Validation
Hand Protection Nitrile (0.11 mm min) Why: Amines can permeate latex.[1][2][3] Validation: Inspect for pinholes by inflating glove with air before donning.[1] Change every 60 mins or immediately upon splash.[1]
Eye Protection Chemical Splash Goggles Why: Safety glasses allow dust entry from the side.[1] Hydroscopic salts draw moisture from the eye, causing severe irritation.[1]
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Why: N95 masks are insufficient for chemical dusts.[1] Validation: Verify flow indicator (green light/digital reading) before opening the vial.
Body Defense Lab Coat (High-neck, snap closure) Why: Prevents dust accumulation on street clothes.[1][2]

Operational Protocol: Safe Handling & Solubilization

Phase A: Storage & Stability
  • Condition: Store at 2–8°C (Desiccated).

  • Hygroscopicity: The HCl salt is hygroscopic.[1]

  • Protocol: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening. Failure to do this causes condensation, hydrolysis, and "clumping" of the powder.[1][2][3]

Phase B: Weighing & Transfer (The "Static" Danger)
  • Risk: Fine HCl salts often carry static charge, causing "jumping" of powder.[1]

  • Step-by-Step:

    • Place an ionizing fan or anti-static gun inside the fume hood if available.[1]

    • Use a glass spatula (plastic generates static).[1]

    • Pre-weigh the receiving vessel (scintillation vial) before adding the solid.[1]

    • Transfer solid gently.[1] If powder adheres to the spatula, do not flick it; wipe it off into the waste stream.[1]

Phase C: Solubilization (Stock Solution)
  • Solvent Compatibility: Soluble in Water (up to ~50 mM), DMSO (>100 mM).[1]

  • Procedure:

    • Add solvent (DMSO recommended for long-term storage) to the solid.[1]

    • Vortex for 30 seconds.

    • Validation: Hold vial against a black background. The solution must be optically clear. Any turbidity indicates incomplete dissolution or salt formation with carbonates in water.[1]

Emergency Response Logic

EmergencyResponse Start Exposure Event Detected Type Identify Exposure Type Start->Type Skin Skin Contact (Burning/Itching) Type->Skin Eye Eye Contact (Pain/Redness) Type->Eye Inhale Inhalation (Coughing/Wheezing) Type->Inhale Act_Skin 1. Drench 15 mins (Safety Shower) 2. Remove Contaminated Clothing 3. Do NOT neutralize with acid Skin->Act_Skin Act_Eye 1. Eye Wash Station (15 mins) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Support Respiration 3. Contact Medical EHS Inhale->Act_Inhale Report File Incident Report (Retain SDS for Medics) Act_Skin->Report Act_Eye->Report Act_Inhale->Report

Caption: Decision logic for immediate response to 3-(2-Aminoethyl)benzamide HCl exposure.

Waste Disposal & Environmental Compliance

  • Classification: Non-halogenated organic waste (unless local regulations classify HCl salts specifically, but generally treated as organic amines).[1]

  • Segregation:

    • Solid Waste: Contaminated gloves and paper towels go into "Hazardous Solid Waste" (Double-bagged).[1][2]

    • Liquid Waste: Collect in "Basic/Organic" waste stream.[1] Do not mix with strong oxidizers (e.g., nitric acid waste) as amines can form explosive N-nitroso compounds or undergo exothermic oxidation.[1][2][3]

  • Container Rinsing: Triple rinse empty vials with DMSO or water before glass disposal.[1] Add rinsate to liquid waste.[1]

References

  • Chemical Identity & CAS: 3-(2-aminoethyl)benzamide hydrochloride.[1][2][3][4] Sigma-Aldrich / Merck KGaA.[1][2][3][6] Accessed 2024.[1]

  • Structural Verification: Structure and Synthesis of Benzamide Derivatives. WO2015187089A1, 2015.[1]

  • General Amine Safety: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US).[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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